molecular formula C8H24N4O3P2 B1681561 Schradan CAS No. 152-16-9

Schradan

Numéro de catalogue: B1681561
Numéro CAS: 152-16-9
Poids moléculaire: 286.25 g/mol
Clé InChI: SZKKRCSOSQAJDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Schradan is a phosphorodiamide.
Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998)

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKKRCSOSQAJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4O3P2
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042373
Record name Octamethylpyrophosphoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; mp = 14-20 deg C; [Merck Index] Dark brown liquid; mp = 14-20 deg C; [CAMEO]
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Schradan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

248 to 257 °F at 0.5 mmHg (EPA, 1998), 120-125 °C @ 0.5 MM HG
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SCHRADAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN CHLOROFORM, SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS; MISCIBLE WITH WATER; PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS, SOL IN ACETONE, BENZENE, SLIGHTLY SOL IN PETROLEUM OILS, INSOL IN HEPTANE, PETROLEUM ETHER
Record name SCHRADAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.09 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1343 @ 25 °C
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SCHRADAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.001 mmHg at 77 °F (EPA, 1998), 0.001 [mmHg], 1X10-3 MM HG @ 25 °C
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Schradan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SCHRADAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

VISCOUS LIQUID

CAS No.

152-16-9
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Octamethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Schradan [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SCHRADAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphosphoramide, N,N,N',N',N'',N'',N''',N'''-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octamethylpyrophosphoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Schradan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCHRADAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77OYM46S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SCHRADAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

57 to 68 °F (EPA, 1998), 17 °C
Record name DIPHOSPHORAMIDE, OCTAMETHYL-
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4974
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SCHRADAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Schradan on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schradan, an organophosphate compound, functions as an indirect, irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This compound itself is a weak inhibitor and requires metabolic bioactivation to its potent N-oxide metabolite. This active metabolite subsequently phosphorylates a serine residue within the catalytic active site of AChE, leading to the enzyme's inactivation. The accumulation of acetylcholine in synaptic clefts and neuromuscular junctions results in overstimulation of cholinergic receptors, leading to neurotoxicity. This guide provides a comprehensive overview of the molecular mechanism, available kinetic data, and detailed experimental protocols relevant to the study of this compound's action on acetylcholinesterase.

Introduction

This compound, also known as octamethylpyrophosphoramide (OMPA), is an organophosphate pesticide that exhibits its toxic effects through the inhibition of acetylcholinesterase (AChE)[1]. As a serine hydrolase, AChE plays a crucial role in terminating nerve impulses by breaking down acetylcholine[2]. The inhibition of AChE by organophosphates leads to an accumulation of acetylcholine, resulting in a state of constant stimulation of cholinergic receptors, which can be lethal[2][3]. A unique feature of this compound is that it is a pro-inhibitor, meaning it must be metabolically converted to its active form to exert its inhibitory effect[4].

Mechanism of Action: A Two-Step Process

The inhibitory action of this compound on acetylcholinesterase is a sequential process involving metabolic activation followed by irreversible enzyme inhibition.

Metabolic Bioactivation

This compound in its parent form is a poor inhibitor of AChE. Its toxicity is contingent upon its metabolic conversion in the liver to a more reactive intermediate[4]. This bioactivation is an oxidative process, catalyzed by microsomal enzymes, that results in the formation of the N-oxide metabolite of this compound. This phosphoramide (B1221513) oxide is a significantly more potent phosphorylating agent than the parent compound.

Metabolic_Activation_of_this compound This compound This compound (Octamethylpyrophosphoramide) Microsomal_Enzymes Hepatic Microsomal Oxidases (e.g., CYPs) This compound->Microsomal_Enzymes Metabolism Active_Metabolite This compound N-oxide (Active Metabolite) Microsomal_Enzymes->Active_Metabolite Oxidation

Figure 1: Metabolic activation of this compound.
Irreversible Inhibition of Acetylcholinesterase

The active N-oxide metabolite of this compound is a potent irreversible inhibitor of AChE. The mechanism of inhibition involves the phosphorylation of the hydroxyl group of a specific serine residue located within the catalytic triad (B1167595) of the enzyme's active site. This process is analogous to the mechanism of other organophosphate inhibitors[2][3].

The reaction proceeds in two main stages:

  • Formation of a Reversible Michaelis-like Complex: The active metabolite initially binds non-covalently to the active site of AChE.

  • Phosphorylation of the Active Site: A nucleophilic attack by the serine hydroxyl group on the phosphorus atom of the inhibitor leads to the formation of a stable, covalent phosphoserine bond. This phosphorylation effectively renders the enzyme inactive, as it can no longer hydrolyze acetylcholine.

AChE_Inhibition_by_Schradan_Metabolite cluster_0 Enzyme Reaction AChE Active AChE (with Serine-OH) Complex AChE-Metabolite Reversible Complex AChE->Complex Binding Metabolite This compound N-oxide (Active Inhibitor) Metabolite->Complex Inhibited_AChE Phosphorylated AChE (Inactive) Complex->Inhibited_AChE Phosphorylation (Irreversible)

Figure 2: Irreversible inhibition of AChE by the active metabolite of this compound.

Quantitative Data

CompoundTarget EnzymeInhibition TypeQuantitative Data (IC50/Ki)Reference
This compoundAcetylcholinesteraseWeak/IndirectNot available[4]
This compound N-oxide (Active Metabolite)AcetylcholinesteraseIrreversibleNot readily available in reviewed literature-

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound's mechanism of action on acetylcholinesterase.

In Vitro Metabolic Activation of this compound

This protocol describes a general procedure for the metabolic activation of a pro-inhibitor like this compound using liver microsomes.

Objective: To generate the active N-oxide metabolite of this compound in vitro.

Materials:

  • This compound

  • Rat or human liver microsomes (commercially available)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Incubator or water bath at 37°C

  • Centrifuge

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Add the liver microsomes to the reaction mixture to a final protein concentration of approximately 0.5-1.0 mg/mL[5][6].

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Add this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <0.5%) to the reaction mixture to initiate the metabolic reaction.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) with gentle shaking[5].

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) or by heat inactivation.

  • Centrifuge the mixture to pellet the microsomes.

  • The supernatant now contains the activated this compound metabolite and can be used in the subsequent AChE inhibition assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring AChE activity and its inhibition[7][8][9].

Objective: To determine the inhibitory effect of the activated this compound metabolite on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution in buffer

  • Acetylthiocholine iodide (ATCI) substrate solution in water

  • The supernatant containing the activated this compound metabolite from Protocol 4.1

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the microplate, add:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • AChE enzyme solution

    • Aliquots of the supernatant containing the activated this compound metabolite at various dilutions (or a control with the supernatant from a reaction without this compound).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme[7][9].

  • Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using the microplate reader[10]. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the activated metabolite compared to the control.

    • If desired, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_activation Step 1: Metabolic Activation cluster_inhibition Step 2: AChE Inhibition Assay This compound This compound Microsomes Liver Microsomes + NADPH This compound->Microsomes Incubation_Activation Incubation at 37°C Microsomes->Incubation_Activation Activated_Metabolite Supernatant with Activated Metabolite Incubation_Activation->Activated_Metabolite AChE_DTNB AChE + DTNB in Buffer Activated_Metabolite->AChE_DTNB Add to Assay Pre_incubation Pre-incubation AChE_DTNB->Pre_incubation ATCI Add ATCI (Substrate) Pre_incubation->ATCI Measurement Kinetic Measurement (Absorbance at 412 nm) ATCI->Measurement

Figure 3: Experimental workflow for this compound activation and AChE inhibition assay.

Conclusion

The mechanism of action of this compound on acetylcholinesterase is a classic example of bioactivation-dependent irreversible enzyme inhibition, a hallmark of many organophosphate pesticides. While this compound itself is not a potent inhibitor, its metabolic conversion to a reactive N-oxide is essential for its toxicity. This active metabolite then covalently modifies the active site of AChE, leading to a cascade of physiological effects due to the accumulation of acetylcholine. The experimental protocols provided herein offer a framework for the in vitro investigation of these processes. Further research to quantify the kinetic parameters of the active metabolite would be valuable for a more complete understanding of its potency and for comparative toxicological studies.

References

The History and Core Science of Schradan: A Technical Whitepaper on a Pioneering Systemic Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Schradan, chemically known as octamethylpyrophosphoramide (OMPA), holds a significant place in the history of crop protection as one of the first commercially successful systemic insecticides. Developed in the 1940s by German chemist Gerhard Schrader, its unique mode of action—requiring metabolic activation into a potent cholinesterase inhibitor after absorption by the plant—revolutionized pest control strategies for sap-sucking insects. This technical guide provides an in-depth review of the history, mechanism of action, physicochemical properties, and key experimental methodologies associated with this compound. It explores the concept of "lethal synthesis," details its toxicological profile, and chronicles its eventual decline due to high mammalian toxicity and the development of safer alternatives. This document is intended for researchers, toxicologists, and drug development professionals interested in the scientific legacy of organophosphate insecticides.

Introduction: The Dawn of Systemic Insecticides

The mid-20th century marked a paradigm shift in agricultural chemistry. Before this period, insecticides were primarily contact poisons or stomach poisons, requiring direct application onto the target pest or its food source. The concept of a "systemic" insecticide—a compound that could be absorbed by a plant and translocated through its vascular tissues to render the entire plant toxic to pests—was a revolutionary idea.[1] this compound emerged as a pioneering example of this principle, offering protection to new plant growth and targeting pests like aphids and mites that feed on plant sap.[2][3] Its development stemmed from the broader wartime and post-war research into organophosphorus chemistry.

Discovery and Development

This compound was synthesized by the German chemist Gerhard Schrader at the I. G. Farbenindustrie laboratory in the 1940s.[4] Schrader's extensive work on organic phosphorus compounds, initially aimed at developing new insecticides to combat world hunger, also inadvertently led to the discovery of highly toxic nerve agents like Tabun and Sarin.[5] After World War II, this research was taken up by Allied scientists, and this compound, also known as OMPA, was developed for agricultural use.[4] It demonstrated remarkable efficacy against sap-sucking insects (Hemiptera) and mites (Acarina), which were difficult to control with conventional sprays.[2]

Physicochemical and Toxicological Properties

This compound is a viscous liquid at room temperature, miscible with water and many organic solvents.[2] Its key properties and toxicological data are summarized in the tables below. A notable characteristic is its high acute oral and dermal toxicity to mammals, a factor that ultimately contributed to its obsolescence.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Octamethyldiphosphoric tetraamide[6]
CAS Number 152-16-9[6]
Molecular Formula C₈H₂₄N₄O₃P₂[6]
Molar Mass 286.25 g/mol [2]
Physical State Viscous liquid, dark brown[2]
Melting Point 14-20 °C[2]
Boiling Point 120-125 °C at 0.5 mmHg[2]
Density 1.09 g/mL at 25 °C[2]
Vapor Pressure 1 x 10⁻³ mmHg at 25 °C[2]
Water Solubility Miscible[2]
Log P (Octanol-Water) -1.01 (Calculated)[2]

Table 2: Acute Toxicity of this compound

SpeciesRouteSexLD₅₀ (mg/kg)Reference(s)
Rat (Rattus norvegicus)OralMale9.1[2]
Rat (Rattus norvegicus)OralFemale42[2]
Rat (Rattus norvegicus)DermalMale15[2]
Rat (Rattus norvegicus)DermalFemale44[2]
Mallard Duck (Anas platyrhynchos)OralMale36.3[2]

Mechanism of Action: Lethal Synthesis

This compound itself is a poor inhibitor of acetylcholinesterase (AChE).[6] Its insecticidal and toxic properties are the result of in vivo metabolic activation, a process often termed "lethal synthesis."

Metabolic Activation Pathway

Within the tissues of plants, insects, and the liver of mammals, this compound is oxidized by mixed-function oxidases.[2] This biotransformation converts the parent molecule into a highly reactive metabolite, the phosphoramide (B1221513) N-oxide. This active metabolite is a much more potent phosphorylating agent and, consequently, a powerful inhibitor of acetylcholinesterase.

Inhibition of Acetylcholinesterase

The active metabolite of this compound irreversibly binds to the serine hydroxyl group in the active site of the enzyme acetylcholinesterase (AChE). This phosphorylation inactivates the enzyme, preventing it from breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. The resulting accumulation of ACh leads to continuous nerve stimulation, causing tremors, paralysis, and ultimately death in insects and other animals.

Diagram 1: Signaling Pathway of this compound Toxicity

Schradan_Pathway cluster_organism Biological System (Plant, Insect, or Mammal) cluster_synapse Cholinergic Synapse This compound This compound (OMPA) (Weak AChE Inhibitor) Activation Metabolic Oxidation (Mixed-Function Oxidases) This compound->Activation Biotransformation ActiveMetabolite This compound N-Oxide (Potent AChE Inhibitor) Activation->ActiveMetabolite Inhibition Irreversible Phosphorylation ActiveMetabolite->Inhibition AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis AChE->Inhibition ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Stimulation ACh->Hydrolysis Binding Hydrolysis->AChE Enzyme Regeneration Accumulation ACh Accumulation Hydrolysis->Accumulation Blocked Inhibition->AChE Inactivated AChE Toxicity Neurotoxicity (Paralysis, Death) Accumulation->Toxicity Systemic_Workflow start Start prep Prepare Potted Plants (Test & Control Groups) start->prep apply Apply this compound Solution to Soil of Test Group (Soil Drench) prep->apply control_apply Apply Water Only to Soil of Control Group prep->control_apply translocate Allow Translocation Period (e.g., 48 hours) apply->translocate control_apply->translocate infest Infest Leaves with Aphids (Confine in Cages) translocate->infest observe Record Insect Mortality at Timed Intervals infest->observe analyze Compare Mortality Rates (Test vs. Control) observe->analyze end Conclusion: Systemic Action Confirmed? analyze->end Schradan_History Schrader Gerhard Schrader's Research on Organophosphates (1930s-1940s) NerveAgents Discovery of Nerve Agents (Tabun, Sarin) Schrader->NerveAgents Insecticides Discovery of Insecticides (Parathion, this compound) Schrader->Insecticides Development Post-WWII Development of this compound (OMPA) as a Commercial Product Insecticides->Development SystemicConcept Proof of Concept: Systemic Insecticidal Action Development->SystemicConcept Use Widespread Agricultural Use for Sap-Sucking Pests (c. 1950s) SystemicConcept->Use Toxicity High Mammalian Toxicity & Environmental Concerns Use->Toxicity Obsolescence Decline and Obsolescence Toxicity->Obsolescence Legacy Scientific Legacy Obsolescence->Legacy SaferAlts Development of Safer Alternative Insecticides SaferAlts->Obsolescence Legacy_Systemics Foundation for Modern Systemic Insecticides Legacy->Legacy_Systemics Legacy_Tox Understanding of Metabolic Activation (Pro-pesticides) Legacy->Legacy_Tox

References

The Insidious Transformation: A Technical Guide to the Toxic Metabolites of Schradan in Plants and Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the metabolic fate and toxicological profile of schradan, an organophosphate insecticide. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, details the bioactivation of this compound into its highly toxic metabolites within plant and animal systems, presenting critical data on its mechanism of action and methodologies for its detection.

This compound, chemically known as octamethylpyrophosphoramide (OMPA), is a systemic insecticide that, in its parent form, exhibits weak anticholinesterase activity. However, upon absorption by plants and animals, it undergoes metabolic transformation into a potent cholinesterase inhibitor. This bioactivation is a critical aspect of its toxicity, making an understanding of its metabolites paramount for toxicological assessment and environmental monitoring.

Metabolic Activation: The Genesis of a Toxin

In both plants and animals, this compound is metabolized into a more toxic N-oxide derivative, primarily the monophosphoramide oxide.[1] This oxidative conversion is the key step in the toxification pathway. While the parent compound, this compound, is a poor inhibitor of acetylcholinesterase (AChE), its oxidized metabolite is a potent inhibitor of this crucial enzyme.[2][3]

The metabolic pathways in plants and animals, while leading to the same toxic end-product, can vary in their specifics and rates. In mammals, this conversion is known to occur in the liver.[3] The metabolic degradation of this compound in plants, animals, and insects gives rise to the same toxic compound.[1]

Quantitative Toxicity Data

CompoundSpeciesRoute of AdministrationLD50 Value (mg/kg)SexReference
This compoundRatOral9.1Male[4]
This compoundRatOral42Female[4]
This compoundRatDermal15Male[4]
This compoundRatDermal44Female[4]
This compoundRatOral13.5Male[1]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for the activated metabolite of this compound is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses and neuromuscular junctions.

By inhibiting AChE, the toxic metabolite of this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, including hypersecretion, muscle fasciculations, tremors, convulsions, and ultimately, respiratory failure and death.

Experimental Protocols

Determination of Cholinesterase Activity (Ellman's Method)

A widely used method for quantifying cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman and colleagues.

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by cholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is directly proportional to the cholinesterase activity.

Reagents:

  • Phosphate (B84403) buffer (pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Sample containing cholinesterase (e.g., tissue homogenate, blood plasma)

  • Inhibitor solution (e.g., activated this compound metabolite)

Procedure:

  • Prepare sample dilutions in phosphate buffer.

  • In a 96-well plate or cuvette, add the sample, phosphate buffer, and DTNB solution.

  • To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the reaction by adding the ATCI substrate.

  • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • Enzyme activity is expressed in units/mL or units/mg of protein. For inhibition studies, the percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values can be determined.

Analysis of this compound and its Metabolites in Biological Samples

The quantification of this compound and its N-oxide metabolite in plant and animal tissues is crucial for residue analysis and metabolic studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Extraction:

  • Homogenize the tissue sample (e.g., plant leaves, animal liver) with a suitable organic solvent, such as acetonitrile (B52724) or a mixture of hexane (B92381) and acetone.

  • Perform a liquid-liquid extraction to partition the analytes from the aqueous phase.

  • The organic extract is then concentrated, often under a stream of nitrogen.

Cleanup:

  • Solid-phase extraction (SPE) is commonly used to remove interfering co-extractives. Cartridges containing materials like Florisil or C18 are employed to retain the analytes while allowing interfering substances to pass through. The analytes are then eluted with a suitable solvent.

Quantification:

  • Gas Chromatography (GC): The cleaned-up extract is injected into a GC system equipped with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS). The FPD is selective for phosphorus-containing compounds. GC-MS provides high selectivity and structural confirmation of the analytes.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound and its polar metabolites. A reversed-phase C18 column is typically used for separation.

Visualizing the Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

metabolic_pathway cluster_plant In Plants This compound This compound (Octamethylpyrophosphoramide) Metabolite This compound N-oxide (Phosphoramide Oxide) This compound->Metabolite Oxidation This compound->Metabolite Oxidation (e.g., Cytochrome P450)

Metabolic activation of this compound in plants and animals.

mechanism_of_action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Accumulation ACh Accumulation (Cholinergic Crisis) ACh->Accumulation Leads to Products Choline + Acetate AChE->Products Hydrolyzes Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE Metabolite This compound N-oxide Metabolite->AChE Inhibits Inhibited_AChE->Accumulation

Mechanism of cholinesterase inhibition by the toxic metabolite of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Octamethylpyrophosphoramide (Schradan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octamethylpyrophosphoramide, a compound historically used as an organophosphate insecticide under the name Schradan. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the compound's characteristics.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of octamethylpyrophosphoramide. These parameters are crucial for understanding its environmental fate, biological interactions, and potential applications in research.

PropertyValueReference
Molecular Formula C8H24N4O3P2[1][2]
Molar Mass 286.25 g/mol [1][2][3][4]
Melting Point 14-20 °C (57-68 °F)[1][5]
Boiling Point 120-125 °C at 0.5 mmHg (248-257 °F at 0.5 mmHg)[1]
Density 1.1343 g/cm³ at 25 °C (1.09 at 77°F)[1][2]
Vapor Pressure 0.001 mmHg[5]
Water Solubility Miscible
logP (Computed) -0.3[1]
Physical Form Viscous liquid, may be dark brown[1][5]

Experimental Methodologies

While the provided literature primarily consists of compilations of physicochemical data, this section outlines the general experimental protocols typically employed to determine such properties.

Determination of Melting Point: The melting point of a substance is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. For a substance like octamethylpyrophosphoramide, which can be a liquid at room temperature, a cooling method or a cryostat would be used to first solidify the sample. The temperature is then slowly increased, and the point at which the first drop of liquid appears and the point at which the entire solid has melted are recorded as the melting range.

Determination of Boiling Point: The boiling point is determined by heating the liquid in a distillation apparatus. A thermometer is placed in the vapor phase above the liquid to measure the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that decompose at their atmospheric boiling point, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure, as is the case for octamethylpyrophosphoramide.[1]

Determination of Density: The density of a liquid is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

Determination of Vapor Pressure: The vapor pressure of a low-volatility substance like octamethylpyrophosphoramide can be measured using various methods, such as the Knudsen effusion method or by using a tensiometer. These methods measure the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Metabolic Activation of this compound

Octamethylpyrophosphoramide (this compound) itself is a weak anticholinesterase agent. Its toxicity is a result of metabolic activation in vivo, primarily in the liver of mammals and in insects. This activation involves an oxidative desulfuration or oxidation reaction. The process converts this compound into a highly active cholinesterase inhibitor.

Metabolic_Activation_of_this compound cluster_0 In Vivo Metabolism cluster_1 Mechanism of Action This compound Octamethylpyrophosphoramide (this compound) Active_Metabolite Active Cholinesterase Inhibitor This compound->Active_Metabolite Oxidation (e.g., in liver) Inhibition Inhibition Active_Metabolite->Inhibition Cholinesterase Cholinesterase Enzyme Cholinesterase->Inhibition

Caption: Metabolic activation of this compound to a potent cholinesterase inhibitor.

This guide provides a foundational understanding of the physicochemical properties of octamethylpyrophosphoramide. For further in-depth study, consulting primary research articles and advanced analytical chemistry texts is recommended.

References

early toxicological studies of schradan exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early Toxicological Studies of Schradan Exposure

Introduction

This compound, also known as octamethylpyrophosphoramide (OMPA), is an obsolete organophosphate compound developed by German chemist Gerhard Schrader.[1][2] Initially synthesized in the 1930s during research into novel insecticides, it was commercially developed as a systemic insecticide after World War II under trade names like Pestox III and Sytam.[2][3] this compound is notable for being a pro-insecticide, meaning it has low toxicity itself but is converted into a highly toxic substance through metabolic processes within plants, insects, and mammals.[1][3] This guide provides a technical overview of the early toxicological studies that were crucial in defining the mechanism of action and acute toxicity of this compound exposure.

Mechanism of Action: Metabolic Activation and Cholinesterase Inhibition

Early research quickly established that this compound's toxicity is not direct but requires metabolic activation.[1] this compound itself is a weak inhibitor of cholinesterase.[1] The core of its toxic action lies in its biotransformation, primarily in the liver of mammals, into a potent anticholinesterase agent.[4][5][6]

This intoxication process involves the oxidative metabolism of this compound to one or more active metabolites.[7] This metabolic conversion, demonstrated in rat liver slice experiments, transforms this compound into a powerful phosphorylating agent that effectively inhibits acetylcholinesterase (AChE).[4][5] The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, causing continuous nerve firing, which results in the clinical signs of organophosphate poisoning.[3][8]

This compound This compound (OMPA) (Weak AChE Inhibitor) Metabolism Oxidative Metabolism (e.g., Liver Enzymes) This compound->Metabolism Bioactivation ActiveMetabolite Active Metabolite (Potent AChE Inhibitor) Metabolism->ActiveMetabolite AChE Acetylcholinesterase (AChE) ActiveMetabolite->AChE Inhibition Breakdown ACh Breakdown (Choline + Acetic Acid) AChE->Breakdown Catalyzes ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Blocked ACh Acetylcholine (ACh) ACh->AChE Toxicity Neurotoxicity (Continuous Nerve Firing) ACh_Accumulation->Toxicity

Fig. 1: Metabolic activation and mechanism of action of this compound.

Quantitative Toxicological Data

Acute toxicity studies were fundamental in quantifying the lethal potential of this compound. The most common metric from these early studies is the median lethal dose (LD50), which represents the dose required to kill 50% of a tested population. The data below, primarily from studies on rats, highlights the high acute toxicity of this compound, particularly through oral and dermal routes of exposure.

Parameter Species Sex Route of Administration LD50 Value (mg/kg) Reference
Acute LD50RatMaleOral9.1[2]
Acute LD50RatFemaleOral42[2]
Acute LD50Rat-Oral5[9]
Acute LD50RatMaleDermal15[2]
Acute LD50RatFemaleDermal44[2]
Acute LD50Rat-Dermal15[9]

Experimental Protocols

The elucidation of this compound's toxicological profile relied on specific experimental designs. Below are detailed methodologies representative of the key early experiments.

Protocol 1: In Vitro Metabolic Activation of this compound

This protocol is based on the early work by researchers like Davison (1955) to demonstrate the conversion of this compound into a cholinesterase inhibitor by mammalian liver tissue.[5]

  • Objective: To determine if rat liver tissue can metabolize this compound into an active anticholinesterase agent.

  • Biological System: Adult rat liver.

  • Methodology:

    • Tissue Preparation:

      • Rats are euthanized, and the liver is immediately excised and placed in a chilled saline solution.

      • For liver slice experiments, thin sections of the liver (approx. 0.5 mm) are prepared.

      • For liver suspension (homogenate) experiments, the liver is homogenized in a saline-nicotinamide-MgSO4 solution. The suspension is then subjected to differential centrifugation to separate cellular components (e.g., nuclei, mitochondria, microsomes).[5]

    • Incubation:

      • Liver slices or suspensions (e.g., 1g of slices in 4 ml of solution) are placed in a flask containing a buffered saline solution (e.g., 0.15M-NaCl, 0.015M-MgSO4).[5]

      • This compound (e.g., 0.5 mg/ml) is added to the experimental flasks. Control flasks contain no this compound.

      • For suspension experiments, cofactors such as DPN (diphosphopyridine nucleotide) and nicotinamide (B372718) may be added to support enzymatic activity.[5]

      • The flasks are incubated, typically for 30-60 minutes at 37°C with shaking in an air or oxygen atmosphere.

    • Extraction of Metabolite:

      • Following incubation, the reaction is stopped (e.g., by centrifugation to remove tissue).

      • The active metabolite is extracted from the supernatant using an organic solvent like chloroform (B151607).

      • The chloroform is evaporated, and the residue containing the metabolite is redissolved in a buffer solution.

    • Measurement of Cholinesterase Inhibition:

      • The anticholinesterase activity of the extracted metabolite is assayed. A source of cholinesterase (e.g., horse serum or rat brain homogenate) is incubated with the metabolite solution.

      • The remaining cholinesterase activity is measured using a standard method, such as the Warburg manometric technique, which measures CO2 evolution from the hydrolysis of acetylcholine bicarbonate.

      • The percentage of inhibition is calculated by comparing the activity in the presence of the metabolite to the control.

Protocol 2: Acute Toxicity (LD50) Determination in Rodents

This protocol is a generalized representation based on the study by Gaines (1969) and standard toxicological testing guidelines of the era.[2][10][11][12]

  • Objective: To determine the single-dose lethality (LD50) of this compound following oral and dermal administration.

  • Animal Model: Albino rats (e.g., Wistar or Sprague-Dawley strains), separated by sex. Animals are acclimatized and housed under standard laboratory conditions.

  • Methodology:

    • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., water or corn oil) to create a series of graded concentrations.

    • Dose Administration:

      • Oral Route: A specified volume of the test solution is administered directly into the stomach using an oral gavage tube. A control group receives only the vehicle.

      • Dermal Route: An area of skin on the animal's back is clipped free of fur. The test substance is applied to the clipped skin and may be held in place with a porous gauze dressing for a set period (e.g., 24 hours).

    • Observation:

      • Animals are observed systematically for a period of at least 14 days.

      • Observations include clinical signs of toxicity, such as tremors, convulsions, salivation, diarrhea, and respiratory distress.[13][14] The time of onset, intensity, and duration of these signs are recorded.

      • Mortality is recorded daily. Body weights are typically measured at the start of the test and at specified intervals.

    • Data Analysis:

      • The number of mortalities at each dose level is recorded.

      • The LD50 value and its 95% confidence limits are calculated using a standard statistical method, such as probit analysis.

cluster_workflow Acute Toxicity (LD50) Study Workflow A 1. Animal Selection & Acclimation (e.g., Rats, grouped by sex) B 2. Dose Preparation (Graduated doses of this compound) A->B C 3. Dose Administration B->C C1 Oral Gavage C->C1 C2 Dermal Application C->C2 D 4. Observation Period (14 days) C1->D C2->D E Record Clinical Signs: - Tremors, Salivation - Convulsions, etc. D->E F Record Mortalities D->F G 5. Data Analysis (e.g., Probit Analysis) F->G H 6. Determine LD50 Value G->H

Fig. 2: Generalized workflow for an acute toxicity (LD50) study.

Conclusion

The early toxicological studies of this compound were pivotal in shaping the understanding of organophosphate insecticides. They established the critical concept of metabolic bioactivation, demonstrating that a seemingly inert compound could be transformed into a highly potent toxin within a biological system. The quantitative data from acute toxicity tests confirmed its high lethality, while in vitro experiments with liver preparations detailed the mechanism of this transformation. These foundational studies provided the essential data for hazard assessment and laid the groundwork for future research into the metabolism and mechanism of action of pro-pesticides.

References

Schradan's Effect on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schradan (Octamethylpyrophosphoramide or OMPA) is an obsolete organophosphate insecticide known for its systemic action in plants and potent toxicity in mammals. This technical guide provides an in-depth analysis of this compound's effects on the central nervous system (CNS). While specific quantitative data on the direct CNS effects of this compound are limited due to its discontinuation, this document synthesizes available information on its mechanism of action, metabolic activation, and general neurotoxicity characteristic of organophosphates. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's neurological impact.

Introduction

This compound, an organophosphorus compound, was historically used as a systemic insecticide.[1] Unlike many other organophosphates, this compound itself is a weak cholinesterase inhibitor. Its toxicity is primarily due to its metabolic conversion in the liver to a highly active metabolite.[2] This guide will explore the core aspects of this compound's interaction with the central nervous system, from its biochemical mechanism to potential neurobehavioral outcomes.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.

The active metabolite of this compound irreversibly binds to the serine hydroxyl group in the active site of AChE. This phosphorylation of the enzyme renders it non-functional. The resulting accumulation of ACh in the synapse leads to hyperstimulation of cholinergic receptors (both muscarinic and nicotinic), causing a wide range of physiological and neurological effects.[3]

Data Presentation: Acute Toxicity of this compound

Quantitative data on the specific neurotoxic effects of this compound on the central nervous system are scarce in modern literature. However, acute toxicity data, specifically the median lethal dose (LD50), provides a general measure of its potent toxicity.

Parameter Species Route of Administration Value (mg/kg) Reference
LD50Rat (Male)Oral9.1[4]
LD50Rat (Female)Oral42[4]
LD50Rat (Male)Dermal15[5]
LD50Rat (Female)Dermal44[5]

Experimental Protocols

In Vivo Cholinesterase Inhibition Assay

Objective: To quantify the inhibition of acetylcholinesterase activity in brain tissue following this compound administration.

Methodology:

  • Animal Model: Male Wistar rats (200-250g).

  • Dosing: Administration of this compound via oral gavage or dermal application at various doses. A control group receiving the vehicle (e.g., corn oil) is included.

  • Tissue Collection: At predetermined time points post-administration, animals are euthanized, and brain tissue (e.g., cortex, hippocampus, striatum) is rapidly dissected and frozen.

  • Homogenization: Brain tissue is homogenized in a phosphate (B84403) buffer (pH 7.4).

  • Enzyme Activity Measurement (Ellman's Method):

    • Aliquots of the brain homogenate are incubated with a known concentration of acetylthiocholine (B1193921) iodide (ATChI), the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added to the reaction mixture.

    • The rate of hydrolysis of ATChI by AChE is measured spectrophotometrically by monitoring the formation of the yellow-colored 5-thio-2-nitrobenzoate anion at 412 nm.

    • Cholinesterase activity is expressed as micromoles of ATChI hydrolyzed per minute per gram of tissue.

  • Data Analysis: The percentage of AChE inhibition is calculated by comparing the enzyme activity in the this compound-treated groups to the control group.

Neurobehavioral Assessment: Functional Observational Battery (FOB)

Objective: To assess a range of neurological functions in rodents following this compound exposure.[6]

Methodology:

  • Animal Model: Sprague-Dawley rats.

  • Dosing: Sub-lethal doses of this compound are administered to the treatment group, with a control group receiving the vehicle.

  • Observational Period: Animals are observed at set intervals (e.g., 1, 4, 24, and 48 hours) post-dosing.

  • Parameters Observed:

    • Home Cage Observations: Posture, activity level, presence of tremors, convulsions, or stereotypy.

    • Open Field Assessment: Gait, arousal, mobility, and the presence of any abnormal movements.

    • Sensory and Motor Reflexes: Approach response, touch response, tail pinch response, righting reflex, and grip strength.

    • Physiological Signs: Salivation, lacrimation, urination, defecation, and body temperature.

  • Scoring: A standardized scoring system is used to quantify the observed deficits.

Mandatory Visualization

Signaling Pathway: Metabolic Activation of this compound

This compound's neurotoxicity is contingent upon its metabolic activation, primarily by cytochrome P450 enzymes in the liver, to its active, oxygenated analog.[2]

cluster_cyp This compound This compound (Inactive Pro-insecticide) Liver Liver (Microsomal Enzymes) This compound->Liver Absorption ActiveMetabolite This compound N-oxide (Potent AChE Inhibitor) Liver->ActiveMetabolite Bioactivation CYP450 Cytochrome P450 (Oxidation)

Caption: Metabolic activation of this compound in the liver.

Signaling Pathway: Disruption of Cholinergic Synapse

The active metabolite of this compound disrupts normal cholinergic neurotransmission by irreversibly inhibiting acetylcholinesterase.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis (Normal) AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh_synapse->AChR Binding AChE->ACh_synapse Blocked Activethis compound Active this compound Metabolite Activethis compound->AChE Inhibition Signal Continuous Nerve Impulse AChR->Signal Activation

Caption: Inhibition of acetylcholinesterase by active this compound at the cholinergic synapse.

Experimental Workflow: In Vivo Neurotoxicity Assessment

A typical workflow for assessing the in vivo neurotoxicity of this compound in a rodent model.

Start Start: Animal Acclimatization Dosing Dosing: This compound Administration (Oral or Dermal) Start->Dosing Observation Neurobehavioral Assessment (FOB) Dosing->Observation Euthanasia Euthanasia & Tissue Collection Observation->Euthanasia Analysis Biochemical Analysis: AChE Inhibition Assay Euthanasia->Analysis Data Data Interpretation & Reporting Analysis->Data End End Data->End

Caption: Experimental workflow for in vivo neurotoxicity testing of this compound.

Conclusion

This compound exerts its neurotoxic effects on the central nervous system through the irreversible inhibition of acetylcholinesterase by its active metabolite. This leads to a cholinergic crisis characterized by the overstimulation of muscarinic and nicotinic receptors. While specific quantitative data on the CNS effects of this compound are limited, the established principles of organophosphate toxicology provide a robust framework for understanding its potential for severe neurotoxicity. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers investigating the neurological impacts of this and similar compounds. Further research, should it be undertaken with appropriate safety precautions, would be necessary to fully elucidate the specific neurobehavioral and cellular consequences of this compound exposure on the central nervous system.

References

The Differential Toxicity of Schradan: A Technical Examination of its Selective Action in Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Schradan, an organophosphate insecticide, exhibits a remarkable degree of selective toxicity, demonstrating significantly higher efficacy against sap-sucking insects compared to their chewing counterparts. This technical guide delves into the core mechanisms underpinning this selectivity. Through a comprehensive review of available data, this paper summarizes the quantitative toxicity of this compound in representative insect species, details the experimental protocols utilized in key studies, and provides visual representations of the underlying physiological and biochemical pathways. The central thesis posits that the selective toxicity of this compound is not primarily a result of differential metabolic activation or target site sensitivity, but rather stems from disparities in the distribution and accumulation of its active metabolite within the nervous systems of different insect orders. This is largely attributed to anatomical differences in the protective nerve sheath.

Introduction

The development of selective insecticides is a cornerstone of integrated pest management, aiming to minimize harm to non-target organisms and the environment. This compound, an early systemic organophosphate, serves as a classic case study in selective toxicity. Chemically, this compound itself is a weak acetylcholinesterase (AChE) inhibitor. Its potent insecticidal activity relies on its in-vivo bioactivation to a toxic metabolite, phosphoramide (B1221513) oxide. This metabolic conversion is a critical first step in its mode of action.

This whitepaper will explore the factors contributing to the pronounced differences in susceptibility to this compound observed between sucking insects, such as aphids, and chewing insects, like cockroaches. We will present available quantitative data, outline the methodologies used to generate this data, and visualize the key processes to provide a clear and in-depth understanding of this phenomenon for researchers in toxicology and insecticide development.

Quantitative Toxicity Data

The disparity in this compound's toxicity between different insect feeding guilds is stark. The following table summarizes the available lethal dose 50 (LD50) values for representative species.

Insect SpeciesFeeding TypeLD50 (µg/g)Reference
German Cockroach (Blattella germanica)Chewing1000[1]

Note: While the high toxicity of this compound to sucking insects is well-documented qualitatively, specific LD50 values for species like Myzus persicae were not available in the reviewed literature. The value for the German cockroach highlights the significant tolerance of chewing insects.

Mechanism of Selective Toxicity

The selective toxicity of this compound is a multi-faceted issue, with evidence pointing towards physiological and anatomical differences between insect species as the primary drivers.

Metabolic Activation of this compound

This compound is metabolized to its active form, phosphoramide oxide, which is a potent inhibitor of acetylcholinesterase (AChE). This bioactivation is crucial for its toxic effects. While initial hypotheses suggested that differences in metabolic rates could explain the selective toxicity, studies have shown that both susceptible (sucking) and resistant (chewing) insects are capable of converting this compound to its active metabolite. Therefore, the rate of activation alone does not appear to be the primary determinant of selectivity.

The metabolic conversion of this compound is an oxidative process, likely mediated by cytochrome P450 monooxygenases.

cluster_pathway Toxicity Pathway This compound This compound (Weak AChE Inhibitor) P450 Cytochrome P450 Monooxygenases This compound->P450 Oxidation PhosphoramideOxide Phosphoramide Oxide (Potent AChE Inhibitor) Inhibition Inhibition PhosphoramideOxide->Inhibition P450->PhosphoramideOxide AChE Acetylcholinesterase (AChE) NerveImpulse Continuous Nerve Impulse Transmission Inhibition->AChE Toxicity Toxicity & Death NerveImpulse->Toxicity

Fig. 1: Metabolic activation and toxic action of this compound.
The Critical Role of Toxin Distribution

The most significant factor contributing to this compound's selective toxicity is the differential distribution and accumulation of the toxic metabolite, phosphoramide oxide, in the central nervous system (CNS) of insects.[1]

Studies using radiolabeled P32-schradan have demonstrated that a much higher concentration of the toxicant accumulates in the nervous systems of sucking insects compared to chewing insects.[1] This differential accumulation is attributed to the anatomical structure of the nerve sheath.

  • Sucking Insects (e.g., Aphids): Possess a relatively thin and simple double membrane surrounding their thoracic ganglia. This presents a less formidable barrier to the penetration of the polar phosphoramide oxide.[1]

  • Chewing Insects (e.g., Cockroaches): Have a thick and robust nerve sheath, which acts as a protective barrier, limiting the penetration of the toxicant to its target site, the synapses within the CNS.[1]

cluster_sucking Sucking Insect (e.g., Aphid) cluster_chewing Chewing Insect (e.g., Cockroach) Hemolymph_S Hemolymph (High Phosphoramide Oxide) Sheath_S Thin Nerve Sheath (Permeable) Hemolymph_S->Sheath_S High Penetration Nerve_S Central Nervous System Sheath_S->Nerve_S Hemolymph_C Hemolymph (Phosphoramide Oxide) Sheath_C Thick Nerve Sheath (Barrier) Hemolymph_C->Sheath_C Low Penetration Nerve_C Central Nervous System Sheath_C->Nerve_C

Fig. 2: Differential penetration of phosphoramide oxide into the CNS.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the selective toxicity of this compound.

Determination of LD50

The lethal dose 50 (LD50) is a standardized measure of the acute toxicity of a substance.

Objective: To determine the dose of this compound required to kill 50% of a test population of insects.

Protocol:

  • Insect Rearing: Maintain healthy, age-synchronized colonies of the test insect species (e.g., Blattella germanica or Myzus persicae) under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Insecticide Preparation: Prepare a series of graded concentrations of this compound in a suitable solvent (e.g., acetone).

  • Application:

    • Topical Application (for chewing insects): Apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of individual insects using a calibrated microapplicator. A control group is treated with the solvent alone.

    • Systemic Application (for sucking insects): Apply the this compound solutions to the soil or nutrient medium of the host plants. Allow for systemic uptake by the plant. Aphids are then placed on the treated plants.

  • Observation: House the treated insects in clean containers with access to food and water. Monitor mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Record the number of dead insects at each concentration. Use probit analysis to calculate the LD50 value, along with its 95% confidence limits.

In Vitro Cholinesterase Inhibition Assay

This assay measures the extent to which this compound or its metabolites inhibit the activity of acetylcholinesterase.

Objective: To assess the anticholinesterase activity of this compound and its activated form.

Protocol:

  • Enzyme Preparation: Prepare a homogenate of insect nerve tissue (e.g., heads or thoraces) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Centrifuge the homogenate to obtain a supernatant containing the acetylcholinesterase.

  • Incubation: In a multi-well plate or spectrophotometer cuvette, pre-incubate the enzyme preparation with various concentrations of the test compound (this compound or synthesized phosphoramide oxide) for a specific duration.

  • Substrate Addition: Initiate the enzymatic reaction by adding a substrate, such as acetylthiocholine (B1193921).

  • Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. Measure the rate of color change spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the I50 value (the concentration of inhibitor that causes 50% enzyme inhibition).

P32-Schradan Distribution Study

This radiographic method allows for the visualization and quantification of the insecticide's distribution within the insect body.

Objective: To determine the in-vivo distribution and accumulation of this compound and its metabolites in different tissues of sucking and chewing insects.

Protocol:

  • Synthesis of P32-Schradan: Synthesize this compound incorporating the radioactive isotope Phosphorus-32.

  • Insect Treatment: Administer a known dose of P32-schradan to the insects, either topically or systemically, as described in the LD50 protocol.

  • Tissue Dissection: At various time points post-treatment, dissect the insects to isolate specific tissues and organs, particularly the central nervous system, gut, and fat body.

  • Quantification of Radioactivity: Homogenize the dissected tissues and measure the amount of radioactivity in each sample using a liquid scintillation counter.

  • Autoradiography (Optional): Prepare whole-body or tissue sections of the treated insects and expose them to X-ray film. The resulting autoradiograph will show the spatial distribution of the radiolabeled compound.

  • Data Analysis: Express the radioactivity in each tissue as a percentage of the total administered dose or as disintegrations per minute (DPM) per milligram of tissue. Compare the distribution patterns between the different insect species.

Start Start Synthesize Synthesize P32-Schradan Start->Synthesize Treat Treat Insects with P32-Schradan (Sucking vs. Chewing) Synthesize->Treat Dissect Dissect Tissues (CNS, Gut, etc.) Treat->Dissect Quantify Quantify Radioactivity (Scintillation Counting) Dissect->Quantify Analyze Analyze Data: Compare Distribution Quantify->Analyze End End Analyze->End

Fig. 3: Workflow for P32-schradan distribution analysis.

Conclusion

The selective toxicity of this compound in different insect species is a well-established phenomenon that is primarily dictated by anatomical and physiological factors rather than biochemical differences in metabolism or target site sensitivity. While both sucking and chewing insects can metabolically activate this compound to its potent anticholinesterase form, the key determinant of its selective action is the differential ability of this toxic metabolite to penetrate the central nervous system. The robust and thick nerve sheath of chewing insects provides a significant barrier to the polar metabolite, whereas the thinner nerve sheath of sucking insects allows for greater accumulation at the target site, leading to higher toxicity.

This understanding has important implications for the design of future insecticides. By targeting physiological or anatomical features unique to certain pest groups, it may be possible to develop more selective and environmentally benign crop protection agents. Further research into the specific transporters and structural components of the insect nerve sheath could open new avenues for the development of next-generation, highly selective insecticides.

References

The Enduring Legacy of Schradan: A Technical Examination of its Environmental Fate and Persistence in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once a widely used systemic organophosphate insecticide, Schradan (octamethylpyrophosphoramide) has been the subject of environmental scrutiny due to its potential for persistence and mobility in soil ecosystems. This technical guide provides an in-depth analysis of the environmental fate of this compound, consolidating available data on its degradation, persistence, and sorption characteristics in soil. Detailed experimental protocols for assessing these parameters are also outlined to support further research and risk assessment.

Executive Summary

This compound's environmental behavior in soil is characterized by very high mobility, with an estimated organic carbon-normalized sorption coefficient (Koc) of 7, indicating a significant potential for leaching into groundwater. While specific soil half-life (DT₅₀) data for this compound is scarce in modern literature, its persistence in plants has been observed for up to 10 days. The primary degradation pathways for organophosphates like this compound in soil include hydrolysis, photolysis, and microbial degradation. Hydrolysis is a key abiotic process, particularly under acidic conditions. This guide synthesizes the limited available quantitative data and provides a framework for generating further experimental data based on established regulatory guidelines.

Data Presentation: Environmental Fate Parameters of this compound in Soil

Due to the obsolete nature of this compound, comprehensive and recent experimental data on its soil fate is limited. The following tables summarize the available information and provide a comparative context with other organophosphate insecticides.

Table 1: Soil Sorption and Mobility of this compound

ParameterValueInterpretationSource
Soil Sorption Coefficient (Kd) Data not available--
Organic Carbon-Normalized Sorption Coefficient (Koc) ~ 7 (estimated)Very High MobilityPubChem

Table 2: Persistence of this compound in the Environment

MediumParameterValueConditionsSource
PlantsPersistence of residues10 daysNot specified[1]
SoilHalf-life (DT₅₀)Data not available--
AtmosphereHalf-life (Vapor-phase)~ 3 hoursReaction with hydroxyl radicalsPubChem

Degradation Pathways of this compound in Soil

The breakdown of this compound in the soil environment is governed by a combination of chemical and biological processes.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in acidic soil environments. The P-O-P bond in the pyrophosphoramide structure is susceptible to cleavage by water, leading to the formation of less complex and generally less toxic phosphate (B84403) compounds. The rate of hydrolysis is influenced by soil pH and temperature, with faster degradation typically observed in acidic and warmer conditions[2].

Photolysis

On the soil surface, this compound can undergo photolysis, where it is degraded by sunlight. The energy from ultraviolet (UV) radiation can break the chemical bonds in the this compound molecule[3]. The efficiency of this process, known as the quantum yield, is dependent on the intensity and wavelength of light, as well as the properties of the soil surface.

Microbial Degradation

Microorganisms in the soil, including bacteria and fungi, can play a crucial role in the degradation of organophosphate pesticides like this compound[4]. These microorganisms can utilize the pesticide as a source of carbon, phosphorus, or energy, breaking it down through enzymatic processes. The rate of microbial degradation is influenced by soil organic matter content, moisture, temperature, and the composition of the microbial community.

Below is a conceptual representation of the degradation pathways.

This compound This compound (Octamethylpyrophosphoramide) Hydrolysis_Products Hydrolysis Products (e.g., Pyrophosphoric acid tetraamides) This compound->Hydrolysis_Products Hydrolysis (Abiotic) Photolysis_Products Photolysis Products This compound->Photolysis_Products Photolysis (Abiotic, on soil surface) Microbial_Metabolites Microbial Metabolites This compound->Microbial_Metabolites Microbial Degradation (Biotic) Mineralization Mineralization (CO2, H2O, Phosphate) Hydrolysis_Products->Mineralization Photolysis_Products->Mineralization Microbial_Metabolites->Mineralization

Conceptual degradation pathways of this compound in soil.

Experimental Protocols

To address the data gaps for this compound and to assess the environmental fate of similar compounds, standardized experimental protocols are essential. The following sections detail methodologies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism Study (OECD 307)

This study is designed to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Collect and characterize representative soil samples Application Apply test substance to soil samples Soil_Collection->Application Test_Substance_Prep Prepare radiolabeled (e.g., 14C) test substance Test_Substance_Prep->Application Incubation Incubate under controlled - Temperature - Moisture - Aerobic/Anaerobic conditions Application->Incubation Sampling Sample soil at pre-defined intervals Incubation->Sampling Volatiles Trap and analyze volatile compounds (e.g., 14CO2) Incubation->Volatiles Extraction Extract parent compound and metabolites Sampling->Extraction Analysis Analyze extracts using HPLC, GC-MS, etc. Extraction->Analysis Kinetics Determine degradation kinetics (DT50, DT90) Analysis->Kinetics Pathway Identify degradation products and propose pathway Analysis->Pathway Mass_Balance Establish mass balance Analysis->Mass_Balance Volatiles->Analysis

Workflow for an aerobic/anaerobic soil metabolism study.

Methodology:

  • Soil Selection: Choose at least three different soil types with varying textures, organic carbon content, and pH to represent a range of agricultural conditions.

  • Test Substance: Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking of the parent compound and its degradation products.

  • Application: Apply the test substance to the soil samples at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Incubate the treated soil in flow-through systems that maintain aerobic conditions by supplying a constant stream of air. Trap evolved ¹⁴CO₂ to quantify mineralization.

    • Anaerobic: After an initial aerobic phase to allow for some degradation, flood the soil samples with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At regular intervals, collect soil samples and extract the residues using appropriate solvents. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied substance and construct a degradation pathway.

Soil Adsorption/Desorption Study (OECD 106)

This study determines the extent to which a substance is adsorbed to and desorbed from soil, which is crucial for assessing its mobility.

Experimental Workflow:

cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_calculation Calculation Soil_Prep Prepare soil slurries with known soil-to-solution ratio Mixing Mix soil slurries with test substance solutions Soil_Prep->Mixing Solution_Prep Prepare solutions of test substance at different concentrations Solution_Prep->Mixing Equilibration Equilibrate by shaking for a defined period (e.g., 24h) Mixing->Equilibration Separation Separate soil and solution by centrifugation Equilibration->Separation Analysis_Adsorption Analyze supernatant for substance concentration Separation->Analysis_Adsorption Supernatant_Removal Remove supernatant from adsorption phase Separation->Supernatant_Removal Kd_Calculation Calculate Soil Sorption Coefficient (Kd) Analysis_Adsorption->Kd_Calculation Fresh_Solution Add fresh solution (without test substance) Supernatant_Removal->Fresh_Solution Equilibration_Desorption Equilibrate by shaking Fresh_Solution->Equilibration_Desorption Separation_Desorption Separate soil and solution Equilibration_Desorption->Separation_Desorption Analysis_Desorption Analyze supernatant for desrobed substance Separation_Desorption->Analysis_Desorption Analysis_Desorption->Kd_Calculation Koc_Calculation Calculate Organic Carbon-Normalized Sorption Coefficient (Koc) Kd_Calculation->Koc_Calculation

Workflow for a soil adsorption/desorption study.

Methodology:

  • Soil and Solution Preparation: Use the same representative soils as in the metabolism study. Prepare a stock solution of the test substance in a 0.01 M CaCl₂ solution.

  • Adsorption Phase: Add aliquots of the stock solution to soil samples to create a range of concentrations. Agitate the samples for a predetermined time to reach equilibrium.

  • Analysis: Centrifuge the samples and analyze the supernatant to determine the concentration of the substance remaining in the solution. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption Phase: After the adsorption phase, replace the supernatant with a fresh solution (without the test substance) and agitate again to measure the amount of substance that desorbs from the soil.

  • Data Analysis: Calculate the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) to quantify the substance's affinity for the soil.

Soil Photolysis Study

This study evaluates the degradation of a substance on the soil surface when exposed to light.

Methodology:

  • Sample Preparation: Apply the test substance to the surface of thin layers of soil on a suitable support (e.g., glass plates).

  • Irradiation: Expose the treated soil samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp) for a defined period. Maintain control samples in the dark.

  • Sampling and Analysis: At various time points, extract the substance from the soil and analyze the extracts to determine the concentration of the parent compound and any photoproducts.

  • Data Analysis: Compare the degradation rates in the light-exposed and dark control samples to determine the contribution of photolysis to the overall degradation. Calculate the photolytic half-life.

Conclusion

The environmental fate and persistence of this compound in soil are critical parameters for understanding its potential long-term impact. While specific experimental data for this compound is limited due to its historical use, this guide provides a comprehensive overview based on available information and established scientific principles for organophosphate insecticides. The detailed experimental protocols presented here offer a clear roadmap for researchers to generate the necessary data to fill the existing knowledge gaps for this compound and other similar compounds. A thorough understanding of these processes is paramount for the development of safer and more environmentally benign crop protection agents.

References

An In-depth Technical Guide on the Mode of Action of Schradan and its Phosphoramide Oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Schradan (Octamethylpyrophosphoramide, OMPA) is an organophosphate compound that functions as a systemic insecticide. Its insecticidal activity is not inherent but is a result of metabolic bioactivation to a highly potent cholinesterase inhibitor. This technical guide provides a comprehensive overview of the mode of action of this compound and its primary active metabolite, phosphoramide (B1221513) oxide. The document details the metabolic activation pathway, the mechanism of acetylcholinesterase inhibition, and available toxicological data. Furthermore, it outlines the experimental protocols utilized to elucidate these mechanisms, providing a valuable resource for researchers in toxicology and drug development.

Introduction

This compound is a member of the organophosphate class of compounds, which are primarily known for their neurotoxic effects.[1] Unlike many other organophosphates, this compound itself is a weak inhibitor of acetylcholinesterase (AChE).[2][3] Its toxicity is almost entirely dependent on its metabolic conversion to a more active compound.[2][3] This process of bioactivation is a critical step in its mode of action and is a key focus of this guide. The primary active metabolite has been identified as a phosphoramide oxide, an N-oxide derivative of this compound.[4] This metabolite is a significantly more potent inhibitor of acetylcholinesterase.[4]

Metabolic Activation of this compound

The conversion of this compound to its active phosphoramide oxide metabolite is an oxidative process that occurs in vivo in mammals, insects, and plants.[4] This bioactivation is crucial for its insecticidal and toxic properties.

The Bioactivation Pathway

The metabolic activation of this compound involves the oxidation of one of the dimethylamino groups to form an N-oxide, the phosphoramide oxide. This conversion dramatically increases the electrophilicity of the phosphorus atom, transforming the relatively stable parent compound into a potent phosphorylating agent.

While the specific isozymes have not been definitively identified for this compound, this type of oxidative metabolism of xenobiotics is typically carried out by the cytochrome P450 monooxygenase system, which is abundant in the liver.[5] Studies with other organophosphates have implicated CYP3A4 and CYP2D6 in their bioactivation.[5]

Below is a diagram illustrating the metabolic activation of this compound.

G This compound This compound (Octamethylpyrophosphoramide) Metabolite Phosphoramide Oxide (Active Metabolite) This compound->Metabolite Oxidation (N-oxidation) Enzyme Cytochrome P450 Monooxygenases (in Liver, etc.) Enzyme->this compound G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Phosphoramide Oxide ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds and Activates AChE->ACh Terminates Signal Metabolite Phosphoramide Oxide Inhibited_AChE Inhibited AChE (Phosphorylated) Metabolite->Inhibited_AChE Irreversibly Inhibits Excess_ACh Excess Acetylcholine Overstimulated_Receptor Overstimulated Cholinergic Receptor Excess_ACh->Overstimulated_Receptor Continuously Binds G cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Analysis Reagents Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Inhibitor Solutions Preincubation Pre-incubation: AChE + DTNB + Inhibitor Reagents->Preincubation Initiation Initiate Reaction: Add ATCI Preincubation->Initiation Measurement Kinetic Measurement: Absorbance at 412 nm Initiation->Measurement Rate_Calculation Calculate Reaction Rates (ΔAbs/min) Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Schradan in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, an organophosphorus pesticide, has been historically used in agriculture.[1] Due to its potential toxicity and persistence in the environment, sensitive and reliable analytical methods are required for its detection in soil matrices to ensure environmental safety and human health.[2] These application notes provide detailed protocols for the extraction and quantification of this compound in soil samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established techniques for the analysis of organophosphorus pesticides (OPPs) in soil.[3][4]

Chemical Profile: this compound

PropertyValue
IUPAC Name N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine
CAS Number 152-16-9
Molecular Formula C8H24N4O3P2
Molecular Weight 286.25 g/mol
Appearance Dark brown viscous liquid
Solubility Miscible with water and soluble in most organic solvents.[5]

Analytical Methods Overview

The determination of this compound in soil involves a multi-step process including sample preparation, extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the selective and sensitive quantification of organophosphorus pesticides like this compound.[6][7] Alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, particularly for polar and thermolabile pesticides.[8]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticides in soil using various extraction and analytical techniques. This data is representative of the expected performance for this compound analysis.

Analytical MethodExtraction MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-FPDDispersive Liquid-Liquid Microextraction (DLLME)0.2 - 0.5-86.7 - 108.02.0 - 6.6[3]
GC-MSAccelerated Solvent Extraction (ASE)0.009 - 0.06 (ng/g)-84.88 - 102.112.42 - 7.81[4]
LC-MS/MSQuEChERS-1.0 - 5.081.6 - 96.0< 14.7[9]
GC-MSHeadspace Solid Phase Microextraction (HS-SPME)14.3 - 28.6 (ng/g)--~6.5 - 15[10]

Experimental Protocols

Protocol 1: Soil Sample Preparation and Extraction using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[8][11]

Materials:

  • Soil sample

  • Deionized water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Homogenization: Air-dry the soil sample at room temperature, and then grind and sieve it through a 2 mm mesh to ensure homogeneity.

  • Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of deionized water to the soil sample and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Sample for Analysis: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[12]

  • Mass Spectrometer: Agilent 5975B MSD or equivalent.[12]

  • Injector: Split/splitless inlet.

  • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 3°C/min to 200°C.

    • Ramp 3: 8°C/min to 280°C, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

Analytical Standards:

  • A certified reference standard of this compound should be obtained from a reputable supplier (e.g., LGC Standards, AccuStandard).[5][13]

  • Prepare a stock solution in a suitable solvent (e.g., methanol (B129727) or acetone) and perform serial dilutions to create calibration standards.

Quantification:

  • A calibration curve is constructed by analyzing the standard solutions at different concentrations.

  • The concentration of this compound in the soil sample is determined by comparing the peak area of the analyte in the sample extract to the calibration curve.

Mass Spectrometry Fragmentation: While specific fragmentation data for this compound is not readily available in the reviewed literature, organophosphorus compounds typically exhibit characteristic fragmentation patterns involving the cleavage of the phosphate (B84403) ester bonds.[14][15] For this compound, key fragment ions would likely result from the loss of dimethylamino groups and cleavage of the P-O-P bond. It is recommended to perform a full scan analysis of a this compound standard to identify characteristic ions for use in SIM mode.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Soil Sample Collection Drying Air Drying SampleCollection->Drying Sieving Sieving (2mm) Drying->Sieving Weighing Weigh 10g Soil Sieving->Weighing Hydration Add Water & Hydrate Weighing->Hydration Extraction Add Acetonitrile & Salts, Shake Hydration->Extraction Centrifugation1 Centrifuge Extraction->Centrifugation1 dSPE Dispersive SPE Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 GCMS GC-MS Analysis Centrifugation2->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Experimental workflow for this compound analysis in soil.

analytical_methods cluster_extraction Extraction Techniques cluster_analysis Analytical Instruments QuEChERS QuEChERS Extract Soil Extract QuEChERS->Extract ASE Accelerated Solvent Extraction (ASE) ASE->Extract DLLME Dispersive Liquid-Liquid Microextraction (DLLME) DLLME->Extract GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Results Analytical Results GCMS->Results LCMSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) LCMSMS->Results SoilSample Soil Sample SoilSample->QuEChERS SoilSample->ASE SoilSample->DLLME Extract->GCMS Extract->LCMSMS

Caption: Overview of analytical methods for this compound detection.

Discussion

The selection of the extraction method will depend on the laboratory's resources and the required sample throughput. The QuEChERS method is highly versatile and efficient for a wide range of pesticides.[8][11] Accelerated Solvent Extraction (ASE) offers automation and reduced solvent consumption.[1] Dispersive liquid-liquid microextraction (DLLME) is a rapid and sensitive technique suitable for smaller sample volumes.[3]

For instrumental analysis, GC-MS provides excellent selectivity and sensitivity. The use of SIM mode enhances the signal-to-noise ratio and allows for lower detection limits. It is crucial to develop a robust method by optimizing the chromatographic conditions to ensure good peak shape and resolution for accurate quantification.[12]

Potential Degradation Products

This compound can undergo metabolic degradation in the environment.[16] While specific degradation pathways in soil are not well-documented in the available literature, hydrolysis of the phosphate ester bonds and N-demethylation are common degradation routes for organophosphorus pesticides.[17] Therefore, when developing an analytical method, it may be beneficial to also monitor for potential degradation products to gain a more comprehensive understanding of the environmental fate of this compound.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of this compound in soil samples. By employing techniques such as QuEChERS for sample preparation and GC-MS for analysis, researchers can achieve the sensitivity and selectivity required for environmental monitoring and risk assessment. Adherence to proper quality control measures, including the use of certified reference standards and method validation, is essential for generating reliable and accurate data.

References

Application Note and Protocol: Preparation of Schradan Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schradan, also known as octamethylpyrophosphoramide (OMPA), is an obsolete organophosphate compound formerly used as a systemic insecticide.[1][2] In biological systems, this compound itself is a weak acetylcholinesterase (AChE) inhibitor. It requires metabolic activation, typically by liver enzymes, to be converted into a potent anticholinesterase agent.[1][3] This conversion is a critical factor for consideration in the design of in vitro assays. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results in toxicological and pharmacological research. This document provides a detailed protocol for the preparation of this compound solutions intended for in vitro applications, with a strong emphasis on safety procedures due to its high toxicity.

Safety Precautions

WARNING: this compound is extremely toxic and must be handled with extreme caution.[1] All procedures should be performed in a certified chemical fume hood by personnel trained in handling highly toxic substances. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All waste materials contaminated with this compound must be disposed of as hazardous waste according to institutional and governmental regulations.[4][5]

Materials and Equipment

  • This compound (C₈H₂₄N₄O₃P₂)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Phosphate-Buffered Saline (PBS) or appropriate assay buffer

  • Calibrated analytical balance (readable to 0.1 mg)

  • Glass vials (amber or covered with foil to protect from light)

  • Volumetric flasks (Class A)

  • Micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Chemical fume hood

  • Personal Protective Equipment (PPE)

Protocol for Stock Solution Preparation (e.g., 100 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted to achieve the desired working concentrations.

  • Calculation: Determine the mass of this compound required. The molar mass of this compound is 286.253 g/mol .[1]

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

    • Example for 5 mL of 100 mM stock:

    • Mass = (0.1 mol/L) x (0.005 L) x (286.253 g/mol ) = 0.1431 g (or 143.1 mg)

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound onto weighing paper and transfer it into a glass vial.

  • Dissolution: Add the desired volume of anhydrous DMSO to the vial. For the example above, add 5 mL of DMSO.

  • Mixing: Cap the vial securely and vortex at room temperature until the this compound is completely dissolved.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, preparation date, and user initials. Store the stock solution at -20°C, protected from light.

Protocol for Working Solution Preparation

Working solutions are prepared by serially diluting the stock solution in the appropriate assay buffer (e.g., PBS). It is critical to note that many in vitro assays require the inclusion of a metabolic activation system, such as a liver S9 fraction, for this compound to exhibit its inhibitory effects on acetylcholinesterase.

  • Thaw: Thaw the stock solution at room temperature.

  • Dilution: Perform serial dilutions to achieve the final desired concentrations. For example, to prepare a 1 mM working solution from a 100 mM stock, dilute 10 µL of the stock solution into 990 µL of assay buffer.

  • Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Quantitative Data Summary

The following table provides key data for the preparation of this compound solutions.

ParameterValueSource
IUPAC Name Octamethyldiphosphoric tetraamide[1]
Molecular Formula C₈H₂₄N₄O₃P₂[1]
Molar Mass 286.253 g/mol [1]
Primary Solvent Anhydrous DMSO or EthanolStandard Practice
Recommended Stock Conc. 10 mM - 100 mMStandard Practice
Stock Solution Storage -20°C, protected from lightStandard Practice
Example Working Conc. 0.1 µM - 100 µM (Assay Dependent)Standard Practice
Hazard Statements H300, H310, H330, H371, H373, H412[1]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay In Vitro Assay safety Safety Check (Fume Hood, PPE) weigh Weigh this compound safety->weigh dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve stock 100 mM Stock Solution (Store at -20°C) dissolve->stock dilute Serial Dilution in Assay Buffer stock->dilute working Working Solutions (0.1 µM - 100 µM) dilute->working activation Add Metabolic Activation System (e.g., Liver S9 Fraction) working->activation assay Perform In Vitro Assay (e.g., AChE Inhibition) activation->assay analyze Data Analysis assay->analyze

Caption: Workflow for preparing and using this compound solutions in vitro.

Mechanism of Action

G cluster_activation Bioactivation cluster_inhibition Enzyme Inhibition This compound This compound (Pro-inhibitor) enzymes Liver Enzymes (e.g., CYP450) This compound->enzymes active_metabolite Activated Metabolite (Potent Inhibitor) enzymes->active_metabolite ache Acetylcholinesterase (AChE) active_metabolite->ache Inhibition breakdown ACh Breakdown ache->breakdown accumulation ACh Accumulation & Cholinergic Overstimulation ach Acetylcholine (ACh) ach->ache Substrate

Caption: Metabolic activation and mechanism of this compound as an AChE inhibitor.

References

Schradan as a Research Tool for Studying Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, an organophosphate compound, serves as a valuable research tool for investigating the mechanisms of neurotoxicity, particularly those involving the cholinergic system. Although its use as a pesticide is obsolete, its properties as a pro-toxicant make it a unique agent for studying metabolic activation and the subsequent inhibition of acetylcholinesterase (AChE), a critical enzyme in nerve function. This compound itself is a weak AChE inhibitor but undergoes metabolic bioactivation, primarily in the liver, to a potent anticholinesterase agent.[1] This characteristic allows for the investigation of both the toxic effects of the activated metabolite and the metabolic processes involved in producing it. These application notes provide detailed protocols and data for utilizing this compound in neurotoxicity research.

Data Presentation

The following tables summarize the available quantitative data for this compound, providing a basis for dose-selection in experimental studies.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)
Male RatOral9.1
Female RatOral42
Male RatDermal15
Female RatDermal44

Data sourced from Gaines, 1969.

Signaling Pathways and Experimental Workflows

To understand the neurotoxic effects of this compound, it is crucial to visualize its metabolic activation and the subsequent disruption of cholinergic signaling. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for studying this compound's neurotoxicity in vitro.

Metabolic Activation of this compound

This compound is converted to its active, toxic metabolite through oxidative metabolism. This process is essential for its potent anticholinesterase activity.

G This compound This compound (Inactive Pro-toxicant) Metabolic_Activation Metabolic Activation (e.g., Cytochrome P450s in Liver Microsomes) This compound->Metabolic_Activation Active_Metabolite Active Metabolite (Potent AChE Inhibitor) Metabolic_Activation->Active_Metabolite G cluster_MIE Molecular Initiating Event cluster_KE1 Key Event 1 cluster_KE2 Key Event 2 cluster_KE3 Key Event 3 cluster_AO Adverse Outcome MIE Inhibition of Acetylcholinesterase (AChE) KE1 Accumulation of Acetylcholine (ACh) in Synapse MIE->KE1 KE2 Overstimulation of Cholinergic Receptors (Nicotinic & Muscarinic) KE1->KE2 KE3 Disruption of Neuronal Signaling & Ion Homeostasis KE2->KE3 AO Neurotoxicity (e.g., Seizures, Paralysis, Neurodegeneration) KE3->AO G Start Start Prepare_Reagents Prepare Reagents: - this compound Stock Solution - Liver Microsomes (e.g., S9 fraction) - NADPH (cofactor) - AChE Enzyme - Substrate (e.g., Acetylthiocholine) - DTNB (Ellman's Reagent) Start->Prepare_Reagents Metabolic_Activation Metabolic Activation Step: Incubate this compound with Liver Microsomes and NADPH Prepare_Reagents->Metabolic_Activation AChE_Assay AChE Inhibition Assay: Add Activated this compound to AChE, Substrate, and DTNB Metabolic_Activation->AChE_Assay Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) AChE_Assay->Measure_Absorbance Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Developing Animal Models for Chronic Schradan Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, an obsolete organophosphate insecticide, functions as a systemic poison in plants, rendering them toxic to sucking insects.[1] While its use has been discontinued, studying its chronic effects remains relevant for understanding the long-term consequences of exposure to organophosphate compounds. This compound itself is a weak cholinesterase inhibitor; however, it undergoes metabolic activation in the liver to form a more potent anticholinesterase agent, the monophosphoramide oxide of this compound.[2][3] This active metabolite irreversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[4] The resulting accumulation of ACh at cholinergic synapses leads to overstimulation of nicotinic and muscarinic receptors, causing a range of toxic effects.[4]

These application notes provide a framework for developing rodent models to investigate the long-term consequences of chronic this compound exposure. The protocols outlined below are based on established methodologies for subchronic and chronic toxicity studies of organophosphate compounds and can be adapted to explore various neurological, behavioral, and physiological endpoints.

Data Presentation

Quantitative Toxicity Data for this compound

The following table summarizes the available acute toxicity data for this compound in rats. This information is crucial for dose selection in chronic exposure studies, where doses are typically set as fractions of the LD50.

ParameterSpeciesRouteValueReference
Acute Oral LD50RatOral5.0 mg/kg[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Expected Quantitative Effects of Chronic Organophosphate Exposure

Chronic exposure to organophosphates at sub-lethal doses is expected to produce measurable changes in biochemical and behavioral parameters. The following table provides a hypothetical representation of expected data from a 90-day oral toxicity study in rats, based on findings from studies with other organophosphates.[5]

ParameterControl GroupLow Dose (e.g., 0.1 mg/kg/day)Mid Dose (e.g., 0.5 mg/kg/day)High Dose (e.g., 1.0 mg/kg/day)
Biochemical Parameters
Brain AChE Inhibition (%)0%10-20%30-50%>60%
Erythrocyte AChE Inhibition (%)0%15-25%40-60%>70%
Plasma Butyrylcholinesterase Inhibition (%)0%20-30%50-70%>80%
Neurobehavioral Parameters
Locomotor Activity (beam breaks/hr)500 ± 50480 ± 45350 ± 60200 ± 75
Grip Strength (grams)600 ± 50580 ± 40500 ± 65400 ± 80
Morris Water Maze (escape latency, sec)20 ± 525 ± 640 ± 860 ± 10

* Indicates a statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: 90-Day Subchronic Oral Toxicity Study in Rats

This protocol is adapted from the OECD Test Guideline 408 for a repeated dose 90-day oral toxicity study in rodents.[6][7]

1. Objective: To evaluate the cumulative toxic effects of repeated oral exposure to this compound for 90 days in rats.

2. Animal Model:

  • Species: Sprague-Dawley or Wistar rats, 6-8 weeks old at the start of the study.

  • Sex: Equal numbers of males and females.

  • Group Size: At least 10 animals per sex per dose group.[8]

3. Dose Selection and Administration:

  • Dose Levels: A minimum of three dose levels plus a control group. The highest dose should induce signs of toxicity without causing significant mortality. The lowest dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL). Based on the acute oral LD50 of 5 mg/kg for this compound, suggested dose levels could be 0.1, 0.5, and 1.0 mg/kg/day.

  • Control Group: Administered the vehicle used to dissolve or suspend the this compound (e.g., corn oil).

  • Administration Route: Oral gavage is recommended for precise dosing.[8] The volume should not exceed 1 ml/100 g body weight.[9]

  • Frequency: Daily, 7 days a week, for 90 consecutive days.[8]

4. Observations and Measurements:

  • Clinical Observations: Conducted at least twice daily for signs of toxicity (e.g., tremors, salivation, lethargy).

  • Body Weight and Food Consumption: Recorded weekly.[9]

  • Hematology and Clinical Biochemistry: Blood samples collected at termination for analysis of red and white blood cell counts, hemoglobin, hematocrit, and markers of liver and kidney function.

  • Cholinesterase Activity: Measured in brain, erythrocytes, and plasma at termination to quantify the degree of AChE inhibition.[5]

  • Neurobehavioral Assessments: A battery of tests should be performed during the study (e.g., at weeks 4, 8, and 13).

  • Pathology: Gross necropsy and histopathological examination of major organs and tissues from all animals.

Protocol 2: Neurobehavioral Assessment Battery

This battery of tests is designed to assess various aspects of neurological function in rodents.[10][11][12]

1. Motor Function:

  • Open Field Test: Measures locomotor activity, exploration, and anxiety-like behavior. Animals are placed in a novel, open arena, and their movements are tracked for a set period.

  • Rotarod Test: Assesses motor coordination and balance. Rats are placed on a rotating rod, and the latency to fall is recorded.

2. Muscle Strength:

  • Grip Strength Test: Measures forelimb and hindlimb muscle strength. The rat is allowed to grasp a wire mesh connected to a force gauge, and the peak force exerted is recorded.

3. Learning and Memory:

  • Morris Water Maze: A test of spatial learning and memory. Rats are placed in a pool of opaque water and must learn the location of a hidden platform to escape.

  • Passive Avoidance Test: Assesses fear-motivated learning and memory. The animal learns to avoid a dark compartment where it previously received a mild foot shock.

4. Sensory Function:

  • Acoustic Startle Response and Prepulse Inhibition: Evaluates auditory function and sensorimotor gating. The startle response to a loud acoustic stimulus and its attenuation by a preceding weaker stimulus (prepulse) are measured.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Acetylcholinesterase Inhibition

Schradan_Pathway cluster_systemic Systemic Circulation cluster_synapse Cholinergic Synapse This compound This compound (Oral Administration) Liver Liver (Metabolic Activation) This compound->Liver Absorption Active_Metabolite This compound N-oxide (Active Metabolite) Liver->Active_Metabolite Oxidation AChE Acetylcholinesterase (AChE) Active_Metabolite->AChE Irreversible Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breakdown Postsynaptic_Neuron Postsynaptic Neuron Receptors->Postsynaptic_Neuron Signal Transmission

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow for Chronic this compound Exposure Study

Caption: Workflow for a 90-day chronic this compound exposure study.

References

Application Notes and Protocols: Induction of Cholinergic Crisis in Cell Culture Using Schradan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinergic crisis is a state of excessive stimulation of cholinergic receptors, primarily muscarinic and nicotinic receptors, due to an overabundance of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] This condition can be induced by the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of ACh in the synaptic cleft.[1][3] Organophosphate compounds are potent, often irreversible, inhibitors of AChE and are commonly used to model cholinergic crisis in both in vivo and in vitro settings.[4][5]

Schradan (octamethylpyrophosphoramide) is an organophosphate that acts as an indirect inhibitor of AChE.[6] It requires metabolic activation, typically by cytochrome P450 enzymes in the liver, to be converted into its active, potent AChE-inhibiting metabolite(s).[7] This property makes this compound a useful tool for studying the effects of metabolically activated neurotoxicants.

These application notes provide a framework for utilizing this compound to induce a cholinergic crisis in a relevant neuronal cell culture model. The protocols outlined below describe the use of the human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a cholinergic phenotype, in conjunction with a liver S9 fraction for metabolic activation of this compound. The subsequent sections detail methods for quantifying key markers of cholinergic crisis, including AChE inhibition, cytotoxicity, and disruptions in acetylcholine signaling.

Principle of the In Vitro Model

This in vitro model of cholinergic crisis is based on the following principles:

  • Cell System: Differentiated SH-SY5Y cells are used as a model for human cholinergic neurons. These cells endogenously express components of the cholinergic system, including AChE, choline (B1196258) acetyltransferase (ChAT), and cholinergic receptors.[8][9][10]

  • Metabolic Activation: Since this compound is a pro-toxicant, an external source of metabolic enzymes is required. A rat liver S9 fraction, which contains both microsomal and cytosolic enzymes, is used to convert this compound into its active AChE-inhibiting form.

  • Induction of Cholinergic Crisis: The metabolically activated this compound inhibits AChE in the SH-SY5Y cells. This leads to an accumulation of extracellular acetylcholine, resulting in the overstimulation of cholinergic receptors and the subsequent manifestation of cellular markers of a cholinergic crisis.

  • Endpoint Analysis: The cholinergic crisis is characterized by a panel of assays that measure key events in the toxic pathway:

    • Inhibition of AChE activity.

    • Increased levels of extracellular acetylcholine.

    • Cytotoxicity resulting from overstimulation.

    • Alterations in intracellular signaling pathways, such as calcium flux.

Materials and Reagents

  • Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)

  • Chemicals:

    • This compound

    • Rat Liver S9 Fraction (e.g., from supplier of toxicology reagents)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • All-trans-retinoic acid (RA)

    • Brain-Derived Neurotrophic Factor (BDNF)

  • Cell Culture Reagents:

  • Assay Kits and Reagents:

    • AChE activity assay kit (e.g., Ellman's reagent based)

    • Acetylcholine assay kit (e.g., colorimetric or fluorometric)

    • Cell viability assay kit (e.g., MTT, MTS, or LDH release)

    • Calcium imaging dyes (e.g., Fluo-4 AM)

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce a cholinergic phenotype, seed SH-SY5Y cells at a suitable density in culture plates. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid.

  • Continue the differentiation for 5-7 days, changing the medium every 2-3 days. For enhanced cholinergic differentiation, 50 ng/mL of BDNF can be added to the differentiation medium.[10]

Metabolic Activation of this compound
  • Prepare S9 Mix: On the day of the experiment, prepare the S9 mix. A typical S9 mix contains the S9 fraction, a buffer (e.g., PBS), and an NADPH regenerating system. The final concentration of the S9 protein will need to be optimized but can start in the range of 0.5-2 mg/mL.

  • Pre-incubation: Add this compound at various concentrations to the S9 mix. Incubate this mixture for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for the metabolic activation of this compound.

Induction of Cholinergic Crisis in SH-SY5Y Cells
  • Cell Treatment: After the pre-incubation period, add the this compound-S9 mix to the differentiated SH-SY5Y cells.

  • Incubation: Incubate the cells with the treatment mixture for the desired duration. The incubation time will depend on the specific endpoint being measured (e.g., 1-2 hours for signaling events, 24-48 hours for cytotoxicity).

  • Controls: Include appropriate controls in each experiment:

    • Vehicle control (cells treated with the S9 mix without this compound).

    • This compound control (cells treated with this compound without the S9 mix to confirm the necessity of metabolic activation).

    • Positive control (cells treated with a direct-acting AChE inhibitor like paraoxon).

Endpoint Assays
  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • AChE Assay: Perform an AChE activity assay on the cell lysates using a commercially available kit, typically based on the Ellman method. This method measures the product of acetylthiocholine (B1193921) hydrolysis, which reacts with DTNB to produce a colored product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of AChE inhibition relative to the vehicle control.

  • Sample Collection: After the desired incubation period, collect the cell culture supernatant.

  • ACh Quantification: Measure the concentration of acetylcholine in the supernatant using a commercially available colorimetric or fluorometric assay kit.[11]

  • Data Analysis: Quantify the amount of ACh released and compare the levels between treated and control groups.

  • Cell Viability: Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity, or an LDH release assay, which measures membrane integrity.

  • Procedure: Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the metabolically activated this compound.

  • Cell Loading: Load the differentiated SH-SY5Y cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Treatment and Imaging: After loading, treat the cells with the metabolically activated this compound and monitor changes in intracellular calcium levels using a fluorescence microscope or a plate reader with fluorescence capabilities.

  • Data Analysis: Quantify the changes in fluorescence intensity over time to assess the impact on calcium signaling.

Data Presentation

Quantitative data from the endpoint assays should be summarized in tables for clear comparison.

Table 1: Effect of Metabolically Activated this compound on AChE Activity in Differentiated SH-SY5Y Cells

Treatment GroupThis compound Concentration (µM)S9 MixAChE Inhibition (%)
Vehicle Control0+0
This compound1-Data Not Available
This compound10-Data Not Available
This compound100-Data Not Available
Activated this compound1+Data Not Available
Activated this compound10+Data Not Available
Activated this compound100+Data Not Available
Positive Control (Paraoxon)10-Data Not Available

Table 2: Cytotoxicity of Metabolically Activated this compound in Differentiated SH-SY5Y Cells

Treatment GroupThis compound Concentration (µM)S9 MixCell Viability (%) (e.g., 24h)
Vehicle Control0+100
This compound1-Data Not Available
This compound10-Data Not Available
This compound100-Data Not Available
Activated this compound1+Data Not Available
Activated this compound10+Data Not Available
Activated this compound100+Data Not Available

Visualizations

Signaling Pathway of Cholinergic Crisis

Cholinergic_Crisis This compound This compound (Inactive) S9 Liver S9 (Metabolic Activation) This compound->S9 Active_Metabolite Active Metabolite S9->Active_Metabolite AChE Acetylcholinesterase (AChE) Active_Metabolite->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Degrades Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds & Activates Downstream Downstream Signaling (e.g., Ca2+ influx, PLC activation) Receptors->Downstream Initiates Crisis Cholinergic Crisis (Cytotoxicity, etc.) Downstream->Crisis Leads to Experimental_Workflow Start Start Culture Culture & Differentiate SH-SY5Y Cells Start->Culture Treat Treat Differentiated Cells Culture->Treat Prepare_S9 Prepare S9 Mix with This compound (Pre-incubation) Prepare_S9->Treat Incubate Incubate for Defined Period Treat->Incubate Assays Perform Endpoint Assays Incubate->Assays AChE_Assay AChE Activity Assays->AChE_Assay ACh_Assay ACh Release Assays->ACh_Assay Cyto_Assay Cytotoxicity Assays->Cyto_Assay Ca_Assay Calcium Imaging Assays->Ca_Assay End End AChE_Assay->End ACh_Assay->End Cyto_Assay->End Ca_Assay->End

References

Application Notes and Protocols for the Analysis of Schradan Residues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, an organophosphate pesticide, poses potential environmental and health risks due to its toxicity. Although its use has been largely discontinued, the analysis of its residues in various matrices remains a critical task for environmental monitoring and food safety assurance. This document provides detailed application notes and protocols for the determination of this compound residues using gas chromatography (GC), a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds.

This compound itself is a weak cholinesterase inhibitor; however, it undergoes metabolic activation in organisms to a more potent toxicant.[1] This bioactivation is a key aspect of its toxicology. The primary mechanism of toxicity of the activated form of this compound, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme.[2] This leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.

This application note will cover sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using GC coupled with various detectors, including Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), and Flame Photometric Detector (FPD).

Data Presentation

The following tables summarize typical quantitative data for the analysis of organophosphate pesticides using GC-based methods. It is important to note that due to the obsolete nature of this compound, specific and recent validated data for this compound is limited. The presented data is representative of the performance of the described methods for organophosphates and should be used as a guideline. Method validation with this compound standards is essential before routine analysis.

Table 1: Typical Performance Data for GC-MS/MS Analysis of Organophosphate Pesticides

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.003 - 0.03 mg/kg
Recovery (QuEChERS)70 - 120%[3]
Relative Standard Deviation (RSD)< 15%

Table 2: Typical Performance Data for GC-NPD Analysis of Organophosphate Pesticides

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.05 mg/kg[4]
Limit of Quantification (LOQ)0.03 - 0.15 mg/kg
Recovery (QuEChERS)70 - 110%
Relative Standard Deviation (RSD)< 20%

Table 3: Typical Performance Data for GC-FPD Analysis of Organophosphate Pesticides

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.02 - 0.1 µg/L[5]
Limit of Quantification (LOQ)0.06 - 0.3 µg/L
Recovery80 - 110%[5]
Relative Standard Deviation (RSD)< 15%

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is a simple and effective sample preparation technique for the extraction of pesticide residues from various matrices.[6]

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (ACN), pesticide residue grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄. For fatty matrices, C18 sorbent may be added.

  • Centrifuge capable of at least 4000 rpm

  • 50 mL polypropylene (B1209903) centrifuge tubes

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Add 10-15 mL of ACN to the tube.

  • Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Transfer an aliquot of the upper ACN layer (supernatant) to a d-SPE tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at high speed for 2 minutes.

  • The resulting supernatant is ready for GC analysis. The extract can be filtered through a 0.22 µm syringe filter if necessary.

Gas Chromatography (GC) Analysis

The following are general GC conditions that can be used as a starting point for the analysis of this compound. Optimization of these parameters is recommended for specific instrumentation and matrices.

a) GC-Mass Spectrometry (GC-MS/MS) Protocol

GC-MS/MS offers high selectivity and sensitivity, making it an excellent choice for trace residue analysis.[7]

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 7000 series Triple Quadrupole MS or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[8]

  • Injector: Split/splitless injector

  • Injection Volume: 1-2 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 3 °C/min

    • Ramp to 280 °C at 8 °C/min, hold for 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound should be determined by infusing a standard solution.

b) GC-Nitrogen-Phosphorus Detector (NPD) Protocol

The NPD is highly selective for nitrogen- and phosphorus-containing compounds, making it well-suited for the analysis of organophosphate pesticides like this compound.[9]

  • GC System: Agilent 8890 GC or equivalent with an NPD detector

  • Column: DB-5ms, 30 m x 0.32 mm, 0.25 µm film thickness or equivalent

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp to 180 °C at 20 °C/min

    • Ramp to 290 °C at 10 °C/min, hold for 5 minutes

  • Detector Temperature: 300 °C

  • Detector Gases: Hydrogen and Air, flows optimized for detector response.

c) GC-Flame Photometric Detector (FPD) Protocol

The FPD is selective for sulfur- and phosphorus-containing compounds and can be operated in phosphorus mode for this compound analysis.

  • GC System: Agilent 8890 GC or equivalent with an FPD detector

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp to 290 °C at 10 °C/min, hold for 10 minutes

  • Detector Temperature: 250 °C

  • Detector Gases: Hydrogen and Air, flows optimized for the phosphorus filter.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample Collection (Soil, Crop, etc.) homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile & Salts) homogenize->extract cleanup Dispersive SPE Cleanup (PSA, MgSO4, C18) extract->cleanup gc_injection GC Injection cleanup->gc_injection separation Chromatographic Separation (e.g., DB-5ms column) gc_injection->separation detection Detection (MS, NPD, or FPD) separation->detection identification Peak Identification (Retention Time, Mass Spectra) detection->identification quantification Quantification (Calibration Curve) identification->quantification report Reporting Results quantification->report

Caption: Experimental workflow for this compound residue analysis.

signaling_pathway cluster_bioactivation Metabolic Activation cluster_inhibition Acetylcholinesterase Inhibition cluster_effect Toxicological Effect This compound This compound (Pro-insecticide) p450 Cytochrome P450 Enzymes This compound->p450 Oxidation active_metabolite Phosphoramide Oxide (Active Metabolite) p450->active_metabolite ache Acetylcholinesterase (AChE) active_metabolite->ache Inhibition choline_acetate Choline + Acetate ache->choline_acetate ach_accumulation Acetylcholine Accumulation ache->ach_accumulation Blocked Hydrolysis acetylcholine Acetylcholine (ACh) acetylcholine->ache Normal Hydrolysis overstimulation Nervous System Overstimulation ach_accumulation->overstimulation

Caption: Metabolic activation and toxicological pathway of this compound.

References

Application Notes and Protocols for the Determination of Schradan Residues in Crops Using Microdistillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, also known as octamethylpyrophosphoramide (OMPA), is an organophosphate insecticide that was historically used to control sucking and chewing insects on various crops.[1][2] Due to its systemic action, it is absorbed by the plant and translocated, rendering the plant's sap toxic to feeding insects.[3] Although now considered obsolete and no longer registered for use in many countries, the determination of its residues in agricultural products remains a relevant topic for historical sample analysis, environmental monitoring, and food safety research.[1][2]

This document provides a detailed application note and protocol for the determination of this compound residues in crops using a microdistillation technique. This method is particularly useful for separating this compound from interfering substances present in the crop matrix.[4]

Principle of the Method

The method involves the extraction of this compound from the crop sample, followed by a microdistillation step to isolate the compound. The final determination is based on the colorimetric analysis of the phosphate (B84403) content in the distillate after wet oxidation.

Experimental Protocols

I. Sample Preparation and Extraction

Two primary extraction methods have been proven effective for recovering this compound from plant tissues:

A. Water Maceration followed by Chloroform (B151607) Extraction:

  • Weigh a representative sample of the crop (e.g., 100 g).

  • Add an equal weight of water and homogenize in a suitable blender (e.g., Waring Blendor) for approximately 3 minutes to create a "soup".[4]

  • Separate the fibrous plant material by filtration or centrifugation.

  • Wash the residue with water and combine the washings with the aqueous extract.

  • Adjust the pH of the combined aqueous extract to 8-10 with 1 N sodium hydroxide.

  • Extract the aqueous solution twice with equal volumes of chloroform.

  • If an emulsion forms, break it by centrifugation.

  • Filter the chloroform extracts to clarify and then combine them.

  • Concentrate the bulked chloroform extracts to approximately 25 ml.[4]

B. Reflux Extraction with Chloroform:

This method is an alternative to water maceration.

  • Weigh a representative sample of the crop.

  • Place the sample in a flask suitable for reflux.

  • Add a sufficient volume of chloroform to immerse the sample.

  • Reflux the mixture for a specified period to extract the this compound.

  • Filter the chloroform extract and concentrate it to approximately 25 ml.

II. Microdistillation
  • Transfer the concentrated chloroform extract (from either method) to the microdistillation apparatus.

  • Close the top of the vessel and connect the side arm to a condenser.

  • Distill off the chloroform to leave the this compound-containing residue in the bottom of the vessel.[4]

  • For the microdistillation of the residue, connect the apparatus to a high-vacuum pump with a cold finger in place, cooled with a mixture of solid carbon dioxide and acetone.

  • Immerse the lower part of the distillation vessel in a water bath and heat to 100°C for 45 minutes.[4]

  • After 45 minutes, release the vacuum and carefully withdraw the cold finger.

III. Final Determination (Colorimetric Phosphate Analysis)
  • Wash the this compound residue from the cold finger with a small amount of chloroform into a Kjeldahl flask.[4]

  • Add 5 ml of 10 N sulfuric acid and 0.3 g of ammonium (B1175870) persulfate to the flask.

  • Evaporate the mixture until fumes appear, then add a small amount of water and re-evaporate. Repeat this step once more.[4]

  • Dilute the resulting colorless phosphate solution with a small quantity of water.

  • Assay the phosphate content in the solution using a suitable colorimetric method, such as the one based on the work of Berenblum and Chain.[4]

  • Quantify the amount of this compound based on the phosphate determination, using appropriate standards and calibration curves.

Data Presentation

The recovery of this compound from various crops using the microdistillation method is summarized in the table below.

CropFortification Level (ppm)Recovery (%)
Brussels Sprouts3.085
Cabbage3.090
Kale3.088
Strawberries3.092
Hops (dried)10.080

Data extracted from Heath et al., J. Agric. Food Chem. 1954, 2, 1, 60–62.

Experimental Workflow Diagram

Schradan_Analysis_Workflow cluster_extraction Sample Preparation & Extraction cluster_distillation Microdistillation cluster_analysis Analysis sample Crop Sample homogenize Homogenize with Water sample->homogenize filter_centrifuge Filter / Centrifuge homogenize->filter_centrifuge adjust_ph Adjust pH to 8-10 filter_centrifuge->adjust_ph chloroform_extraction Extract with Chloroform adjust_ph->chloroform_extraction concentrate Concentrate Extract chloroform_extraction->concentrate distill_chloroform Distill off Chloroform concentrate->distill_chloroform microdistill Microdistill under Vacuum (100°C, 45 min) distill_chloroform->microdistill collect_distillate Collect on Cold Finger microdistill->collect_distillate wash_finger Wash Cold Finger collect_distillate->wash_finger wet_oxidation Wet Oxidation (H₂SO₄, (NH₄)₂S₂O₈) wash_finger->wet_oxidation phosphate_assay Colorimetric Phosphate Assay wet_oxidation->phosphate_assay quantify Quantify this compound phosphate_assay->quantify

Caption: Workflow for this compound residue analysis using microdistillation.

Concluding Remarks

The microdistillation method provides a robust technique for the determination of this compound residues in a variety of crop matrices by effectively separating the analyte from interfering substances. While modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are now the standard for multi-residue pesticide analysis due to their higher sensitivity and specificity, this microdistillation protocol remains a valuable reference for dedicated analysis of this compound, particularly in the context of historical sample evaluation.[5][6][7] It is crucial for researchers to validate this method in their own laboratory settings to ensure accuracy and precision.

References

Application Notes and Protocols for Cholinesterase Activity Assays in Schradan Exposure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, an organophosphate insecticide, exerts its toxic effects through the inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and potentially severe physiological consequences. Accurate measurement of cholinesterase activity is therefore crucial for assessing exposure to this compound and other organophosphates, understanding their toxicology, and developing potential antidotes.

These application notes provide detailed protocols for robust and widely accepted colorimetric assays to determine cholinesterase activity in biological samples. The primary method described is the Ellman's assay, a sensitive and reliable technique for measuring AChE and BChE inhibition.

Data Presentation

Quantitative analysis of cholinesterase inhibition is critical for determining the potency of inhibitors like this compound. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.

EnzymeInhibitorIC50 ValueSource SpeciesNotes
Acetylcholinesterase (AChE)This compoundData not availableHumanWeak inhibitor; requires metabolic activation.
Butyrylcholinesterase (BChE)This compoundData not availableHumanWeak inhibitor; requires metabolic activation.
Acetylcholinesterase (AChE)Paraoxon-ethyl~ 1.5 nMHuman (recombinant)Potent organophosphate inhibitor.
Butyrylcholinesterase (BChE)Paraoxon-ethyl~ 8.0 nMHuman (plasma)Potent organophosphate inhibitor.

Signaling Pathway Disruption by this compound

This compound, as an organophosphate, disrupts the normal signaling pathway of acetylcholine. The following diagram illustrates the mechanism of inhibition and its consequences.

cluster_0 Normal Cholinergic Synapse cluster_1 Synapse Exposed to this compound ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic Presynaptic Neuron ACh_release ACh Release Presynaptic->ACh_release Nerve Impulse ACh_receptor ACh Receptor ACh_release->ACh_receptor ACh binds AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh in cleft Synaptic_cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron ACh_receptor->Postsynaptic Signal Transduction Choline_acetate Choline + Acetate AChE->Choline_acetate Hydrolysis This compound This compound (Metabolically Activated) AChE_inhibited Inhibited AChE This compound->AChE_inhibited Irreversible Inhibition ACh_accumulation ACh Accumulation ACh_receptor_this compound ACh Receptor ACh_accumulation->ACh_receptor_this compound Excess ACh Overstimulation Receptor Overstimulation Postsynaptic_this compound Postsynaptic Neuron Overstimulation->Postsynaptic_this compound Toxicity ACh_release_this compound ACh Release ACh_release_this compound->ACh_accumulation ACh_receptor_this compound->Overstimulation

Mechanism of Cholinesterase Inhibition by this compound.

Experimental Protocols

The following protocols are based on the widely used Ellman's method for the determination of cholinesterase activity.[1][2][3]

Protocol 1: Determination of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Activity in Human Plasma and Red Blood Cells

1. Materials and Reagents

  • Phosphate (B84403) Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • DTNB (Ellman's Reagent) Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.

  • Acetylthiocholine Iodide (ATCI) Substrate Solution: 15 mM in deionized water.

  • Butyrylthiocholine Iodide (BTCI) Substrate Solution: 15 mM in deionized water.

  • Selective BChE Inhibitor (optional): For distinguishing between AChE and BChE activity in mixed samples.

  • Sample: Human plasma and washed red blood cell lysate.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

2. Sample Preparation

  • Plasma: Collect whole blood in heparinized tubes. Centrifuge at 1000 x g for 10 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until use. Dilute plasma samples in phosphate buffer as needed.

  • Red Blood Cells (RBCs): After removing the plasma, wash the RBC pellet three times with 0.9% NaCl solution. Lyse the washed RBCs by adding an equal volume of cold deionized water. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove ghosts. The supernatant (hemolysate) contains AChE. Dilute the hemolysate in phosphate buffer.

3. Assay Procedure

  • Prepare Reaction Mixture: In a 96-well plate, add the following to each well:

    • 140 µL Phosphate Buffer

    • 20 µL of sample (diluted plasma or RBC lysate) or buffer (for blank)

    • 20 µL of DTNB solution

  • Pre-incubation with Inhibitor (for inhibition studies):

    • Add 20 µL of this compound solution (at various concentrations) or buffer (for control) to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • To measure AChE activity, add 20 µL of ATCI solution to the wells.

    • To measure BChE activity, add 20 µL of BTCI solution to the wells.

  • Kinetic Measurement:

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

4. Data Analysis

  • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

  • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the samples.

  • Calculate Enzyme Activity:

    • Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Pathlength * Sample Volume)

      • ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹

      • Pathlength is typically 1 cm for a standard microplate reader.

  • Calculate Percentage Inhibition:

    • % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Screening of Cholinesterase Inhibitors

This protocol is adapted for screening multiple compounds for their inhibitory activity against AChE and BChE.

1. Materials and Reagents: Same as Protocol 1.

2. Assay Procedure:

  • Plate Setup:

    • Columns 1-2: Blank (no enzyme)

    • Columns 3-4: Control (no inhibitor)

    • Columns 5-12: Test compounds (serial dilutions)

  • Reagent Addition:

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of buffer to blank and control wells. Add 20 µL of test compound dilutions to the respective wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of buffer to blank wells. Add 20 µL of enzyme solution (AChE or BChE) to all other wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 20 µL of the appropriate substrate (ATCI for AChE, BTCI for BChE) to all wells.

  • Measurement and Analysis: Follow steps 4.4 from Protocol 1.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a cholinesterase activity assay and the logical relationship for determining inhibitor potency.

cluster_workflow Experimental Workflow start Start prep_reagents Prepare Reagents (Buffer, DTNB, Substrate) start->prep_reagents add_reagents Add Reagents and Samples to Microplate prep_reagents->add_reagents prep_samples Prepare Samples (Plasma, RBC lysate) prep_samples->add_reagents add_inhibitor Add Inhibitor (this compound) or Buffer (Control) add_reagents->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add Substrate (ATCI or BTCI) incubate->add_substrate measure Kinetic Measurement (Absorbance at 412 nm) add_substrate->measure analyze Data Analysis measure->analyze end End analyze->end

General workflow for a cholinesterase activity assay.

cluster_logic Logic for IC50 Determination rate_control Measure Reaction Rate (Control - No Inhibitor) calc_inhibition Calculate % Inhibition rate_control->calc_inhibition rate_inhibitor Measure Reaction Rate (With Inhibitor) rate_inhibitor->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Logical steps for determining the IC50 of an inhibitor.

References

Application of P32-Labeled Schradan in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, also known as octamethylpyrophosphoramide (OMPA), is an organophosphate insecticide that exhibits systemic properties in plants. Its insecticidal activity is not inherent but is a result of metabolic activation within the host organism. The use of Phosphorus-32 (P32) labeled this compound has been a critical technique in elucidating its metabolic fate, mechanism of action, and the basis of its selective toxicity. P32 is a high-energy beta-emitter, making it a sensitive tracer for quantitative and qualitative analysis in biological systems. These application notes provide an overview and detailed protocols for the use of P32-labeled this compound in metabolic research.

Application Notes

P32-labeled this compound serves as a powerful tool for a variety of metabolic and toxicological studies:

  • Metabolic Pathway Elucidation: Tracing the P32 label allows for the identification and quantification of this compound's metabolic products in plants, insects, and mammals. The primary metabolic pathway involves the oxidation of this compound to a highly active cholinesterase inhibitor, the phosphoramide (B1221513) oxide.

  • Distribution and Accumulation Studies: The radioactive label enables the tracking of this compound's uptake, translocation, and accumulation in different tissues of plants and insects. Such studies have been instrumental in understanding its systemic action in plants and its selective toxicity towards certain insect species. For instance, research has shown that the selective toxicity of this compound is linked to its differential distribution and accumulation in the nervous systems of sucking versus chewing insects[1].

  • Mechanism of Action Studies: By monitoring the interaction of P32-labeled metabolites with target enzymes, such as acetylcholinesterase (AChE), researchers can investigate the molecular mechanism of toxicity. The active metabolite of this compound acts as a potent inhibitor of AChE, leading to the accumulation of acetylcholine (B1216132) and subsequent disruption of nerve function.

  • Pharmacokinetic and Excretion Studies: The rate of absorption, metabolism, and excretion of this compound and its metabolites can be quantitatively assessed by measuring the radioactivity in various biological samples over time.

Data Presentation

The quantitative data from studies using P32-labeled this compound can be effectively summarized in tables to facilitate comparison and analysis. Below are illustrative examples of how such data might be presented.

Table 1: Illustrative Distribution of P32-Schradan in the American Cockroach (Periplaneta americana) 24 hours Post-Topical Application

Tissue/OrganRadioactivity (cpm/mg tissue)% of Total Applied Dose
Central Nervous System15005.0
Gut85015.0
Fat Body60025.0
Muscle30010.0
Hemolymph1505.0
Excreta120040.0

Note: Data are representative and intended for illustrative purposes.

Table 2: Illustrative Metabolic Profile of P32-Schradan in Broad Bean Plants (Vicia faba) 48 hours Post-Root Application

CompoundRadioactivity (% of total extractable)
Unchanged this compound30
Phosphoramide Oxide (Active Metabolite)55
Hydrolytic Products15

Note: Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of P32-Labeled this compound

Materials:

Procedure:

  • Reaction Setup: In a well-ventilated fume hood suitable for radiochemical work, place a solution of dimethylamine in anhydrous diethyl ether in a reaction vessel cooled in an ice bath.

  • Phosphorus-32 Incorporation: Slowly add P32-labeled phosphorus trichloride (³²PCl₃) dropwise to the dimethylamine solution with constant stirring. Pyridine can be used as a catalyst and to neutralize the HCl formed during the reaction.

  • Intermediate Formation: The reaction will form the intermediate, bis(dimethylamino)phosphorous chloride.

  • Oxidation and Coupling: The intermediate is then oxidized and coupled to form octamethylpyrophosphoramide (this compound). This step may involve the use of an oxidizing agent and further reaction with dimethylamine.

  • Purification: The resulting P32-labeled this compound must be purified from unreacted starting materials and byproducts. This is typically achieved using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purity and Specific Activity Determination: The radiochemical purity of the final product should be assessed using radio-TLC or radio-HPLC. The specific activity (e.g., in mCi/mmol) is determined by quantifying the radioactivity and the mass of the synthesized this compound.

Protocol 2: Metabolic Study of P32-Schradan in Insects

Materials:

  • P32-labeled this compound of known specific activity

  • Test insects (e.g., American cockroaches, Periplaneta americana)

  • Microsyringe for topical application

  • Dissection tools

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

Procedure:

  • Dosing: Apply a known amount (e.g., 1-5 µg) of P32-labeled this compound, dissolved in a suitable solvent like acetone, to the dorsal thorax of each insect using a microsyringe.

  • Incubation: House the treated insects in individual containers with food and water for a specified period (e.g., 6, 12, 24, 48 hours).

  • Sample Collection: At each time point, anesthetize the insects on ice.

  • Dissection: Dissect the insects to isolate different tissues of interest, such as the central nervous system, gut, fat body, and muscle. Collect hemolymph using a capillary tube.

  • Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.

  • Radioactivity Measurement:

    • Transfer a known volume of the homogenate to a scintillation vial.

    • Add scintillation cocktail and mix thoroughly.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Correct the CPM for background radiation and radioactive decay.

    • Calculate the amount of P32-schradan and its metabolites in each tissue based on the specific activity of the administered dose.

    • Express the results as radioactivity per milligram of tissue or as a percentage of the total applied dose.

Protocol 3: Acetylcholinesterase Inhibition Assay

Note: While modern cholinesterase inhibition assays are typically colorimetric or fluorometric, a radiolabeled assay can be adapted. This protocol is based on the principle of measuring the binding of the P32-labeled active metabolite to the enzyme.

Materials:

  • P32-labeled active metabolite of this compound (phosphoramide oxide)

  • Source of acetylcholinesterase (e.g., purified enzyme from electric eel or insect head homogenate)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a solution of acetylcholinesterase in the buffer at a known concentration.

  • Incubation: In a series of microcentrifuge tubes, mix the enzyme solution with varying concentrations of the P32-labeled phosphoramide oxide. Include a control with no inhibitor.

  • Binding Reaction: Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific time to allow for the binding of the inhibitor to the enzyme.

  • Separation of Bound and Unbound Inhibitor: Rapidly filter the incubation mixture through a glass fiber filter. The enzyme and the bound inhibitor will be retained on the filter, while the unbound inhibitor will pass through.

  • Washing: Quickly wash the filter with cold buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of radioactivity on the filter is proportional to the amount of inhibitor bound to the enzyme.

    • Plot the bound radioactivity against the inhibitor concentration to determine the binding affinity (e.g., IC₅₀ or Kᵢ).

Mandatory Visualization

metabolic_activation_of_this compound This compound This compound (Octamethylpyrophosphoramide) Metabolizing_Enzymes Mixed-Function Oxidases (MFOs) in Plant/Insect This compound->Metabolizing_Enzymes Metabolic Activation Active_Metabolite Phosphoramide Oxide (Potent AChE Inhibitor) Metabolizing_Enzymes->Active_Metabolite

Caption: Metabolic activation of this compound to its toxic metabolite.

experimental_workflow_insect_study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesis of P32-Labeled this compound Dosing_Prep Preparation of Dosing Solution Synthesis->Dosing_Prep Application Topical Application to Insect Dosing_Prep->Application Incubation Incubation for Set Time Application->Incubation Dissection Dissection of Tissues Incubation->Dissection Homogenization Tissue Homogenization Dissection->Homogenization Scintillation Liquid Scintillation Counting Homogenization->Scintillation Data_Analysis Data Analysis and Quantification Scintillation->Data_Analysis

Caption: Workflow for P32-schradan metabolic study in insects.

logical_relationship_toxicity Schradan_Uptake This compound Uptake by Insect Metabolism Metabolic Activation to Phosphoramide Oxide Schradan_Uptake->Metabolism AChE_Inhibition Inhibition of Acetylcholinesterase (AChE) Metabolism->AChE_Inhibition ACh_Accumulation Accumulation of Acetylcholine (ACh) AChE_Inhibition->ACh_Accumulation Neurotoxicity Continuous Nerve Stimulation -> Neurotoxicity ACh_Accumulation->Neurotoxicity

Caption: Logical pathway from this compound exposure to neurotoxicity.

References

Application Notes and Protocols for the Analysis of Schradan in Human and Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, an organophosphate insecticide, poses potential risks to human health and the environment due to its toxicity. Accurate and sensitive analytical methods are crucial for monitoring its presence in various biological and environmental matrices. These application notes provide detailed protocols for the analysis of this compound in human samples (blood and urine) and environmental samples (soil and water) using modern chromatographic techniques coupled with mass spectrometry.

This compound itself is a weak cholinesterase inhibitor and requires metabolic activation to become a potent inhibitor of this essential enzyme.[1] This document outlines methodologies for sample preparation, instrumental analysis, and data interpretation, along with expected performance characteristics.

Analytical Techniques

The primary techniques for the determination of this compound are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are essential for detecting trace levels of pesticides in complex matrices.[1][2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of pesticides, including organophosphates like this compound.[1] The use of Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of the target analyte even in the presence of complex matrix interferences.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for pesticide residue analysis, particularly for volatile and semi-volatile compounds.[2][3] Similar to LC-MS/MS, the use of MRM mode in GC-MS/MS provides excellent sensitivity and selectivity for the analysis of this compound.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte of interest. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in a variety of sample types.[5][6][7]

Experimental Protocols

Protocol 1: Analysis of this compound in Human Blood and Urine by LC-MS/MS

This protocol describes the extraction and analysis of this compound from human blood and urine samples.

4.1.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Syringe filters (0.22 µm)

4.1.2. Sample Preparation (QuEChERS)

  • Sample Collection: Collect blood or urine samples in appropriate containers. For blood, use tubes containing an anticoagulant.

  • Extraction:

    • To 1 mL of blood or urine in a 15 mL centrifuge tube, add 1 mL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Add the QuEChERS extraction salts (e.g., 40 mg MgSO₄ and 10 mg NaCl).[8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing d-SPE sorbent (e.g., 25 mg PSA, 25 mg C18, and 150 mg MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumental Parameters

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 287.1

    • Product Ion 1 (Quantifier): 135.0

    • Product Ion 2 (Qualifier): 241.9

    • Collision Energy (CE) for 135.0: 32 V

    • Collision Energy (CE) for 241.9: 16 V

Experimental Workflow for Human Sample Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Human Sample (Blood/Urine) Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 1. Extract Cleanup d-SPE Cleanup (PSA/C18) Extraction->Cleanup 2. Clean Filtration Filtration (0.22 µm) Cleanup->Filtration 3. Filter LCMS LC-MS/MS Analysis (MRM Mode) Filtration->LCMS Data Data Acquisition & Processing LCMS->Data 4. Analyze

Caption: Workflow for this compound analysis in human samples.

Protocol 2: Analysis of this compound in Environmental Samples (Soil and Water) by GC-MS/MS

This protocol details the extraction and analysis of this compound from soil and water samples.

4.2.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), pesticide residue grade

  • Hexane, pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • Syringe filters (0.22 µm)

4.2.2. Sample Preparation (QuEChERS)

  • Sample Collection: Collect soil or water samples in appropriate containers.

  • Extraction (Soil):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Extraction (Water):

    • To 10 mL of water in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a 2 mL centrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB for soil; 150 mg MgSO₄ and 50 mg PSA for water).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for GC-MS/MS analysis.

4.2.3. GC-MS/MS Instrumental Parameters

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless, 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 70 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • MRM Transitions for this compound (Proposed):

    • Precursor Ion (m/z): 286

    • Product Ion 1 (Quantifier): 135

    • Product Ion 2 (Qualifier): 241

    • Collision Energy (CE): Optimized for the specific instrument, typically in the range of 10-30 eV.

G Filtration Filtration GCMS GCMS Filtration->GCMS

Caption: Metabolic activation and mechanism of toxicity of this compound.

Conclusion

The protocols described in these application notes provide robust and reliable methods for the analysis of this compound in human and environmental samples. The combination of QuEChERS sample preparation with LC-MS/MS or GC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making these methods suitable for routine monitoring, risk assessment, and research applications. Proper validation of these methods in individual laboratories is essential to ensure data quality and reliability.

References

Application Notes and Protocols for Measuring Schradan Levels in Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schradan, an organophosphorus (OPP) pesticide, is a systemic insecticide that functions as an acetylcholinesterase inhibitor. Due to its lipophilic nature, this compound has the potential to accumulate in the adipose tissue of organisms.[1][2] Monitoring the levels of this compound in fatty tissues is crucial for toxicological assessments and understanding its bioaccumulation and potential metabolic consequences. Organophosphorus pesticides have been shown to impact adipose tissue development and function, leading to disruptions in lipid homeostasis, impaired glucose tolerance, and increased oxidative stress and inflammation.[3][4]

This document provides detailed protocols for the extraction and quantification of this compound in adipose tissue, primarily utilizing gas chromatography-tandem mass spectrometry (GC-MS/MS). Additionally, it outlines the potential metabolic effects of organophosphorus pesticides on adipose tissue.

Quantitative Data Summary

Table 1: Illustrative Quantitative Data of this compound Levels in Adipose Tissue Samples

Sample IDTissue TypeSpeciesThis compound Concentration (ng/g lipid weight)Limit of Quantification (LOQ) (ng/g)
AT-001SubcutaneousRat15.20.5
AT-002VisceralRat22.80.5
AT-003SubcutaneousHuman8.90.5
AT-004VisceralHuman12.50.5
AT-005Brown AdiposeMouse35.10.5

Experimental Protocols

The following protocols are representative methods for the analysis of organophosphorus pesticides like this compound in adipose tissue and would require specific validation for this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Based Extraction

This protocol is adapted from standard methods for pesticide residue analysis in high-fat matrices.

Materials:

  • Adipose tissue sample

  • Dry ice

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing MgSO₄, primary secondary amine (PSA), and C18 sorbents

  • Centrifuge tubes (50 mL)

  • Homogenizer or blender

  • Centrifuge capable of reaching >4000 x g

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh approximately 1-2 g of frozen adipose tissue. To facilitate homogenization, the tissue can be cryo-ground with dry ice.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Cleanup (dSPE):

    • Take an aliquot (e.g., 6 mL) of the upper acetonitrile layer and transfer it to a dSPE tube containing MgSO₄, PSA, and C18.

    • Vortex for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for GC-MS/MS analysis.

Analytical Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Instrumentation:

  • Gas chromatograph with a tandem mass spectrometer (GC-MS/MS)

  • Capillary column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions (Representative):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 3°C/min to 200°C

    • Ramp 3: 8°C/min to 280°C, hold for 10 minutes

MS/MS Conditions (Hypothetical for this compound):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): To be determined from the mass spectrum of a this compound standard (e.g., 286)

  • Product Ions (m/z): To be determined by fragmentation of the precursor ion (e.g., hypothetical transitions: 286 -> 112, 286 -> 149)

  • Collision Energy: To be optimized for each transition.

Quantification: Quantification is performed using a matrix-matched calibration curve prepared by spiking blank adipose tissue extract with known concentrations of a certified this compound standard.

Visualizations

Experimental Workflow

Experimental Workflow for this compound Analysis in Adipose Tissue cluster_sample_prep Sample Preparation cluster_analysis Analysis AdiposeTissue Adipose Tissue Sample Homogenization Homogenization (with Dry Ice) AdiposeTissue->Homogenization Extraction QuEChERS Extraction (Acetonitrile, Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration FinalExtract Final Extract in Vial Filtration->FinalExtract GCMS GC-MS/MS Analysis FinalExtract->GCMS Injection Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for this compound analysis in adipose tissue.

Potential Signaling Pathway of Organophosphorus Pesticide Effects on Adipocytes

This compound, as an organophosphorus pesticide, inhibits acetylcholinesterase. However, broader effects of OPPs on adipocytes have been noted, which may contribute to metabolic dysfunction.[3]

Potential Effects of Organophosphorus Pesticides on Adipocytes cluster_adipocyte Adipocyte OPP Organophosphorus Pesticide (OPP) Mitochondria Mitochondrial Dysfunction OPP->Mitochondria Lipid Altered Lipid Metabolism (Lipogenesis/Lipolysis) OPP->Lipid Glucose Impaired Glucose Uptake OPP->Glucose ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Inflammation Pro-inflammatory Cytokine Release ROS->Inflammation Metabolic Metabolic Dysfunction (e.g., Insulin Resistance) Inflammation->Metabolic Lipid->Metabolic Glucose->Metabolic

References

Troubleshooting & Optimization

Technical Support Center: Stability of Schradan in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of schradan in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.

Troubleshooting Guide: Common Stability Issues

IssuePotential CauseRecommended Solution
Rapid degradation of this compound in solution Acidic pH: this compound is susceptible to hydrolysis under acidic conditions.Adjust the pH of your aqueous solution to neutral or slightly alkaline (pH 7-8). Use appropriate buffer systems to maintain a stable pH.
Elevated Temperature: Higher temperatures can accelerate the degradation of this compound.Store this compound solutions at controlled room temperature (25 °C) or lower. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid autoclaving solutions containing this compound.
Inconsistent experimental results Variable pH of the aqueous solution: Fluctuations in pH can lead to inconsistent degradation rates.Use a reliable buffer system (e.g., phosphate (B84403) buffer) to maintain a constant pH throughout the experiment.
Inaccurate quantification of this compound: The analytical method may not be sensitive or specific enough.Validate your analytical method (e.g., HPLC-UV, GC-NPD) for linearity, accuracy, and precision. Use a properly calibrated instrument and high-purity standards.
Precipitation of this compound in solution Low aqueous solubility: this compound has high solubility in water, so precipitation is unlikely unless very high concentrations are used or other solutes reduce its solubility.Ensure the concentration of this compound is within its solubility limit in the specific aqueous medium being used. If other components are present, check for potential interactions that might reduce solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a neutral aqueous solution?

This compound is generally stable in neutral aqueous solutions. At pH 7, its hydrolysis is reported to be very slow. For practical purposes in most experimental settings, significant degradation is not expected over short periods at room temperature.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is significantly influenced by pH. It is susceptible to hydrolysis under acidic conditions. Conversely, it is reported to be stable in alkaline solutions and water alone. One source indicates a half-life of over 10 years at pH 8 and 25 °C.[1] Under acidic conditions, this compound is expected to hydrolyze with a measured rate constant of 0.23 /M-hr at 25 °C.[1]

Q3: What is the effect of temperature on the stability of this compound solutions?

As with most chemical reactions, the rate of this compound degradation increases with temperature. To ensure stability, it is recommended to prepare and store aqueous solutions of this compound at controlled room temperature (25°C) or below. For long-term storage, refrigeration is advisable.

Q4: What are the likely degradation products of this compound in an aqueous solution?

Q5: What analytical methods are suitable for monitoring the concentration of this compound in aqueous solutions?

Several analytical techniques can be employed to quantify this compound in aqueous samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method. Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) also provides high sensitivity and selectivity for organophosphorus compounds like this compound. For unequivocal identification, mass spectrometry (MS) coupled with either HPLC or GC is recommended.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound in aqueous solutions.

pHTemperature (°C)Half-lifeRate Constant
Acidic25Not specified0.23 /M-hr
825> 10 yearsNot specified

Data is limited, and further experimental validation under specific conditions is recommended.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol outlines a general procedure to determine the hydrolysis rate of this compound at different pH values and temperatures.

1. Materials:

  • This compound (analytical standard)

  • Buffer solutions (e.g., phosphate, borate) at desired pH values (e.g., 4, 7, 9)

  • High-purity water (e.g., Type I)

  • Acetonitrile (B52724) or Methanol (HPLC grade)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

  • Analytical instrument (e.g., HPLC-UV or GC-NPD)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Prepare working solutions by spiking the this compound stock solution into the respective buffer solutions to achieve a final concentration suitable for the analytical method (e.g., 10 µg/mL).

3. Stability Study:

  • Dispense aliquots of the this compound working solutions into multiple HPLC vials for each pH and temperature condition.

  • Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, 50°C).

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one vial from each condition for analysis.

4. Sample Analysis:

  • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • The mobile phase for HPLC could consist of an isocratic or gradient mixture of acetonitrile and water. The UV detection wavelength should be optimized for this compound.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the degradation reaction (typically pseudo-first-order for hydrolysis).

  • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k) for each condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound Stock Solution working Prepare Working Solutions in Buffers stock->working incubate Incubate at Defined pH & Temperature working->incubate sample Sample at Time Intervals incubate->sample t = 0, 1, 2... analyze Analyze this compound Concentration (HPLC/GC) sample->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant & Half-life plot->calculate Degradation_Pathway This compound This compound (Octamethylpyrophosphoramide) Hydrolysis Hydrolysis (e.g., acidic conditions) This compound->Hydrolysis Product Potential Degradation Product (N,N,N',N'-tetramethylphosphorodiamidic acid) Hydrolysis->Product

References

Technical Support Center: Troubleshooting Inconsistent Results in Schradan Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Schradan neurotoxicity assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition

Q1: My IC50 values for this compound's AChE inhibition are highly variable between experiments. What are the potential causes?

A1: Inconsistent IC50 values for this compound are a common challenge, often stemming from its nature as a pro-toxicant. This compound itself is a weak cholinesterase inhibitor and requires metabolic activation to its active form to exert its potent inhibitory effect.[1] Variability can be introduced at several stages of the experimental workflow. Key factors include:

  • Inconsistent Metabolic Activation: The efficiency of the metabolic activation system (e.g., liver S9 fraction) can vary between batches and experiments.

  • Cell Health and Density: The physiological state of the cells used, including passage number and density, can impact metabolic activity and sensitivity to the toxicant.[2][3]

  • Reagent Stability and Preparation: The stability of this compound, the S9 fraction, and other assay reagents is critical. Improper storage or handling can lead to degradation and inconsistent results.

  • Pipetting and Procedural Errors: Minor variations in pipetting, incubation times, and temperature can significantly affect enzyme kinetics and assay outcomes.[3]

Issue 2: Lack of Expected Neurotoxicity

Q2: I am not observing the expected dose-dependent neurotoxicity or AChE inhibition with this compound. What should I check?

A2: A lack of a clear dose-response relationship can be perplexing. Here are the primary troubleshooting steps:

  • Confirm Metabolic Activation: The most common reason for a lack of this compound-induced toxicity in in vitro assays is the absence of a proper metabolic activation system. Standard cell lines often lack the necessary cytochrome P450 enzymes to convert this compound to its active, toxic metabolite.[1] Ensure you are incorporating a metabolically competent system, such as a liver S9 fraction, into your assay.

  • Verify S9 Fraction Activity: If you are using an S9 fraction, its metabolic activity may be compromised. Use a positive control compound known to be activated by the S9 fraction to validate its efficacy.

  • This compound Concentration Range: The effective concentration of activated this compound may be outside your tested range. Consider performing a broader dose-range finding study.

  • Substrate Concentration in AChE Assay: In an AChE inhibition assay, the concentration of the substrate (e.g., acetylthiocholine) can influence the apparent IC50 value. Ensure you are using a consistent and appropriate substrate concentration.

Issue 3: High Background Signal or Cell Death in Controls

Q3: My control wells (without this compound) are showing high background signal or significant cell death. What could be the cause?

A3: High background or control cell death can mask the specific effects of this compound. Potential causes include:

  • S9 Fraction Toxicity: The S9 fraction itself can sometimes be toxic to cells, especially at higher concentrations. Run a control with the S9 fraction alone (without this compound) to assess its intrinsic toxicity.

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent can be toxic to cells. Ensure the final solvent concentration in your assay is low and consistent across all wells, including controls.

  • Contamination: Microbial contamination can lead to cell death and interfere with assay readings. Maintain sterile techniques throughout your experiment.

  • Assay-Specific Artifacts: Some assay reagents can interact with components of your experimental system, leading to false signals. Consult the assay kit's troubleshooting guide for potential interferences.

Experimental Protocols

Protocol 1: In Vitro AChE Inhibition Assay with Metabolic Activation

This protocol describes the determination of the IC50 value of this compound for acetylcholinesterase (AChE) following metabolic activation using a liver S9 fraction.

Materials:

  • This compound

  • Rat liver S9 fraction

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Metabolic Activation:

    • Prepare a reaction mixture containing the S9 fraction and the NADPH regenerating system in phosphate buffer.

    • Add various concentrations of this compound to the reaction mixture.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes) to allow for metabolic activation.

  • AChE Inhibition:

    • Add AChE to the wells of a 96-well plate.

    • Transfer the this compound-S9 mixture from the activation step to the wells containing AChE.

    • Incubate at room temperature for a set period (e.g., 15 minutes) to allow for inhibition of the enzyme.

  • Enzymatic Reaction and Detection:

    • Add DTNB and ATCh to each well to initiate the colorimetric reaction.

    • Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of AChE inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Neuronal Cell Viability Assay (MTT Assay) with Metabolic Activation

This protocol assesses the neurotoxicity of this compound by measuring cell viability using the MTT assay in a neuronal cell line (e.g., SH-SY5Y) with the inclusion of a metabolic activation system.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Rat liver S9 fraction

  • NADPH regenerating system

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Metabolic Activation and Treatment:

    • Prepare the this compound-S9 activation mixture as described in Protocol 1.

    • Remove the culture medium from the cells and replace it with a medium containing the activated this compound mixture at various concentrations.

    • Include appropriate controls: vehicle control, S9 only control, and a positive control for neurotoxicity.

    • Incubate the cells for the desired exposure period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Table 1: Troubleshooting Checklist for Inconsistent IC50 Values

Potential Cause Recommended Action
Metabolic Activation Variability Standardize S9 fraction concentration and incubation time. Test the activity of each new batch of S9 with a positive control.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding.
Compound Integrity Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at the recommended temperature.
Reagent Consistency Use the same lot of media, serum, and key assay reagents for a set of comparative experiments.
Pipetting Accuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like the S9 fraction.
Incubation Times and Temperature Strictly adhere to the optimized incubation times and maintain a constant temperature.

Table 2: Example Data for AChE Inhibition Assay

This compound Concentration (µM) % AChE Inhibition (Mean ± SD)
0.015.2 ± 1.8
0.115.7 ± 3.2
148.9 ± 5.1
1085.3 ± 4.5
10098.1 ± 2.3

Mandatory Visualizations

Schradan_Activation_and_Toxicity_Pathway This compound This compound (Pro-toxicant) Metabolic_Activation Metabolic Activation (e.g., Liver S9 Fraction, CYP450) This compound->Metabolic_Activation Input Active_Metabolite Active Metabolite (Potent AChE Inhibitor) Metabolic_Activation->Active_Metabolite Conversion AChE Acetylcholinesterase (AChE) Active_Metabolite->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation ACh Acetylcholine (ACh) ACh->AChE Substrate Neurotoxicity Neurotoxicity ACh_Accumulation->Neurotoxicity Leads to

Caption: this compound's metabolic activation and neurotoxic pathway.

Troubleshooting_Workflow Start Inconsistent Results in This compound Neurotoxicity Assay Check_Activation Is a metabolic activation system (e.g., S9) included? Start->Check_Activation Implement_Activation Implement a metabolic activation step. Check_Activation->Implement_Activation No Check_S9_Activity Is the S9 fraction active? (Test with positive control) Check_Activation->Check_S9_Activity Yes Review_Protocol Review Experimental Protocol Implement_Activation->Review_Protocol Replace_S9 Use a new, validated batch of S9 fraction. Check_S9_Activity->Replace_S9 No Check_S9_Activity->Review_Protocol Yes Replace_S9->Review_Protocol Check_Cells Cell Health & Density (Passage number, viability) Review_Protocol->Check_Cells Check_Reagents Reagent Stability & Prep (this compound, buffers, etc.) Review_Protocol->Check_Reagents Check_Procedure Procedural Consistency (Pipetting, timing, temp.) Review_Protocol->Check_Procedure Optimize Optimize Assay Conditions Check_Cells->Optimize Check_Reagents->Optimize Check_Procedure->Optimize

Caption: Troubleshooting workflow for inconsistent this compound assays.

References

Technical Support Center: Optimizing Schradan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the synthesis yield of schradan (octamethylpyrophosphoramide).

Troubleshooting Guide

Low yields and product impurities are common challenges during the synthesis of this compound. This section addresses specific issues you may encounter.

Issue Potential Cause Recommended Solution
Low to No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is stirred for the recommended duration at the appropriate temperature to allow for complete conversion. Monitor reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting materials: Phosphorus oxychloride is highly reactive and susceptible to hydrolysis.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1][2][3]
Ineffective reagents: Degradation of dimethylamine (B145610) or phosphorus oxychloride.Use freshly distilled or newly opened reagents to ensure their reactivity.
Presence of Multiple Byproducts Side reactions due to moisture: Hydrolysis of phosphorus oxychloride or intermediates.As mentioned above, stringent anhydrous conditions are critical.[1][2][3]
Formation of higher polyphosphoric acid amides: Reaction stoichiometry is off.Carefully control the molar ratios of the reactants. Commercial this compound has been found to contain byproducts like triphosphoric acid penta(dimethylamide).[4]
Reaction with solvent: The solvent may not be inert under the reaction conditions.Choose a non-reactive, anhydrous solvent such as dichloromethane (B109758) or toluene.
Difficult Product Isolation and Purification Product is a viscous liquid: This can make handling and purification challenging.Utilize microdistillation for purification, which has been shown to be effective for this compound.
Co-elution with impurities during chromatography: Impurities have similar polarity to the product.Optimize the chromatography conditions (e.g., solvent system, stationary phase) or consider alternative purification methods like distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of this compound?

A1: The most critical factor is maintaining strictly anhydrous (dry) conditions throughout the synthesis. Phosphorus oxychloride, a key starting material, reacts violently with water, leading to the formation of phosphoric acid and hydrogen chloride, which will significantly reduce your yield and introduce impurities.[1][2][3]

Q2: What are the expected byproducts in this compound synthesis?

A2: Common byproducts can include various phosphoric and polyphosphoric acid amides. Analysis of commercial this compound has shown the presence of species such as the trisdimethylamide of orthophosphoric acid and triphosphoric acid penta(dimethylamide).[4] These often arise from slight variations in reaction stoichiometry or localized concentration gradients.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of the product. Developing a reliable TLC system with an appropriate solvent mixture will be crucial for determining the reaction endpoint.

Q4: What is the recommended purification method for this compound?

A4: Given that this compound is a viscous liquid, purification can be challenging. Microdistillation under reduced pressure has been reported as an effective method for separating this compound from less volatile impurities.

Experimental Protocols

General Synthesis of this compound:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be flame-dried or oven-dried before use.

  • Reagents: Anhydrous solvent (e.g., dichloromethane or toluene) is added to the flask, followed by the desired amount of dimethylamine. The solution is cooled in an ice bath.

  • Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added dropwise from the dropping funnel with vigorous stirring, while maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is then neutralized, and the organic layer is separated. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified, preferably by vacuum distillation.

Data Presentation

Due to the limited availability of specific yield data in the readily accessible literature, the following table presents hypothetical data based on typical yields for similar organophosphorus reactions to illustrate how reaction conditions can be optimized.

Run Molar Ratio (POCl₃:Dimethylamine) Solvent Temperature (°C) Reaction Time (h) Yield (%)
11:4Dichloromethane0 to 25465
21:5Dichloromethane0 to 25475
31:5Toluene0 to 25472
41:5Dichloromethane0 to 25880
51:5Dichloromethane25470

Visualizations

schradan_synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product POCl3 Phosphorus Oxychloride Reaction_Vessel Reaction POCl3->Reaction_Vessel Dimethylamine Dimethylamine Dimethylamine->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Reaction_Vessel Temperature Controlled Temperature (0°C to RT) Temperature->Reaction_Vessel Workup Neutralization & Extraction Reaction_Vessel->Workup Crude Product Purification Vacuum Distillation Workup->Purification This compound This compound Purification->this compound Purified Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic cluster_conditions Conditions Troubleshooting cluster_reagents Reagents Troubleshooting cluster_workup Workup Troubleshooting Start Low Yield Observed Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagents Start->Check_Reagents Check_Workup Check Workup/Purification Start->Check_Workup Anhydrous Anhydrous Conditions Met? Check_Conditions->Anhydrous Fresh_Reagents Reagents Fresh? Check_Reagents->Fresh_Reagents Purification_Method Effective Purification? Check_Workup->Purification_Method Temp_Time Correct Temp & Time? Anhydrous->Temp_Time Yes Solution Implement Corrective Actions Anhydrous->Solution No Temp_Time->Solution No Stoichiometry Correct Stoichiometry? Fresh_Reagents->Stoichiometry Yes Fresh_Reagents->Solution No Stoichiometry->Solution No Purification_Method->Solution No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Matrix Interference in Schradan Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix interference during the mass spectrometry analysis of Schradan.

Troubleshooting Guides

Guide 1: Poor Signal Intensity or Complete Signal Loss for this compound

Question: I am observing a significantly lower signal for this compound than expected, or no signal at all, in my sample matrix compared to the standard in a pure solvent. What are the likely causes and how can I troubleshoot this issue?

Answer: This is a classic sign of ion suppression , a major form of matrix effect where co-eluting endogenous or exogenous compounds in the sample interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] The result is a decreased instrument response, which can negatively impact sensitivity, accuracy, and precision.[3][4]

Here is a systematic approach to troubleshooting this problem:

  • Assess the Presence and Severity of Matrix Effects:

    • Post-Extraction Spike Analysis: Prepare a blank matrix extract and a pure solvent solution. Spike a known concentration of this compound into both. A lower signal in the matrix extract compared to the solvent indicates ion suppression.[5]

    • Post-Column Infusion: Continuously infuse a standard solution of this compound into the mass spectrometer after the analytical column. Inject a blank matrix extract. Dips in the baseline signal at retention times where matrix components elute will reveal regions of ion suppression.[6]

  • Optimize Sample Preparation to Remove Interferences:

    • Sample Dilution: This is the simplest approach to reduce the concentration of interfering matrix components.[2] However, this may compromise the limit of detection if this compound concentration is low.

    • Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate this compound while washing away interfering compounds.

    • Liquid-Liquid Extraction (LLE): Use LLE to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[7]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide analysis in complex matrices and can be adapted for this compound.[8]

  • Improve Chromatographic Separation:

    • Modify the mobile phase gradient to better separate this compound from co-eluting matrix components.

    • Experiment with different analytical columns (e.g., different stationary phases) to alter selectivity.

  • Implement Compensatory Calibration Strategies:

    • If matrix effects cannot be eliminated, they must be compensated for. The two primary methods are:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples.[9][10]

      • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[11] A SIL-IS for this compound would co-elute and experience the same degree of ion suppression, allowing for accurate correction.

Guide 2: Inconsistent and Irreproducible this compound Quantification

Question: My quantitative results for this compound are highly variable between replicate injections and across different sample batches. What could be causing this and what steps should I take?

Answer: Inconsistent and irreproducible results are often a consequence of variable matrix effects. The composition of biological or environmental samples can differ significantly, leading to varying degrees of ion suppression or enhancement from sample to sample.[5]

Follow these steps to diagnose and resolve the issue:

  • Evaluate Matrix Variability:

    • Perform post-extraction spike experiments on multiple individual lots or sources of your blank matrix. A high coefficient of variation (CV) in the signal response indicates significant inter-sample matrix variability.

  • Standardize Sample Preparation:

    • Ensure your sample preparation protocol is robust and consistently applied. Any variation in extraction efficiency can exacerbate quantitative irreproducibility. Automation of sample preparation can help improve consistency.[12]

  • Employ a Robust Internal Standard:

    • If you are not already using one, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is the most effective way to correct for variable matrix effects as it is affected in the same way as the analyte.[11][13]

    • If a SIL-IS is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not provide complete correction.[11]

  • Consider the Standard Addition Method:

    • For a small number of samples with highly variable matrices, the standard addition method can be very effective. This involves adding known amounts of this compound to aliquots of each individual sample to create a calibration curve within each sample's unique matrix.[3] While accurate, this method is labor-intensive.

  • Review Chromatographic Performance:

    • Poor chromatographic peak shape or shifting retention times can lead to inconsistent co-elution with interfering matrix components. Regularly check system suitability to ensure consistent chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of this compound's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1][6] These effects can lead to inaccurate and imprecise quantification.[3]

Q2: How do I choose between using a matrix-matched calibration and a stable isotope-labeled internal standard (SIL-IS)?

A2: The choice depends on the availability of resources and the required level of accuracy. A SIL-IS is generally the preferred method as it can correct for variations in both sample preparation recovery and matrix effects.[11] However, SIL-IS can be expensive or not commercially available. Matrix-matched calibration is a practical alternative but requires a consistent and representative blank matrix.[9][10] It may not fully compensate for sample-to-sample variations in matrix composition.

Q3: Can I use a calibration curve prepared in a different matrix to quantify this compound in my samples?

A3: This is generally not recommended. Different matrices can exhibit vastly different matrix effects, which would lead to significant quantitative errors.[9] If you are working with multiple matrices, it is best to prepare separate matrix-matched calibration curves for each or use a SIL-IS.

Q4: What are some common sources of interfering compounds that cause matrix effects?

A4: In biological matrices like plasma or serum, common interferences include phospholipids, salts, and proteins.[5][7] In environmental samples such as soil or water, humic acids, fulvic acids, and other organic matter are common sources of interference. Exogenous sources can include plasticizers from labware and mobile phase additives.[2]

Q5: Will diluting my sample extract always reduce matrix effects?

A5: Diluting the sample extract is an effective way to reduce the concentration of interfering compounds and thus mitigate matrix effects.[2] However, this also dilutes the analyte of interest, this compound. This approach is only feasible if the resulting concentration is still well above the instrument's limit of quantification.

Data Presentation

Table 1: Comparison of Strategies to Overcome Matrix Interference in this compound Analysis

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces the concentration of all components, including interferences.Simple, fast, and inexpensive.Reduces analyte concentration, potentially compromising sensitivity.[2]
Sample Cleanup (SPE, LLE) Physically removes interfering compounds from the sample extract.Can significantly reduce or eliminate matrix effects; improves instrument robustness.[7]Can be time-consuming and may require significant method development.[7]
Chromatographic Separation Separates this compound from co-eluting interferences.Can eliminate the need for complex sample preparation or corrective calibration.May require specialized columns or long run times; may not be possible for all interferences.
Matrix-Matched Calibration Calibrators are prepared in a blank matrix to mimic the sample environment.Compensates for matrix effects without the need for an internal standard.[9][10]Requires a consistent and readily available source of blank matrix; does not correct for inter-sample variability.[9]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of this compound is added to samples to normalize for matrix effects and recovery losses.Considered the "gold standard" for accuracy and precision; corrects for sample-to-sample variability.[11]Can be expensive and may not be commercially available for this compound.[11]
Standard Addition A calibration curve is generated within each individual sample.Highly accurate for samples with unique or highly variable matrices.[3]Very time-consuming and labor-intensive; not practical for large sample batches.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, soil) that is known to be free of this compound using your established sample preparation method.

  • Prepare Solutions:

    • Solution A (Neat Solvent): Prepare a standard solution of this compound at a known concentration in the final mobile phase solvent.

    • Solution B (Post-Spiked Matrix): Take an aliquot of the blank matrix extract and spike it with the same concentration of this compound as in Solution A.

  • Analysis: Analyze both solutions via LC-MS/MS under the same conditions.

  • Calculation: Calculate the matrix effect (ME) as follows:

    • ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100%

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Method of Standard Addition

  • Sample Aliquoting: Divide a single unknown sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is the "zero" addition).

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution.

  • Sample Preparation: Process all aliquots through your standard sample preparation procedure.

  • Analysis: Analyze all prepared aliquots by LC-MS/MS.

  • Data Plotting: Plot the measured peak area (y-axis) against the concentration of the added this compound standard (x-axis).

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the unspiked sample.

Visualizations

TroubleshootingWorkflow start Poor Signal or Inconsistent Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_present Significant Matrix Effect Observed? assess_me->is_me_present optimize_prep Optimize Sample Prep (Dilution, SPE, LLE) is_me_present->optimize_prep Yes no_me No Significant ME Proceed with Standard Solvent Calibration is_me_present->no_me No optimize_lc Optimize LC Separation optimize_prep->optimize_lc compensate Implement Compensatory Calibration Strategy optimize_lc->compensate use_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->use_sil SIL-IS Available? Yes use_mmc Use Matrix-Matched Calibration (MMC) compensate->use_mmc SIL-IS Available? No Blank Matrix Consistent? Yes use_sa Use Standard Addition (for few, variable samples) compensate->use_sa SIL-IS Available? No Blank Matrix Consistent? No

Caption: Workflow for troubleshooting matrix interference issues.

SamplePrepStrategies cluster_0 Sample Preparation Funnel raw_sample Raw Sample (e.g., Plasma, Soil) dilution Dilution raw_sample->dilution Simple extraction Extraction (LLE or QuEChERS) raw_sample->extraction Complex final_extract Final Extract for LC-MS/MS Analysis dilution->final_extract cleanup Cleanup (SPE) extraction->cleanup cleanup->final_extract

Caption: Overview of sample preparation strategies to reduce matrix effects.

CalibrationLogic start Need to Quantify this compound in a Complex Matrix check_sil Is a SIL-IS Available and Affordable? start->check_sil use_sil Use SIL-IS (Highest Accuracy) check_sil->use_sil Yes check_matrix Is a Consistent Blank Matrix Available? check_sil->check_matrix No use_mmc Use Matrix-Matched Calibration check_matrix->use_mmc Yes check_samples Few Samples with High Variability? check_matrix->check_samples No use_sa Use Standard Addition check_samples->use_sa Yes reassess Re-evaluate Sample Prep and Chromatography check_samples->reassess No

Caption: Decision tree for selecting an appropriate calibration strategy.

References

Technical Support Center: Preventing Schradan Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Schradan to minimize degradation and ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound at or below -20°C in a tightly sealed container. For short-term storage, 4°C is acceptable. Storing at ambient temperatures, especially for extended periods, can lead to degradation.

Q2: Which solvents are suitable for storing this compound solutions?

A2: this compound is soluble in most organic solvents. For analytical standards, acetonitrile (B52724) is a common and suitable solvent. It is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. Acidic conditions should be avoided as they can catalyze hydrolysis.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, it is a general best practice for all organophosphate compounds to be protected from light to prevent potential photodegradation. Amber vials or storage in a dark environment is recommended.

Q4: How can I prevent hydrolysis of this compound in my samples?

A4: this compound is susceptible to acid-catalyzed hydrolysis. To prevent this, ensure that all solvents and sample matrices are neutral or slightly basic. Avoid acidic buffers or reagents. If working with aqueous samples, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-8) if it does not interfere with the experimental design.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathways for this compound are oxidation and hydrolysis. Oxidation can lead to the formation of this compound N-oxide. Hydrolysis, particularly under acidic conditions, results in the cleavage of the pyrophosphate bond to yield less complex phosphorus compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound potency in stored analytical standards. 1. Improper Storage Temperature: Storage at ambient temperature or 4°C for an extended period. 2. Solvent Contamination: Presence of water or acidic impurities in the solvent. 3. Light Exposure: Storage in clear vials with exposure to light.1. Store stock solutions at -20°C or below. Prepare working standards fresh daily if possible. 2. Use anhydrous, high-purity solvents. Consider adding a small amount of a neutral drying agent if appropriate for your analytical method. 3. Store all this compound solutions in amber vials or in a dark environment.
Inconsistent results in bioassays using this compound. 1. Degradation in Assay Buffer: The pH of the buffer may be acidic, causing hydrolysis during the experiment. 2. Interaction with other components: Other components in the assay mixture may be promoting degradation.1. Check the pH of your assay buffer and adjust to neutral or slightly alkaline if possible. 2. Perform a stability check of this compound in the complete assay matrix without the biological component to assess for chemical degradation.
Appearance of unknown peaks in chromatograms of this compound samples. 1. Degradation during sample preparation or analysis: High temperatures in the GC inlet or an acidic mobile phase in HPLC can cause on-column degradation. 2. Degradation during storage: The sample has degraded over time due to improper storage.1. For GC-MS, optimize the inlet temperature to be as low as possible while still allowing for efficient vaporization. For HPLC, use a neutral or slightly basic mobile phase. 2. Re-analyze a freshly prepared sample and compare the chromatograms. If the unknown peaks are absent in the fresh sample, review and optimize storage conditions.

Quantitative Data on this compound Stability

Table 1: Illustrative Stability of a this compound Analog (Dimefox) in Different Solvents at Various Temperatures

SolventTemperatureConcentration (µg/mL)% Recovery after 30 days
Acetonitrile-20°C100>95%
Acetonitrile4°C100~90%
Acetonitrile25°C (Room Temp)100~75%
Methanol-20°C100>95%
Methanol4°C100~88%
Methanol25°C (Room Temp)100~70%
Water (pH 5)25°C (Room Temp)100<50%
Water (pH 7)25°C (Room Temp)100~85%
Water (pH 9)25°C (Room Temp)100~90%

Data is estimated based on the known behavior of organophosphate pesticides and should be used as a general guide.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). The water should be buffered to a neutral pH (e.g., with a phosphate (B84403) buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 1-100 µg/mL).

    • To assess stability, store aliquots of a known concentration of this compound under different conditions (e.g., temperature, light, acidic/basic solution).

    • At specified time points, inject the samples into the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

    • Quantify the amount of remaining this compound by comparing its peak area to a calibration curve generated from freshly prepared standards.

Protocol 2: GC-MS Analysis of this compound

This method is suitable for the identification and quantification of this compound.

  • Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-350.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent like ethyl acetate (B1210297) or hexane (B92381) (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution.

    • Inject 1 µL of the sample or standard into the GC-MS system.

    • Identify this compound based on its retention time and mass spectrum.

    • For quantification, use selected ion monitoring (SIM) mode with characteristic ions of this compound for increased sensitivity and selectivity.

Visualizations

Schradan_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O] Hydrolysis Hydrolysis (Acid-catalyzed) This compound->Hydrolysis H₂O / H⁺ Schradan_N_Oxide This compound N-Oxide Oxidation->Schradan_N_Oxide Hydrolysis_Products Hydrolysis Products (e.g., Dimethylaminophosphoric acids) Hydrolysis->Hydrolysis_Products

Caption: Simplified chemical degradation pathway of this compound.

Sample_Handling_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Data Review Storage Store sample at <= -20°C in amber, sealed vial Thaw Thaw sample to room temperature Storage->Thaw Dilute Dilute with appropriate anhydrous, neutral solvent Thaw->Dilute Analyze Analyze promptly via HPLC-UV or GC-MS Dilute->Analyze Review Review data for degradation products Analyze->Review Decision Results acceptable? Review->Decision Troubleshoot Troubleshoot storage and handling procedures Decision->Troubleshoot No end Decision->end Yes

Caption: Recommended workflow for handling this compound samples.

Technical Support Center: Schradan Solubility for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Schradan for use in cell-based experiments.

Troubleshooting Guide

Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?

A1: Direct dissolution of this compound in aqueous cell culture medium can be challenging. This compound, although miscible with water, may not readily dissolve at high concentrations or can precipitate out of solution.[1][2] We recommend preparing a concentrated stock solution in a suitable organic solvent first.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): The most common and recommended solvent for preparing stock solutions for cell-based assays.[2][3] It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[2]

  • Ethanol: Another option for creating stock solutions. Similar to DMSO, the final concentration in the cell culture should be kept low to prevent adverse effects on cell viability.[2][3]

  • Acetone: Can be used as a solvent, and some studies suggest it may have lower cytotoxicity compared to other organic solvents at similar concentrations.[2][4]

Protocol for Preparing a this compound Stock Solution:

  • Weigh the desired amount of this compound in a sterile, chemical-resistant vial.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-100 mM).

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q2: I've prepared a stock solution in DMSO, but this compound precipitates when I add it to the cell culture medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some strategies to overcome this:

  • Serial Dilution: Instead of a single large dilution, perform a series of dilutions. First, dilute your high-concentration stock into a small volume of solvent or culture medium, and then serially dilute from there into your final assay volume. This gradual decrease in solvent concentration can help maintain solubility.

  • Vigorous Mixing: When adding the this compound stock solution to the cell culture medium, do so dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Ensure your cell culture medium is at the optimal temperature (typically 37°C) before adding the this compound solution.

Q3: What is the maximum concentration of this compound I can use in my cell-based assay?

A3: The maximum effective and non-toxic concentration of this compound will be cell-line dependent. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a wide range of concentrations and assess cell viability using a standard method like an MTT or LDH assay. Remember to include a solvent control (medium with the same final concentration of the organic solvent used for the stock solution) to account for any solvent-induced effects.[2][3]

Frequently Asked Questions (FAQs)

Q4: What are the key chemical properties of this compound relevant to its solubility?

A4: this compound is a viscous liquid that is miscible with water and soluble in a variety of organic solvents.[1][2] Its chemical formula is C₈H₂₄N₄O₃P₂ and it has a molecular weight of 286.25 g/mol .[3]

Q5: Can I dissolve this compound directly in water?

A5: While this compound is miscible with water, preparing a concentrated stock solution directly in water can be difficult and may not result in a stable solution.[1][2] For cell-based experiments, it is highly recommended to use an organic solvent to prepare a stock solution to ensure complete dissolution and accurate dosing.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions should be stored in tightly sealed, light-protected vials at -20°C. To minimize degradation from repeated freeze-thaw cycles, it is best to store the stock solution in small, single-use aliquots.

Q7: What is the mechanism of action of this compound?

A7: this compound is an organophosphate insecticide that acts as a cholinesterase inhibitor.[5][6] Itself is a weak inhibitor but is metabolically activated to a more potent form that inhibits the enzyme acetylcholinesterase (AChE).[4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[6][7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterMiscible[1][2]
ChloroformSoluble[1]
KetonesSoluble[1][2]
NitrilesSoluble[1][2]
EstersSoluble[1][2]
AlcoholsSoluble[1][2]
Aromatic HydrocarbonsSoluble[1][2]
Higher Aliphatic HydrocarbonsPractically Insoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh 28.63 mg of this compound.

    • Dissolve the this compound in 1 mL of sterile DMSO.

    • Vortex until fully dissolved.

    • Store in 10 µL aliquots at -20°C.

  • Prepare Intermediate Dilutions (if necessary):

    • For lower concentration ranges, perform serial dilutions of the 100 mM stock solution in DMSO. For example, to make a 10 mM solution, mix 10 µL of the 100 mM stock with 90 µL of DMSO.

  • Prepare Final Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution from a 100 mM stock, add 1 µL of the stock to 1 mL of medium (this will result in a final DMSO concentration of 0.1%).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.5%.

Protocol 2: General Cell-Based Assay for Cholinesterase Inhibition

This protocol provides a general workflow for assessing the effect of this compound on acetylcholinesterase (AChE) activity in a cell-based format.

  • Cell Seeding:

    • Seed cells (e.g., a neuronal cell line like SH-SY5Y) in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare various concentrations of this compound in cell culture medium as described in Protocol 1.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with DMSO at the same final concentration) and a positive control (a known AChE inhibitor).

    • Incubate the cells with the compound for the desired treatment period.

  • AChE Activity Assay:

    • Several commercial kits are available for measuring AChE activity. A common method is the Ellman's assay, which uses acetylthiocholine (B1193921) as a substrate.[6][8]

    • Prepare the assay reagents according to the manufacturer's instructions.

    • Lyse the cells to release intracellular AChE (if required by the kit).

    • Add the substrate and the colorimetric or fluorometric reagent to each well.

    • Incubate for the recommended time to allow for the enzymatic reaction.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare High-Concentration This compound Stock (in DMSO) working Prepare Working Solutions (Dilute in Culture Medium) stock->working Serial Dilution treatment Treat Cells with This compound Working Solutions working->treatment seeding Seed Cells in a Multi-well Plate seeding->treatment incubation Incubate for Defined Period treatment->incubation measurement Measure Acetylcholinesterase Activity incubation->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis

Caption: Experimental workflow for assessing this compound's effect on cells.

signaling_pathway cluster_synapse Synaptic Cleft cluster_inhibition Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Postsynaptic_Neuron Postsynaptic Neuron/ Muscle Cell Receptor->Postsynaptic_Neuron Signal Transduction This compound This compound (Active Metabolite) This compound->AChE Inhibits

Caption: this compound's inhibition of acetylcholinesterase at the synapse.

References

Technical Support Center: Schradan Residue Analysis in Fatty Foods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Schradan residues in fatty food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in fatty foods challenging?

This compound, also known by its IUPAC name N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine, is an obsolete organophosphate insecticide.[1][2][3] Its analysis in fatty foods presents significant challenges primarily due to the high lipid content of the matrix. Lipids can interfere with the extraction and cleanup processes, leading to low recovery of the analyte and contamination of analytical instruments.[4][5][6] Furthermore, the high fat content can cause significant matrix effects in both gas chromatography (GC) and liquid chromatography (LC) systems, affecting the accuracy and sensitivity of the analysis.[7]

Q2: What are the key physicochemical properties of this compound relevant to its analysis?

Understanding the physicochemical properties of this compound is crucial for developing an effective analytical method.

PropertyValueSource
IUPAC Name N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine[1][7]
Molecular Formula C8H24N4O3P2[1][7]
Molecular Weight 286.25 g/mol [1][7]
Solubility Miscible with water. Soluble in most organic solvents including ketones, nitriles, esters, aromatic hydrocarbons, and alcohols. Practically insoluble in higher aliphatic hydrocarbons.[1][8]
Boiling Point 120-125 °C at 0.5 mmHg[1][8]
Vapor Pressure 1 x 10⁻³ mmHg at 25°C[8]
LogP -0.3 to 1.46560[1][9][10]
Stability Hydrolyzed by acids, but stable in the presence of alkalies or water alone.[1][8] It has a reported half-life of over 10 years at pH 8 and 25°C.[1]

Q3: What are the recommended analytical techniques for this compound residue analysis?

Given that this compound is an organophosphate pesticide, modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended approaches.[11][12][13] These techniques offer the high sensitivity and selectivity required for detecting trace levels of pesticide residues in complex matrices.

Q4: Are there any established Maximum Residue Limits (MRLs) for this compound?

As this compound is an obsolete pesticide, specific MRLs in many regions may not be actively maintained. However, for obsolete or unauthorized pesticides, a default MRL, often at the limit of quantification (e.g., 0.01 mg/kg), is typically applied in many jurisdictions. It is crucial to consult the specific regulations of the target market for the most current MRL information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in fatty foods.

Problem 1: Low Recovery of this compound

Possible Causes:

  • Inefficient Extraction: The high fat content can hinder the partitioning of this compound into the extraction solvent.

  • Analyte Loss During Cleanup: Strong interactions between this compound and the cleanup sorbents can lead to its removal along with the matrix components.

  • Degradation: Although generally stable, this compound can be hydrolyzed by acids.[1][8]

Solutions:

  • Optimize Extraction:

    • Use a robust extraction method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which has been adapted for fatty matrices.[1][3]

    • Ensure thorough homogenization of the sample with the extraction solvent.

    • Consider a solvent mixture that can efficiently penetrate the fatty matrix and solubilize this compound. Acetonitrile (B52724) is commonly used in QuEChERS methods.[1][3]

  • Select Appropriate Cleanup Sorbents:

    • For fatty matrices, a combination of sorbents is often necessary. C18 is used to remove fats, while Primary Secondary Amine (PSA) removes fatty acids and other interfering compounds.[1]

    • Be cautious with graphitized carbon black (GCB) as it can remove planar molecules, and while this compound is not planar, its metabolites might be.

  • Control pH:

    • Maintain a neutral or slightly basic pH during extraction and cleanup to prevent acid hydrolysis of this compound.

Problem 2: Significant Matrix Effects

Possible Causes:

  • Co-elution of Matrix Components: Lipids and other matrix components can co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer.[7]

  • Contamination of the GC Inlet or LC Column: Accumulation of non-volatile matrix components can create active sites that interact with the analyte.[7]

Solutions:

  • Improve Cleanup:

    • Use a more rigorous cleanup procedure. Dispersive solid-phase extraction (d-SPE) with a combination of C18 and PSA is a good starting point.[1] For very high-fat samples, Gel Permeation Chromatography (GPC) may be necessary to effectively remove lipids.[14]

  • Use Matrix-Matched Standards:

    • Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.[7]

  • Use an Internal Standard:

    • An isotopically labeled standard of this compound would be ideal. If unavailable, a compound with similar chemical properties and chromatographic behavior can be used.

  • Instrument Maintenance:

    • Regularly clean the GC inlet liner and the MS ion source to remove accumulated matrix components. For LC, use a guard column and perform regular column flushing.

Problem 3: Poor Chromatographic Peak Shape

Possible Causes:

  • Active Sites in the GC System: Polar analytes like organophosphates can interact with active sites in the GC inlet and column, leading to peak tailing.

  • Incompatible Injection Solvent: Injecting a large volume of a solvent that is not compatible with the mobile phase in LC can cause peak distortion.

Solutions:

  • GC System:

    • Use a deactivated inlet liner and a high-quality, low-bleed GC column.

    • Consider the use of analyte protectants in the final extract to mask active sites.

  • LC System:

    • Ensure the final extract solvent is compatible with the initial mobile phase conditions. If necessary, perform a solvent exchange.

    • Keep the injection volume small.

Experimental Protocols

1. Sample Preparation and Extraction: Modified QuEChERS Method for Fatty Foods

This protocol is adapted from the QuEChERS method for the analysis of pesticides in fatty food matrices.[1]

  • Homogenization:

    • Weigh 15 g of the homogenized fatty food sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid, if targeting a broader range of pesticides, but be mindful of this compound's acid sensitivity). For this compound, using acetonitrile without acid is recommended initially.

    • Add internal standard solution.

    • Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

    • The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice.

    • Inlet: Splitless injection.

    • Oven Program: A starting temperature of around 70°C, followed by a ramp to ~300°C. The program should be optimized to ensure good separation of this compound from matrix interferences.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.

3. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). As with GC-MS/MS, monitor at least two transitions for this compound.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphate pesticides in fatty matrices using modern analytical methods. Note: This data is for analogous compounds and should be used as a general guideline. Specific performance for this compound must be determined through method validation.

Analytical MethodMatrixAnalyte(s)Recovery (%)RSD (%)LOD/LOQSource
UPLC-MS/MSCow and Sheep Milk13 Organophosphates81.5 - 107.51.24 - 6.23LOQ: 0.05 - 0.50 µg/L[2]
LC/MS/MS & GC/MS/MSMilk171 Pesticides98% of recoveries were 60-120>95% ≤10LOD down to 1 ng/mL[8]
GC-MS/MSEdible Oils150 Pesticides>70% for most analytes<20%LOQ: 0.01 mg/kg[15]
LC-Orbitrap MSMilkMultiple Pesticides79.5 - 119.5<20%LOQ: 10 µg/kg[16]
GC-MSEdible Oils5 Organophosphates63.8 - 102.74.9 - 14.3LOD: 1.1 - 6.7 ng/g[17]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization of Fatty Food Sample Extraction 2. QuEChERS Extraction (Acetonitrile) Homogenization->Extraction 15g sample Cleanup 3. Dispersive SPE Cleanup (C18, PSA, MgSO4) Extraction->Cleanup Acetonitrile Extract GCMS GC-MS/MS Cleanup->GCMS Purified Extract LCMS LC-MS/MS Cleanup->LCMS Purified Extract Quantification 4. Quantification (Matrix-Matched Standards) GCMS->Quantification LCMS->Quantification Confirmation 5. Confirmation (Ion Ratios) Quantification->Confirmation

Caption: Experimental workflow for this compound residue analysis in fatty foods.

Troubleshooting_Workflow cluster_recovery_solutions Low Recovery Solutions cluster_matrix_solutions Matrix Effect Solutions cluster_peak_shape_solutions Peak Shape Solutions Start Problem Identified LowRecovery Low Recovery? Start->LowRecovery MatrixEffects High Matrix Effects? LowRecovery->MatrixEffects No OptimizeExtraction Optimize Extraction (Solvent, Homogenization) LowRecovery->OptimizeExtraction Yes PoorPeakShape Poor Peak Shape? MatrixEffects->PoorPeakShape No ImproveCleanup Improve Cleanup (d-SPE, GPC) MatrixEffects->ImproveCleanup Yes End Analysis Optimized PoorPeakShape->End No DeactivateGC Deactivate GC System PoorPeakShape->DeactivateGC Yes (GC) CheckSolvent Check Injection Solvent (LC) PoorPeakShape->CheckSolvent Yes (LC) CheckCleanup Check Cleanup Sorbents OptimizeExtraction->CheckCleanup ControlpH Control pH CheckCleanup->ControlpH ControlpH->MatrixEffects MatrixMatched Use Matrix-Matched Standards ImproveCleanup->MatrixMatched InternalStandard Use Internal Standard MatrixMatched->InternalStandard InternalStandard->PoorPeakShape DeactivateGC->End CheckSolvent->End

Caption: Troubleshooting decision tree for this compound analysis.

Signaling_Pathway cluster_sample Sample Matrix cluster_instrument Analytical Instrument (MS Ion Source) cluster_effect Matrix Effects This compound This compound Ionization Ionization Process This compound->Ionization Analyte Lipids Lipids (Triglycerides) Lipids->Ionization Interference FattyAcids Free Fatty Acids FattyAcids->Ionization Interference Pigments Pigments Pigments->Ionization Interference Suppression Ion Suppression Ionization->Suppression Reduced Signal Enhancement Ion Enhancement Ionization->Enhancement Increased Signal

Caption: Potential matrix interferences in the mass spectrometer ion source.

References

Technical Support Center: Minimizing Schradan Degradation in Plant Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the degradation of the organophosphate insecticide schradan during extraction from plant samples. Our goal is to ensure accurate and reproducible analytical results through optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during plant sample extraction?

A1: this compound is an obsolete organophosphate insecticide. It is a weak cholinesterase inhibitor itself but is metabolically activated in plants and insects to a more potent toxic metabolite, phosphoramide (B1221513) oxide.[1][2][3] The degradation of this compound and its active metabolite during extraction can lead to inaccurate quantification of its residues, providing misleading data on its persistence and potential toxicity. The stability of the this compound metabolite is highly dependent on pH, with a half-life in plants that can range from a few hours to a couple of days.[1]

Q2: What are the main factors that contribute to this compound degradation during extraction?

A2: The primary factors contributing to this compound degradation in plant sample extraction are:

  • pH: this compound's stability is pH-dependent. While it is reported to be very stable under alkaline conditions (pH 8), its stability can decrease in acidic or neutral environments, which are common in plant matrices.

  • Temperature: Elevated temperatures used during extraction and sample processing can accelerate the degradation of this compound.

  • Enzymatic Activity: Plants contain various enzymes, such as phosphotriesterases and oxidases, that can metabolize organophosphorus pesticides like this compound.[4][5] These enzymes can remain active during the initial stages of extraction, leading to analyte loss.

  • Light Exposure: Exposure to UV and visible light during extraction can potentially lead to the photodegradation of this compound.

Q3: What is the recommended extraction method for this compound in plant samples?

A3: The recommended method for extracting this compound from plant samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7] This technique is widely used for pesticide residue analysis in food and agricultural products due to its high recovery rates and efficiency.[8] The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE).

Q4: How can I minimize enzymatic degradation of this compound during the extraction process?

A4: To minimize enzymatic degradation, it is crucial to inhibit or denature the responsible plant enzymes as quickly as possible. Here are some strategies:

  • Immediate Freezing: Freeze plant samples immediately after collection using liquid nitrogen or a -80°C freezer to halt enzymatic activity.

  • Homogenization in Solvent: Homogenize the frozen plant tissue directly in a cold organic solvent (e.g., acetonitrile) to denature enzymes.

  • Use of Enzyme Inhibitors: While specific inhibitors for this compound-degrading enzymes in plants are not well-documented in readily available literature, general protease and oxidase inhibitors can be explored. However, their compatibility with the analytical method must be verified. For organophosphates in general, enzymes like phosphotriesterases are involved in degradation.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction and analysis of this compound from plant samples.

Problem Potential Cause Troubleshooting Steps
Low or no recovery of this compound Degradation during extraction: pH instability, high temperatures, or enzymatic activity.1. Control pH: Use a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH during extraction.[6] Given this compound's stability at pH 8, an alkaline-buffered extraction could be beneficial. 2. Maintain Low Temperatures: Perform the entire extraction process on ice or in a cold room. Use pre-chilled solvents and centrifuge under refrigeration. 3. Inhibit Enzymes: Immediately freeze-dry or flash-freeze the plant sample upon collection. Homogenize the sample directly in cold acetonitrile (B52724).
Inefficient extraction: Poor partitioning of this compound into the solvent.1. Optimize Solvent-to-Sample Ratio: Ensure an adequate volume of acetonitrile is used for the amount of plant material. 2. Thorough Homogenization: Ensure the plant sample is finely homogenized to maximize surface area contact with the solvent.
High variability in results Inconsistent degradation: Varying time delays between sample collection and extraction, or inconsistent temperature and light exposure during processing.1. Standardize Workflow: Establish a strict and consistent protocol from sample collection to analysis, minimizing delays and standardizing temperature and light conditions. 2. Use of Internal Standards: Incorporate a suitable internal standard early in the extraction process to account for analyte loss during sample preparation.
Interference from plant matrix Co-extraction of pigments and other compounds: Chlorophyll (B73375), lipids, and other plant components can interfere with the analysis, particularly in GC-MS.[9]1. Optimize d-SPE Cleanup: For high-chlorophyll matrices, use a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments.[9][10][11] Be cautious with GCB as it can retain planar pesticides; a combination with a zirconia-based sorbent may improve recovery.[9] 2. Solvent Modification: Adding a small amount of toluene (B28343) to the acetonitrile extract before GCB cleanup can help improve the recovery of planar pesticides.[6]
Peak tailing or poor chromatography Active sites in the GC system: Degradation of this compound on the GC liner, column, or at the ion source.1. Use a Deactivated Liner: Employ a highly deactivated GC inlet liner. 2. Solvent Exchange: If using acetonitrile, consider a solvent exchange to a more GC-compatible solvent like toluene before injection. 3. Optimize GC Parameters: Ensure the injection port temperature is not excessively high to prevent thermal degradation.

Experimental Protocols

Recommended QuEChERS Protocol for this compound Extraction from Green Plant Matrices

This protocol is a starting point and should be validated for your specific plant matrix and analytical instrumentation.

1. Sample Preparation: a. Collect fresh plant samples and immediately flash-freeze them in liquid nitrogen. b. Store samples at -80°C until extraction. c. Homogenize the frozen plant material into a fine powder using a cryogenic grinder.

2. Extraction: a. Weigh 10 g of the homogenized plant powder into a 50 mL centrifuge tube. b. Add 10 mL of cold acetonitrile (pre-chilled to -20°C). c. Add an appropriate internal standard. d. Vortex vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesququihydrate - EN 15662). f. Immediately shake vigorously for 1 minute. g. Centrifuge at 5000 rpm for 5 minutes at 4°C.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube. b. For green matrices, the d-SPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 7.5-15 mg GCB. The optimal amount of GCB should be determined experimentally to balance chlorophyll removal with this compound recovery.[6][9] c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 2 minutes at 4°C. e. The supernatant is ready for GC-MS analysis.

GC-MS/MS Analysis Protocol for this compound

This is a general guideline; specific parameters will need to be optimized for your instrument.

  • Gas Chromatograph (GC):

    • Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended for pesticide analysis.

    • Inlet: Use a deactivated, split/splitless inlet. A splitless injection is typically used for trace analysis.

    • Injection Volume: 1-2 µL.

    • Injector Temperature: Start at a lower temperature (e.g., 250°C) and optimize to prevent thermal degradation.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 25°C/min to 150°C.

      • Ramp 2: 5°C/min to 200°C.

      • Ramp 3: 10°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor and product ions for this compound and its metabolite must be determined by infusing a standard into the mass spectrometer.

Data Presentation

Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies

FactorEffect on this compoundRecommended Mitigation Strategy
pH Degradation is pH-dependent; potentially less stable in acidic/neutral conditions.Use a buffered QuEChERS method to maintain a consistent and optimal pH (e.g., slightly alkaline).
Temperature Higher temperatures accelerate degradation.Conduct extraction at low temperatures (on ice, refrigerated centrifuge).
Enzymatic Activity Plant enzymes can metabolize this compound.Immediately freeze samples upon collection and homogenize in cold solvent.
Light Potential for photodegradation.Protect samples and extracts from light by using amber vials and minimizing exposure.
Plant Matrix Co-extractives like chlorophyll and lipids can interfere with analysis.Utilize an optimized d-SPE cleanup step with appropriate sorbents (PSA, C18, GCB).

Visualizations

Logical Workflow for Minimizing this compound Degradation

Schradan_Extraction_Workflow cluster_pre_extraction Sample Handling cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample_Collection Sample Collection Freezing Immediate Freezing (-80°C or Liquid N2) Sample_Collection->Freezing Homogenization Cryogenic Homogenization Freezing->Homogenization Extraction Extraction with Cold Acetonitrile + Internal Standard Homogenization->Extraction Maintain Cold Chain Salting_Out Addition of QuEChERS Salts (Buffered) Extraction->Salting_Out Centrifugation1 Centrifugation (4°C) Salting_Out->Centrifugation1 dSPE Dispersive SPE (PSA, C18, GCB) Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation (4°C) dSPE->Centrifugation2 Analysis GC-MS/MS Analysis Centrifugation2->Analysis Collect Supernatant

Caption: Workflow for minimizing this compound degradation during extraction.

Degradation Pathway of this compound in Plants

Schradan_Degradation This compound This compound (Octamethylpyrophosphoramide) Metabolite Phosphoramide Oxide (Active Metabolite) This compound->Metabolite Plant Metabolism (Oxidation) Degradation_Products Further Degradation Products Metabolite->Degradation_Products Hydrolysis/Further Metabolism

Caption: Metabolic activation of this compound to its toxic metabolite in plants.

References

Technical Support Center: Analysis of Schradan in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the recovery of Schradan (also known as Octamethylpyrophosphoramide or OMPA) from environmental samples. Given that this compound is an obsolete organophosphorus pesticide, recent analytical methods are scarce; therefore, this guide also incorporates best practices for the analysis of similar polar organophosphorus pesticides.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its analysis?

A1: this compound is a systemic organophosphate insecticide.[1] Its key properties relevant to environmental sample analysis include:

  • High Polarity: this compound is miscible with water and soluble in most organic solvents, but practically insoluble in higher aliphatic hydrocarbons. This high polarity can make it challenging to extract from aqueous matrices using traditional nonpolar solvents.

  • Susceptibility to Hydrolysis: this compound can be hydrolyzed by acids.[1] This instability is a critical consideration during sample collection, storage, and extraction, as acidic conditions can lead to degradation and consequently, low recovery.

  • Thermal Lability: Like many organophosphorus pesticides, this compound may be prone to degradation at high temperatures, which is an important factor for analytical techniques like gas chromatography (GC).

Q2: I am experiencing low recovery of this compound from water samples. What are the potential causes?

A2: Low recovery of this compound from water samples can stem from several factors related to its polar nature and potential for degradation. Key areas to investigate include:

  • Inappropriate Extraction Solvent in Liquid-Liquid Extraction (LLE): Using non-polar solvents like hexane (B92381) alone will result in poor recovery due to this compound's high water solubility.

  • Analyte Breakthrough in Solid-Phase Extraction (SPE): If the chosen SPE sorbent is not suitable for polar compounds, or if the sample is loaded too quickly, this compound may not be adequately retained and will be lost in the load and wash fractions.[2]

  • Degradation during Storage or Extraction: If water samples are not properly preserved (e.g., stored at a low pH or not kept cool), this compound can degrade. Acidic conditions during extraction can also lead to hydrolysis.[1]

  • Insufficient Elution Strength in SPE: The solvent used to elute this compound from the SPE cartridge may not be strong enough to desorb the analyte completely.[3]

Q3: What are the recommended analytical techniques for the determination of this compound?

A3: Due to its polar and potentially thermally labile nature, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often a more suitable technique than Gas Chromatography (GC).[4]

  • LC-MS/MS: This technique is highly sensitive and selective and avoids the high temperatures of a GC inlet that can cause degradation of thermolabile compounds. It is particularly well-suited for analyzing polar pesticides directly from aqueous extracts.[4][5]

  • GC-MS: While potentially challenging, GC-MS can be used. However, it may require derivatization to improve the volatility and thermal stability of this compound. A nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can also be used for enhanced selectivity for organophosphorus compounds.[6]

Q4: How should environmental samples be stored to minimize this compound degradation?

A4: Proper storage is crucial to maintain the integrity of this compound in environmental samples.

  • Water Samples: Store in glass bottles with Teflon-lined caps.[7] Samples should be kept at a cool temperature (approximately 4°C) and in the dark. To prevent hydrolysis, the pH should be neutral or slightly basic. If analysis is not performed within 48 hours, freezing is recommended.[8]

  • Soil and Sediment Samples: These samples should be placed in tight containers and stored frozen as soon as possible, especially if extraction is not performed within a few hours.[8]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
ProblemPotential CauseRecommended Solution
Analyte detected in the load or wash fraction Incorrect Sorbent Choice: The sorbent (e.g., C18) may be too non-polar to retain the highly polar this compound effectively.Use a more polar sorbent or a polymer-based sorbent designed for a wider range of polarities (e.g., Agilent Bond Elut PPL).[9]
Sample Loading Flow Rate is Too High: Insufficient contact time between the analyte and the sorbent.Decrease the flow rate during sample loading to allow for proper equilibration.[10]
Strong Sample Solvent: The solvent in which the sample is dissolved is too strong and is eluting the analyte during the loading step.Dilute the sample with a weaker solvent (e.g., water) before loading.[10]
Analyte not detected in any fraction (load, wash, or elution) Irreversible Adsorption: this compound may be too strongly bound to the sorbent.Increase the strength of the elution solvent. This may involve using a more polar solvent or adding a modifier (e.g., a small amount of a basic modifier if the analyte has acidic properties).[2]
Analyte Degradation on Sorbent: The sorbent material may be catalytically degrading this compound.Test a different type of sorbent material (e.g., polymeric vs. silica-based).
Low recovery in the elution step Insufficient Elution Solvent Volume: The volume of the elution solvent is not enough to completely desorb the analyte.Increase the volume of the elution solvent in increments and analyze the fractions to determine the elution profile.[3]
Inappropriate Elution Solvent: The elution solvent is not strong enough to displace this compound from the sorbent.Switch to a stronger (more polar) elution solvent or a combination of solvents. For example, a mixture of ethyl acetate (B1210297) and methanol (B129727) could be effective.[11]
Low Recovery in Liquid-Liquid Extraction (LLE)
ProblemPotential CauseRecommended Solution
Low extraction efficiency from water samples Incorrect Solvent Polarity: Using a non-polar solvent like hexane will not effectively partition the polar this compound from the aqueous phase.Use a more polar, water-immiscible organic solvent such as dichloromethane (B109758) (DCM) or a mixture of solvents (e.g., DCM/acetone).
Emulsion Formation: The interface between the aqueous and organic layers is not distinct, trapping the analyte.Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion. Centrifugation can also help separate the layers.
Analyte degradation during extraction Acidic Conditions: The sample or extraction solvent is acidic, causing hydrolysis of this compound.Ensure the pH of the aqueous sample is neutral or slightly basic before extraction. Use high-purity solvents to avoid acidic impurities.

Quantitative Data Summary

The following tables summarize recovery data for polar organophosphorus pesticides from environmental samples using various extraction methods. While specific data for this compound is limited, these values for analogous compounds provide a useful benchmark.

Table 1: Recovery of Polar Organophosphorus Pesticides from Water Samples

CompoundExtraction MethodMatrixSpiking Level (µg/L)Recovery (%)Reference
AcephateSPE (Activated Carbon)Water0.05 - 576.4 - 98.6[5]
MethamidophosSPE (Activated Carbon)Water0.05 - 576.4 - 98.6[5]
MonocrotophosSPE (Activated Carbon)Water0.05 - 576.4 - 98.6[5]
OmethoateSPE (Activated Carbon)Water0.05 - 576.4 - 98.6[5]
Various OPPsSPE (Bond Elut PPL)Water570 - 135[9]

Table 2: Recovery of Organophosphorus Pesticides from Soil Samples

CompoundExtraction MethodMatrixSpiking Level (µg/kg)Recovery (%)Reference
EthoprophosDLLMESoil10 - 5087.9 - 108.0[6]
ChlorpyrifosDLLMESoil10 - 5087.4 - 108.0[6]
ProfenofosDLLMESoil10 - 5086.7 - 107.2[6]
ProfenofosUltrasound AssistedSoil0.5101.04[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Water using Solid-Phase Extraction (SPE)

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended solids.

    • Adjust the pH of the sample to neutral (pH 7) using a dilute buffer solution.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min).

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove any remaining salts or highly polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with two 5 mL aliquots of a mixture of ethyl acetate and methanol (e.g., 90:10 v/v).

    • Collect the eluate in a clean collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for analysis by LC-MS/MS.

Protocol 2: Extraction of this compound from Soil using Liquid-Liquid Extraction (LLE)

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh 10 g of the homogenized soil into a centrifuge tube.

  • Extraction:

    • Add 20 mL of a mixture of acetone (B3395972) and dichloromethane (1:1 v/v) to the soil sample.

    • Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant (the organic extract) into a clean flask.

    • Repeat the extraction process with another 20 mL of the solvent mixture.

  • Cleanup (if necessary):

    • If the extract is highly colored or contains many interferences, a clean-up step using a Florisil or silica (B1680970) gel column may be required.

  • Concentration and Analysis:

    • Combine the extracts and concentrate them to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

    • The extract is now ready for analysis by GC-MS or LC-MS/MS.

Visualizations

experimental_workflow_spe start Start: Water Sample (500 mL) prep Sample Preparation (Filtration, pH adjustment) start->prep condition SPE Cartridge Conditioning (Ethyl Acetate, Methanol, Water) prep->condition load Sample Loading (5-10 mL/min) condition->load wash Washing (Deionized Water) load->wash dry Drying (Vacuum) wash->dry elute Elution (Ethyl Acetate/Methanol) dry->elute concentrate Concentration (Nitrogen Stream) elute->concentrate analysis LC-MS/MS Analysis concentrate->analysis troubleshooting_low_recovery_spe low_recovery Low Recovery of this compound in SPE cause1 Analyte in Load/Wash Fraction low_recovery->cause1 cause2 Analyte Not Eluted low_recovery->cause2 cause3 Analyte Degraded low_recovery->cause3 solution1a Use more polar sorbent cause1->solution1a solution1b Decrease loading flow rate cause1->solution1b solution1c Dilute sample with weaker solvent cause1->solution1c solution2a Increase elution solvent strength cause2->solution2a solution2b Increase elution solvent volume cause2->solution2b solution3a Check sample pH and storage cause3->solution3a solution3b Use milder extraction conditions cause3->solution3b schradan_hydrolysis_pathway This compound This compound (OMPA) C8H24N4O3P2 hydrolysis_product Hydrolysis Product (e.g., Heptamethylpyrophosphoramide + Formaldehyde) This compound->hydrolysis_product Hydrolysis (e.g., acidic conditions) further_degradation Further Degradation Products (e.g., Phosphoric Acid Derivatives) hydrolysis_product->further_degradation Further Hydrolysis

References

Technical Support Center: Refining Analytical Methods for Schradan's Toxic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of schradan and its toxic metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxic metabolites of this compound, and why are they difficult to analyze?

A1: The primary toxic metabolite of this compound is a phosphoramide (B1221513) oxide. This compound itself is a weak cholinesterase inhibitor and requires metabolic activation to become a potent toxin[1]. The resulting active metabolite is often unstable, which can present challenges for analytical methods that require sample stability over time. Furthermore, like many organophosphate metabolites, it is polar, making it less amenable to direct analysis by gas chromatography (GC) without derivatization.

Q2: I'm observing poor peak shapes (tailing or fronting) in my GC analysis of this compound metabolites. What are the likely causes and solutions?

A2: Poor peak shapes in GC analysis of organophosphates are common and can be attributed to several factors:

  • Active sites in the GC system: Organophosphates can interact with active sites in the injector liner, column, or detector, leading to peak tailing.

    • Solution: Use a deactivated liner and a column specifically designed for pesticide analysis. Regular maintenance, including cleaning the injector and trimming the column, is also crucial.

  • Inappropriate temperature: Thermal degradation of the analyte can occur if the injector or oven temperature is too high.

    • Solution: Optimize the temperature program, starting with a lower initial temperature and a gradual ramp.

  • Co-elution with matrix components: Interference from the sample matrix can affect peak shape.

    • Solution: Improve sample cleanup procedures to remove interfering compounds.

Q3: My HPLC analysis is showing inconsistent retention times for this compound's metabolites. What should I investigate?

A3: Shifting retention times in HPLC are a common issue. Here are the primary areas to troubleshoot:

  • Pump and mobile phase issues: Fluctuations in pump pressure, leaks, or changes in the mobile phase composition can all lead to retention time drift.

    • Solution: Check the pump for leaks and ensure a stable flow rate. Prepare fresh mobile phase daily and ensure it is properly degassed.

  • Column equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time shifts in the initial runs of a sequence.

    • Solution: Ensure the column is adequately equilibrated before starting your analytical run.

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Replace the column if performance continues to degrade despite troubleshooting other components.

Q4: I'm experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A4: Matrix effects are a major challenge in LC-MS/MS analysis of complex biological samples. Here are some strategies to minimize their impact:

  • Effective sample preparation: The most effective way to reduce matrix effects is to remove interfering matrix components before analysis.

    • Solution: Employ robust sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular and effective approach for many sample types[2][3][4][5].

  • Use of an internal standard: An internal standard that is chemically similar to the analyte can help to compensate for matrix effects.

    • Solution: Ideally, use a stable isotope-labeled version of the analyte as an internal standard. If that is not available, a structurally similar compound can be used[6][7][8][9].

  • Chromatographic separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components can also reduce matrix effects.

    • Solution: Experiment with different mobile phase compositions, gradients, and column chemistries.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Potential Cause Recommended Solution
No peaks or very small peaks - Injector problem (e.g., clogged syringe, incorrect injection volume).- Column bleed or degradation.- Detector not functioning correctly.- Check syringe and injection parameters.- Condition or replace the column.- Verify detector settings and gas flows.
Ghost peaks - Contamination in the injector, column, or gas lines.- Carryover from a previous injection.- Clean the injector and bake out the column.- Run blank injections to identify the source of contamination.
Peak splitting - Inefficient sample focusing at the head of the column.- Column channeling or damage.- Optimize injection technique and solvent.- Replace the column if it is damaged.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Recommended Solution
High backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Particulate matter in the sample or mobile phase.- Systematically isolate and check components for blockage.- Filter all samples and mobile phases.
Baseline noise or drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase and prime the pump.- Prepare fresh mobile phase.- Replace the detector lamp if necessary.
Broad peaks - Column overload.- Extra-column volume.- Poor column efficiency.- Dilute the sample or reduce injection volume.- Use shorter, narrower tubing.- Replace the column.
Mass Spectrometry (MS) Troubleshooting
Problem Potential Cause Recommended Solution
Low signal intensity - Inefficient ionization.- Ion source contamination.- Incorrect MS parameters.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Clean the ion source.- Tune and calibrate the mass spectrometer.
Poor mass accuracy - Mass calibration has drifted.- Unstable temperature or electronics.- Recalibrate the mass spectrometer using an appropriate standard.- Ensure a stable laboratory environment.
High background noise - Contamination from solvents, glassware, or the LC system.- Leaks in the vacuum system.- Use high-purity solvents and clean all glassware.- Check for and repair any leaks in the MS vacuum system.

Experimental Protocols

Sample Preparation: QuEChERS Method for Biological Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation[2][3][4][5].

  • Homogenization: Homogenize 10 g of the sample (e.g., tissue, food) with 10 mL of water. For liquid samples like urine or plasma, use 10 mL directly.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to a 50 mL centrifuge tube containing the homogenized sample.

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000-5000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer (e.g., 6 mL) and transfer it to a 15 mL d-SPE tube.

    • The d-SPE tube contains a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at 3000-5000 x g for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or subjected to solvent exchange for GC-MS analysis.

GC-MS/MS Analysis Parameters (Example)
Parameter Setting
GC System Agilent 7890B GC with 7010B MS/MS
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program 70 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI)
MS/MS Transitions To be determined for this compound and its metabolites
HPLC-MS/MS Analysis Parameters (Example)
Parameter Setting
HPLC System Waters ACQUITY UPLC with Xevo TQ-S MS/MS
Column ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions To be determined for this compound and its metabolites

Quantitative Data Summary

The following tables provide representative data for the analysis of organophosphate metabolites. While specific data for this compound's metabolites are limited in the literature, these values offer a general benchmark for what can be expected.

Table 1: Recovery of Organophosphate Metabolites using Solid-Phase Extraction (SPE)

Metabolite Matrix SPE Sorbent Recovery (%) Reference
Diethyl phosphate (B84403) (DEP)UrinePolymeric Reversed-Phase91 - 102[10]
Dimethyl phosphate (DMP)UrinePolymeric Reversed-Phase91 - 102[10]
3,5,6-trichloro-2-pyridinol (TCPy)UrinePolymeric Reversed-Phase91 - 102[10]
Malathion dicarboxylic acid (MDA)UrinePolymeric Reversed-Phase91 - 102[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Organophosphate Metabolites

Metabolite Analytical Method LOD LOQ Reference
Dialkyl phosphatesGC-MS/MS50 - 170 pg/mL-[11]
Various OPsLC-MS/MS0.1 - 0.6 ng/mL-[10]
21 OPEs and metabolitesLC-MS/MS0.01 - 0.24 ng/L0.03 - 0.77 ng/L[12]

Visualizations

This compound Bioactivation and Toxicity Pathway

This compound undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form its highly toxic phosphoramide oxide metabolite. This active metabolite then inhibits acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. The excess ACh continuously stimulates muscarinic and nicotinic receptors, resulting in cholinergic crisis.

Schradan_Toxicity_Pathway This compound This compound (Octamethylpyrophosphoramide) P450 Cytochrome P450 (Liver) This compound->P450 Metabolic Activation Metabolite Toxic Phosphoramide Oxide Metabolite P450->Metabolite AChE Acetylcholinesterase (AChE) Metabolite->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Stimulation Cholinergic_Crisis Cholinergic Crisis (Toxicity) Receptors->Cholinergic_Crisis Overstimulation

Caption: Bioactivation of this compound and its mechanism of toxicity through acetylcholinesterase inhibition.

General Experimental Workflow for this compound Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of this compound's toxic metabolites in biological samples, from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Urine, Plasma, Tissue) Sample_Preparation 2. Sample Preparation (e.g., QuEChERS, SPE, LLE) Sample_Collection->Sample_Preparation Derivatization 3. Derivatization (for GC analysis) Sample_Preparation->Derivatization LC_MS LC-MS/MS Sample_Preparation->LC_MS GC_MS GC-MS/MS Derivatization->GC_MS Analysis 4. Instrumental Analysis Data_Processing 5. Data Processing & Quantification Analysis->Data_Processing GC_MS->Analysis LC_MS->Analysis Reporting 6. Reporting of Results Data_Processing->Reporting

References

dealing with high crop blanks in schradan determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the analytical determination of Schradan, with a specific focus on mitigating high crop blank issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Octamethylpyrophosphoramide (OMPA), is an obsolete organophosphate insecticide.[1][2] Its chemical formula is C₈H₂₄N₄O₃P₂.[1][2] this compound itself is a weak cholinesterase inhibitor and requires metabolic activation within the target organism to become a potent insecticide.[1][3] Due to its toxicity, its use has been largely discontinued.[3]

Q2: What makes the determination of this compound in crop matrices challenging?

The primary challenges stem from the complexity of crop matrices and the chemical nature of this compound.[4] Crop extracts contain numerous endogenous compounds that can interfere with the analysis, leading to matrix effects such as signal suppression or enhancement.[5][6] Specifically for this compound, many plant species naturally contain dimethylamino compounds, which can co-elute and interfere with detection, causing erroneously high blank values.[7]

Q3: What are the primary causes of high crop blanks in this compound analysis?

High crop blanks can originate from several sources:

  • Matrix Interferences: Co-extraction of structurally similar or interfering compounds from the crop itself is a major cause.[5][7]

  • Reagent Contamination: Impurities in solvents, salts, or solid-phase extraction (SPE) sorbents can introduce contaminants. It is crucial to use high-purity, HPLC/MS-grade reagents.[8][9]

  • Instrument Contamination and Carryover: Residues from previous samples can remain in the injection port, needle, or analytical column, leading to "ghost peaks" in subsequent blank injections.[8][10]

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during the sample preparation phase allows interfering compounds to reach the detector.[4][11]

Q4: What are the common analytical techniques used for this compound determination?

Modern pesticide analysis, including for organophosphates like this compound, typically involves a multi-step process:

  • Extraction: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for their efficiency in extracting a broad range of pesticides from complex matrices.[12][13] Older methods included liquid-liquid extraction (LLE) with solvents like chloroform.[7]

  • Cleanup: Dispersive solid-phase extraction (dSPE) is often employed as a cleanup step after extraction to remove interfering matrix components like pigments and fatty acids.[13]

  • Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred instrumental techniques due to their high sensitivity and selectivity.[11][12]

Troubleshooting Guide for High Crop Blanks

Q5: My blank crop matrix shows a significant peak where this compound should elute. What are the initial diagnostic steps?

The first step is to systematically isolate the source of the contamination. This can be achieved by running a sequence of blank injections:

  • Solvent Blank: Inject the final solvent used to reconstitute your samples. If a peak appears, your solvent is contaminated or there is significant system carryover.[10]

  • Reagent Blank: Perform the entire extraction and cleanup procedure without the crop matrix. If a peak is present, one of your reagents (e.g., extraction solvent, salts, dSPE sorbent) is contaminated.

  • Instrument Wash: Run several consecutive solvent blanks. If the peak area diminishes with each injection, sample carryover is the likely cause.[10] If the peak remains consistent, the contamination may be more persistent within the system's flow path.[8][10]

Q6: How can I differentiate between contamination from sample preparation and my analytical instrument?

As described in Q5, injecting a "reagent blank" is the most direct way.

  • Peak in Reagent Blank: This points to contamination in the sample preparation stage. Systematically test each reagent and replace any that are suspect. Ensure all glassware is scrupulously cleaned.[9]

  • Clean Reagent Blank, but Peak in Matrix Blank: This strongly indicates that the interference is originating from the crop matrix itself. The focus should then shift to improving the sample cleanup protocol.

Q7: What are the best practices for sample extraction and cleanup to minimize matrix interference?

To combat matrix effects, a robust sample preparation protocol is essential.

  • Use the QuEChERS Method: This method is highly effective for pesticide residue analysis in food matrices.[12]

  • Optimize dSPE Cleanup: For organophosphate analysis, a combination of Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and anhydrous Magnesium Sulfate (MgSO₄) to remove water is effective.[13]

  • Matrix-Matched Calibration: While this doesn't clean the sample, preparing calibration standards in a blank matrix extract can help compensate for signal suppression or enhancement, improving quantitative accuracy.[6]

  • Dilution: If the instrument is sensitive enough, diluting the final extract can reduce the concentration of matrix components, thereby mitigating their effect.[6]

Q8: An old protocol mentions "microdistillation" for this compound analysis. Is this still relevant?

Microdistillation was a technique specifically developed to separate this compound from natural, interfering products in crop extracts before modern chromatographic methods were widely available.[7] It relies on the volatility of this compound. While effective, this method is largely superseded by modern cleanup techniques like dSPE combined with highly selective detection by LC-MS/MS. However, for particularly challenging matrices where standard cleanup fails, exploring alternative separation techniques based on different physicochemical properties could be a valid research approach.

Data and Protocols

Quantitative Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name Octamethyldiphosphoric tetraamide[1]
Synonyms OMPA, Octamethylpyrophosphoramide[1][2]
CAS Number 152-16-9[2]
Molecular Formula C₈H₂₄N₄O₃P₂[2][3]
Molecular Weight 286.25 g/mol [2][3]
Appearance Viscous liquid[3][14]
Solubility Miscible with water; soluble in most organic solvents[14]

Table 2: Comparison of Common Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesReference(s)
QuEChERS Acetonitrile (B52724) extraction followed by salting out and dSPE cleanup.Fast, easy, low solvent use, effective for a wide range of pesticides.Matrix effects can still be present in complex samples.[12][13]
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid phase.Provides very clean extracts, can be automated.More time-consuming and requires more solvent than QuEChERS.[4][15]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Simple and well-established.Requires large volumes of toxic organic solvents, can be labor-intensive.[15]
DLLME Dispersive liquid-liquid microextraction using a disperser and extraction solvent.Very low solvent consumption, rapid, high enrichment factor.Sensitive to experimental parameters, smaller sample volume.[4][15]
Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Crop Matrix

  • Homogenization: Weigh 10-15 g of a homogenized crop sample into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike with this compound standard if preparing a quality control sample.

  • Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Cap and vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate. Immediately shake vigorously for 1 minute to prevent salt clumping.[13]

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant into a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.[13]

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed for 5 minutes.

  • Analysis: Take the supernatant, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS or GC-MS system.

Protocol 2: Instrument Decontamination and Blank Analysis Workflow

  • Prepare Fresh Mobile Phase: Use HPLC/MS grade solvents and additives to eliminate the mobile phase as a source of contamination.[8]

  • System Flush: Flush the entire LC system, including the pump, degasser, and lines, with a strong solvent (e.g., isopropanol (B130326) or a high-organic mixture) for an extended period.

  • Injector and Loop Cleaning: Set the autosampler to perform multiple needle washes with a strong, fresh wash solvent.[10]

  • Column Wash: Disconnect the column from the detector and wash it according to the manufacturer's instructions, typically with a series of solvents from low to high organic strength.

  • Blank Analysis Sequence:

    • Equilibrate the system with the initial mobile phase conditions.

    • Perform at least three consecutive injections of pure solvent (the one used for final sample dilution).

    • Analyze the chromatograms to confirm the absence of the interfering peak and to check for carryover (diminishing peaks).[10]

    • Once the system is confirmed to be clean, proceed with the analysis of reagent blanks and then matrix blanks.

Visualizations

Troubleshooting_Workflow Troubleshooting High Crop Blanks cluster_instrument Instrument Check cluster_prep Sample Prep Check start High Blank Signal Detected in Crop Matrix check_solvent 1. Inject Pure Solvent Blank start->check_solvent result_solvent Peak Present? check_solvent->result_solvent solve_system Source: System Contamination or Carryover result_solvent->solve_system Yes check_reagent 2. Analyze Reagent Blank (no matrix) result_solvent->check_reagent No action_system Action: - Prepare fresh mobile phase - Flush system & injector - Clean/replace column solve_system->action_system end_node Problem Resolved action_system->end_node result_reagent Peak Present? check_reagent->result_reagent solve_reagent Source: Reagent/ Glassware Contamination result_reagent->solve_reagent Yes solve_matrix Source: Matrix Interference result_reagent->solve_matrix No action_reagent Action: - Test individual reagents - Replace contaminated stock - Ensure glassware is clean solve_reagent->action_reagent action_reagent->end_node action_matrix Action: - Optimize dSPE cleanup - Use matrix-matched standards - Consider sample dilution solve_matrix->action_matrix action_matrix->end_node

Caption: A logical workflow for diagnosing the source of high blank signals.

Experimental_Workflow Optimized Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Sample Homogenization (10g crop sample) extract 2. Extraction (Acetonitrile + 1% Acetic Acid) sample->extract salt 3. Salting Out (MgSO4 + NaOAc) extract->salt crit1 Critical Point: Use high-purity solvents and pre-cleaned glassware. extract->crit1 centrifuge1 4. Centrifugation salt->centrifuge1 cleanup 5. Dispersive SPE Cleanup (PSA + C18 + MgSO4) centrifuge1->cleanup centrifuge2 6. Final Centrifugation cleanup->centrifuge2 crit2 Critical Point: Ensures removal of polar and non-polar interferences. cleanup->crit2 filter 7. Filtration (0.22 µm) centrifuge2->filter analysis 8. LC-MS/MS Analysis filter->analysis

Caption: Experimental workflow highlighting critical steps for minimizing blanks.

References

Technical Support Center: Optimizing Chloroform Extraction of Schradan from Plant Macerates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chloroform (B151607) extraction of schradan from plant macerates.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its extraction?

A1: this compound is an organophosphate insecticide. Its key properties for extraction are its miscibility with water and solubility in most organic solvents, including chloroform, ketones, esters, and alcohols.[1][2] It is practically insoluble in higher aliphatic hydrocarbons.[1][2] this compound is stable under neutral and alkaline conditions but is hydrolyzed by acids.[1][2]

Q2: Why is chloroform a suitable solvent for this compound extraction?

A2: Chloroform is a nonpolar solvent that is effective in dissolving a wide range of organic compounds, including organophosphate pesticides like this compound.[1][3] Its immiscibility with water allows for effective liquid-liquid extraction from aqueous plant macerates.

Q3: What is the "matrix effect" and how does it impact this compound analysis?

A3: The matrix effect is the alteration of an analyte's response due to co-extracted compounds from the sample matrix.[4][5] In plant macerates, substances like pigments (e.g., chlorophyll), lipids, sugars, and phenols can be co-extracted with this compound.[4] These interferences can either suppress or enhance the signal of this compound during analysis by methods like GC-MS or LC-MS/MS, leading to inaccurate quantification.[6][7]

Q4: What are the critical steps in the chloroform extraction workflow for this compound?

A4: The critical steps involve:

  • Sample Homogenization: Ensuring a representative sample for extraction.[7]

  • Liquid-Liquid Extraction (LLE): Partitioning this compound from the aqueous plant macerate into the chloroform phase.

  • Phase Separation: Clear separation of the chloroform layer from the aqueous layer.

  • Extract Cleanup: Removing interfering co-extractants from the chloroform extract.[4][8]

  • Solvent Evaporation and Reconstitution: Concentrating the extract and dissolving it in a suitable solvent for analysis.

Q5: Which analytical techniques are most suitable for detecting this compound in the final extract?

A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly suitable for the sensitive and selective determination of this compound and other organophosphate pesticides.[9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound 1. Incomplete Extraction: Insufficient mixing or inadequate solvent-to-sample ratio. 2. pH of Macerate: Acidic conditions may cause hydrolysis of this compound.[2] 3. Emulsion Formation: Formation of a stable emulsion between the aqueous and chloroform layers, trapping the analyte.1. Increase the chloroform volume and/or the shaking time. Ensure vigorous mixing during extraction. 2. Adjust the pH of the plant macerate to neutral or slightly alkaline (pH 7-8) before extraction. 3. To break emulsions, try adding a small amount of a saturated NaCl solution, gentle centrifugation, or passing the mixture through a glass wool plug.
Poor Reproducibility 1. Inconsistent Homogenization: Non-uniform distribution of this compound in the plant material.[7] 2. Variable Extraction Conditions: Inconsistent timing, temperature, or solvent volumes between samples. 3. Inaccurate Pipetting: Errors in adding solvents or standards.[7]1. Ensure the plant macerate is thoroughly homogenized before taking a subsample for extraction. 2. Standardize all extraction parameters (time, temperature, volumes) and use calibrated equipment. 3. Use calibrated pipettes and verify volumes.
Contaminated Extract (Dirty Baseline in Chromatogram) 1. High Concentration of Co-extractants: Plant matrices are rich in interfering compounds like pigments and lipids.[4] 2. Ineffective Cleanup: The chosen cleanup method is not adequately removing interferences.1. Incorporate a cleanup step after extraction. Options include solid-phase extraction (SPE) with cartridges (e.g., Florisil, C18) or dispersive SPE (d-SPE) as used in QuEChERS.[8] 2. Optimize the cleanup protocol by testing different sorbents or solvent washes. For example, a hexane (B92381) wash can help remove nonpolar lipids.
Signal Suppression or Enhancement in MS Analysis 1. Matrix Effects: Co-eluting matrix components are affecting the ionization of this compound in the mass spectrometer source.[5][6]1. Matrix-Matched Calibration: Prepare calibration standards in a blank plant matrix extract that has undergone the same extraction and cleanup procedure.[7] 2. Sample Dilution: Dilute the final extract to reduce the concentration of interfering compounds. Note that this may also lower the analyte concentration below the limit of detection.[7] 3. Use of an Internal Standard: Add an isotopically labeled standard of this compound, if available, to compensate for matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Chloroform Extraction of this compound

This protocol provides a general procedure for extracting this compound from plant macerates. Optimization may be required based on the specific plant matrix.

1. Sample Preparation:

  • Weigh 10 g of the homogenized plant macerate into a 50 mL centrifuge tube.
  • Add 10 mL of deionized water and vortex for 1 minute.
  • Adjust the pH of the slurry to 7.0-8.0 using a dilute NaOH or NH4OH solution.

2. Extraction:

  • Add 20 mL of chloroform to the centrifuge tube.
  • Cap the tube tightly and shake vigorously for 5 minutes. A mechanical shaker is recommended for consistency.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

3. Collection of Extract:

  • Carefully transfer the lower chloroform layer to a clean flask using a glass Pasteur pipette. Avoid collecting any of the aqueous layer or interfacial material.
  • Repeat the extraction step on the remaining aqueous phase with another 20 mL of chloroform.
  • Combine the two chloroform extracts.

4. Cleanup (Recommended):

  • Pass the combined chloroform extract through a small column containing 2 g of anhydrous sodium sulfate (B86663) to remove residual water.
  • For further cleanup, consider using a solid-phase extraction (SPE) cartridge (e.g., Florisil). Condition the cartridge according to the manufacturer's instructions, load the extract, wash with a non-polar solvent like hexane to remove lipids, and then elute this compound with a more polar solvent mixture (e.g., acetone/hexane).

5. Concentration and Analysis:

  • Evaporate the cleaned chloroform extract to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., ethyl acetate (B1210297) or acetonitrile) for GC-MS or LC-MS/MS analysis.

Quantitative Data Tables

The following tables present illustrative data for optimizing extraction parameters. Disclaimer: This data is for demonstration purposes and should be empirically determined for your specific plant matrix and experimental conditions.

Table 1: Effect of Solvent-to-Sample Ratio on this compound Recovery

Sample IDPlant Matrix (g)Chloroform (mL)This compound Recovery (%)RSD (%) (n=3)
A101075.24.5
B102088.93.1
C103091.52.8

Table 2: Influence of pH on this compound Extraction Efficiency

Sample IDMacerate pHThis compound Recovery (%)RSD (%) (n=3)
D5.062.15.2
E7.089.33.3
F8.090.13.1
G9.089.83.5

Visualizations

ExtractionWorkflow start Start: Homogenized Plant Macerate add_water Add Water & Adjust pH (7-8) start->add_water add_chloroform Add Chloroform add_water->add_chloroform shake Vigorous Shaking / Vortexing add_chloroform->shake centrifuge Centrifugation for Phase Separation shake->centrifuge collect_chloroform Collect Chloroform Layer centrifuge->collect_chloroform cleanup Cleanup Step (e.g., SPE) collect_chloroform->cleanup concentrate Evaporate & Reconstitute cleanup->concentrate analysis GC-MS / LC-MS/MS Analysis concentrate->analysis

Caption: Workflow for this compound Extraction.

Caption: Troubleshooting Low Recovery.

References

Validation & Comparative

comparative analysis of schradan and parathion toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the toxicological profiles of two potent organophosphate insecticides, schradan and parathion (B1678463). This document outlines their mechanisms of action, metabolic activation, comparative acute toxicity data, and the experimental protocols used for their assessment.

This compound (also known as octamethyl pyrophosphoramide or OMPA) and parathion are both organophosphorus compounds historically used as insecticides.[1] Their application has been largely discontinued (B1498344) or heavily restricted due to their high toxicity to non-target species, including mammals. Both compounds exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] However, they require metabolic activation to become potent AChE inhibitors.[1][4] This guide provides a detailed comparison of their toxicological properties, supported by experimental data.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound and parathion is the inhibition of acetylcholinesterase (AChE).[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[5] By inhibiting AChE, these organophosphates cause an accumulation of ACh, leading to continuous stimulation of cholinergic receptors.[6] This results in a state known as a "cholinergic crisis," characterized by symptoms ranging from tremors and muscle fasciculations to respiratory failure and death.[2][7] The organophosphate molecule binds to the serine residue in the active site of AChE, phosphorylating the enzyme and rendering it inactive.[5][8] This inhibition is effectively irreversible without medical intervention.[6]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibited Organophosphate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products OP Parathion / this compound (Active Metabolite) AChE_inhibited Inhibited AChE OP->AChE_inhibited Irreversible Phosphorylation ACh_acc Excess Acetylcholine Receptor_overstim Overstimulated Receptor ACh_acc->Receptor_overstim Continuous Stimulation

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates.

Metabolic Activation

Neither this compound nor parathion is a potent AChE inhibitor in its original form. They are pro-insecticides that require bioactivation, primarily in the liver, by cytochrome P450 (CYP) enzymes.[1][9][10]

  • Parathion undergoes oxidative desulfuration, where the sulfur atom is replaced by an oxygen atom, converting it to its highly toxic oxon metabolite, paraoxon .[9][10] Paraoxon is the active compound that effectively inhibits AChE.[4][7]

  • This compound is also metabolized by liver enzymes into an active, but unstable, N-oxide metabolite which is a more potent cholinesterase inhibitor.[1][11]

This metabolic activation is a critical step for their toxicity; factors influencing CYP enzyme activity can significantly alter the susceptibility to poisoning.[4][12]

Metabolic_Activation cluster_parathion Parathion Pathway cluster_this compound This compound Pathway Parathion Parathion (Pro-insecticide) CYP450_P CYP450 Enzymes (Oxidative Desulfuration) Parathion->CYP450_P Paraoxon Paraoxon (Active Metabolite) CYP450_P->Paraoxon AChE Acetylcholinesterase (Target Enzyme) Paraoxon->AChE Inhibits This compound This compound (Pro-insecticide) CYP450_S CYP450 Enzymes (N-oxidation) This compound->CYP450_S SchradanOxide Active N-oxide Metabolite CYP450_S->SchradanOxide SchradanOxide->AChE Inhibits

Caption: Bioactivation pathways of Parathion and this compound.

Comparative Acute Toxicity Data

Acute toxicity is typically measured by the LD50 (Lethal Dose, 50%), the dose required to kill 50% of a tested population.[13] The lower the LD50 value, the more acutely toxic the substance.[13] Data shows significant toxicity for both compounds across different species and routes of exposure.

CompoundSpeciesRoute of ExposureLD50 (mg/kg)Citation(s)
Parathion Rat (male)Oral2 to 13 mg/kg[7],[14]
Rat (female)Oral3 to 3.6 mg/kg[7],[15]
RatDermal6.8 to 50 mg/kg[14]
MouseOral5 to 25 mg/kg[14]
DogOral3 to 5 mg/kg[14]
This compound Rat (male)Oral9.1 mg/kg[16]
Rat (female)Oral42 mg/kg[16]

Note: LD50 values can vary based on the strain of the animal, the vehicle used for administration, and specific laboratory conditions.

Interestingly, for parathion, female rats are generally more susceptible than males.[7] Conversely, for this compound, male rats are noted to be significantly more susceptible than females.[16]

Experimental Protocols: Acute Oral Toxicity (LD50) Determination

The determination of an oral LD50 value is a standardized procedure in toxicology to quantify the acute toxicity of a substance.[17] A common approach, such as the Up-and-Down Procedure (UDP) outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 425 (a successor to the traditional LD50 test), aims to reduce the number of animals used.[18]

Key Steps in an Acute Oral Toxicity Study:

  • Animal Selection: Healthy, young adult animals of a single sex (or both, if sex-specific differences are suspected) from a common strain (e.g., Sprague-Dawley rats) are chosen.[19]

  • Acclimatization: Animals are acclimated to the laboratory environment for at least 5 days before dosing.

  • Dosing: The test substance is administered by gavage in a single dose. The volume administered should be minimized.[20]

  • Sequential Dosing (UDP Method): Animals are dosed one at a time. The dose for the next animal is adjusted up or down by a fixed factor depending on the outcome (survival or death) for the previous animal.[18]

  • Observation: Animals are observed for clinical signs of toxicity and mortality, with frequent observations on the first day and daily thereafter for 14 days.[18][20]

  • Data Analysis: The LD50 is calculated from the results using statistical methods, such as the maximum likelihood method, which also provides a confidence interval for the estimate.[21]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related pathological changes.

LD50_Workflow start Start: Select Animal Cohort acclimate Acclimatize Animals (≥5 days) start->acclimate dose1 Dose First Animal at Starting Dose acclimate->dose1 observe Observe for 1-2 Days dose1->observe outcome Outcome? observe->outcome dose_down Decrease Dose for Next Animal outcome->dose_down Death dose_up Increase Dose for Next Animal outcome->dose_up Survival next_animal Dose Next Animal dose_down->next_animal dose_up->next_animal stop_cond Stopping Criteria Met? next_animal->stop_cond stop_cond->observe No observe14 Continue Observation (Total 14 Days) stop_cond->observe14 Yes calculate Calculate LD50 (Maximum Likelihood Estimation) observe14->calculate end End calculate->end

Caption: General workflow for an acute oral toxicity test using the Up-and-Down Procedure.

References

Schradan's Potency: A Comparative Analysis with Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of schradan with other common organophosphates. The data presented is intended to offer an objective overview supported by experimental data to inform research and development in toxicology and pharmacology.

Executive Summary

Organophosphate pesticides are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. Their toxicity varies significantly across different compounds. This guide compares the acute toxicity of this compound, a historically significant but now largely obsolete organophosphate, with other well-known organophosphates such as parathion, malathion, chlorpyrifos, diazinon, and dichlorvos. The primary metric for comparison is the median lethal dose (LD50), a standardized measure of acute toxicity. It is important to note that this compound itself is a weak cholinesterase inhibitor and requires metabolic activation to exert its potent toxic effects[1].

Quantitative Data Presentation: Acute Toxicity (LD50)

The following table summarizes the acute oral and dermal LD50 values for this compound and other selected organophosphates in rats. Lower LD50 values indicate higher toxicity.

OrganophosphateOral LD50 (mg/kg) in RatsDermal LD50 (mg/kg) in Rats
This compound 13.5 (male)[2]-
Parathion 2 - 30[3]6.8 - 50[3]
Methyl Parathion -67[4]
Dichlorvos 25 - 80[5]70.4 - 250[5]
Chlorpyrifos 95 - 270[6]>2000[6]
Diazinon 300 - 850>2020
Malathion 1000 - >10,000[7]>4000[7]

Note: LD50 values can vary depending on the specific strain, sex, and age of the animals, as well as the formulation of the compound.

Experimental Protocols

Acute Toxicity (LD50) Determination

The LD50 values presented in this guide are typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method involves a stepwise procedure where a small number of animals are dosed at defined levels. The outcome (mortality or survival) determines the next dose level.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard cages with access to food and water ad libitum, under controlled environmental conditions (temperature, humidity, and light cycle).

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept constant.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

2. Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the toxicity of a substance following a single, uninterrupted 24-hour dermal application.

  • Test Animals: Adult rats, rabbits, or guinea pigs are commonly used. The skin of the animals is prepared by clipping the fur from the dorsal area approximately 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface area. The area is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is 24 hours.

  • Observation Period: After the exposure period, the residual test substance is removed, and the animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The dermal LD50 is calculated based on the observed mortality at different dose levels.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The potency of organophosphates is directly related to their ability to inhibit AChE. The most common method to quantify this is the Ellman's assay.

  • Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm[8][9].

  • Reagents:

    • Acetylcholinesterase (from a suitable source, e.g., electric eel or human erythrocytes)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test organophosphate compound

  • Procedure:

    • A solution of AChE is pre-incubated with various concentrations of the organophosphate inhibitor.

    • The substrate, acetylthiocholine, and DTNB are added to initiate the reaction.

    • The change in absorbance at 412 nm is monitored over time.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of AChE inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Metabolic Activation of this compound:

Since this compound requires metabolic activation to become a potent AChE inhibitor, in vitro assays to determine its IC50 would necessitate the inclusion of a metabolic activation system, such as liver microsomes (e.g., rat liver S9 fraction), along with necessary cofactors like NADPH[6].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of organophosphates and the general workflow for determining their potency.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactive_AChE Inactive AChE AChE->Inactive_AChE Nerve_Impulse Nerve Impulse Receptor->Nerve_Impulse Stimulates Organophosphate Organophosphate Organophosphate->AChE Irreversibly Inhibits

Mechanism of Acetylcholinesterase Inhibition

Potency_Determination_Workflow cluster_toxicity Acute Toxicity (LD50) cluster_inhibition AChE Inhibition (IC50) Animal_Selection Animal Selection (e.g., Rats) Dose_Preparation Dose Preparation & Administration (Oral/Dermal) Animal_Selection->Dose_Preparation Observation 14-Day Observation (Mortality & Clinical Signs) Dose_Preparation->Observation Necropsy Gross Necropsy Observation->Necropsy LD50_Calculation LD50 Calculation Necropsy->LD50_Calculation Reagent_Preparation Reagent Preparation (AChE, Substrate, DTNB) Inhibitor_Incubation Incubation with Organophosphate Reagent_Preparation->Inhibitor_Incubation Spectrophotometry Spectrophotometric Measurement (412 nm) Inhibitor_Incubation->Spectrophotometry IC50_Calculation IC50 Calculation Spectrophotometry->IC50_Calculation

Experimental Workflow for Potency Determination

References

A Comparative Guide to the Quantification of Schradan: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of schradan, an organophosphorus insecticide. Due to a lack of direct comparative studies on this compound, this guide leverages its physicochemical properties and data from the analysis of similar organophosphorus pesticides (OPPs) to provide a thorough evaluation of both techniques.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for selecting the appropriate analytical technique.

PropertyValueImplication for Analysis
Molecular Weight 286.25 g/mol [1][2][3][4]Suitable for both GC-MS and HPLC analysis.
Form Viscous liquid[1][4]Can be readily dissolved in suitable solvents for both techniques.
Boiling Point 120-125 °C at 0.5 mmHg[4]Suggests that this compound is semi-volatile and can be analyzed by GC, but thermal stability must be considered.
Solubility Miscible with water and soluble in most organic solvents[4].Offers flexibility in the choice of extraction solvents and mobile phases.
Thermal Stability Decomposes upon heating, emitting toxic fumes of nitrogen and phosphorus oxides[1].This is a critical consideration for GC analysis, as high temperatures in the injector and column can lead to degradation of the analyte, affecting accuracy and reproducibility.
Vapor Pressure 1 x 10⁻³ mm Hg at 25°C[4]Indicates that this compound is not highly volatile, which may require higher temperatures for GC analysis, further increasing the risk of thermal degradation.
Hydrolysis Hydrolyzed by acids[4].Sample pH should be controlled during sample preparation and storage.

Comparison of GC-MS and HPLC for this compound Quantification

Based on the properties of this compound and the general capabilities of each technique for analyzing organophosphorus pesticides, the following comparison can be made:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separation of compounds in a liquid phase based on their interactions with a stationary phase, with various detection methods available (e.g., UV, DAD, MS).
Suitability for this compound Potentially suitable due to its semi-volatility. However, its thermal instability is a major concern that could lead to inaccurate quantification.Highly suitable. Avoids the issue of thermal degradation, making it a more robust choice for this compound. Its miscibility in water and organic solvents allows for straightforward mobile phase selection.
Sample Preparation Often requires derivatization for polar analytes, but likely not for this compound. Extraction with an organic solvent is typical.Generally requires extraction with a solvent compatible with the mobile phase.
Selectivity & Sensitivity High selectivity and sensitivity, especially with tandem MS (MS/MS).Sensitivity depends on the detector. HPLC-MS/MS offers comparable or superior sensitivity and selectivity to GC-MS/MS for many pesticides.
Potential Challenges Thermal degradation of this compound in the hot injector and column, leading to poor peak shape, low recovery, and inaccurate results. Matrix effects can also be a concern.Matrix effects can be significant, especially with electrospray ionization (ESI) in HPLC-MS. Careful method development and the use of internal standards are crucial.

Quantitative Data Summary (Inferred for this compound)

The following table presents typical performance data for the analysis of organophosphorus pesticides by GC-MS and HPLC-MS/MS. These values are indicative of what could be expected for a this compound analysis method.

ParameterGC-MS/MS (Typical for OPPs)HPLC-MS/MS (Typical for OPPs)
Limit of Detection (LOD) 0.01 - 1 µg/L0.001 - 0.5 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.005 - 2 µg/L
Linearity (R²) > 0.99> 0.99
Recovery (%) 70 - 120%80 - 110%
Precision (RSD%) < 15%< 10%

Experimental Protocols

Detailed experimental protocols for the analysis of organophosphorus pesticides, which can be adapted for this compound, are provided below.

Example GC-MS Protocol for Organophosphorus Pesticides

This protocol is a general starting point and would require optimization for this compound, particularly the injector temperature to minimize thermal degradation.

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Homogenize 10 g of the sample (e.g., soil, food) with 10 mL of acetonitrile (B52724).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and magnesium sulfate.

    • Centrifuge and collect the supernatant for GC-MS analysis.

  • GC-MS Conditions

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Injector: Splitless mode, Temperature: 250°C (optimization downwards is critical for this compound).

    • Oven Program: Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

Example HPLC-MS/MS Protocol for Organophosphorus Pesticides

This protocol is generally more suitable for a wider range of OPPs, including those that are less volatile or thermally labile like this compound.

  • Sample Preparation (Modified QuEChERS)

    • Follow the same extraction procedure as for GC-MS.

    • After d-SPE cleanup, the extract is typically diluted with a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture) before injection.

  • HPLC-MS/MS Conditions

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar reversed-phase column.

    • Mobile Phase:

      • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

      • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Gas Temperature: 300°C.

      • Gas Flow: 5 L/min.

      • Nebulizer Pressure: 45 psi.

      • Sheath Gas Temperature: 250°C.

      • Sheath Gas Flow: 11 L/min.

      • Capillary Voltage: 3500 V.

      • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM) for optimal sensitivity and selectivity.

Visualizations

Experimental Workflow

Caption: General experimental workflow for pesticide analysis using GC-MS and HPLC.

Logical Comparison for this compound Quantification

Comparison cluster_GCMS GC-MS Suitability cluster_HPLC HPLC Suitability This compound This compound Properties - Semi-volatile - Thermally Labile - Polar GCMS_Pros Pros: + High resolution + Established for OPPs This compound->GCMS_Pros Volatility GCMS_Cons Cons: - Risk of thermal degradation - Potential for inaccurate results This compound->GCMS_Cons Thermal Instability HPLC_Pros Pros: + No thermal degradation + Suitable for polar & labile compounds + High sensitivity with MS/MS This compound->HPLC_Pros Polarity & Thermal Instability HPLC_Cons Cons: - Potential for matrix effects in ESI This compound->HPLC_Cons Conclusion Recommended Method for this compound: HPLC-MS/MS GCMS_Cons->Conclusion HPLC_Pros->Conclusion

References

Re-evaluating Schradan's Place in Toxicology: A Modern Perspective on Historical Data

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the organophosphate insecticide schradan was a widely used tool in agriculture. However, growing concerns about its toxicity led to its eventual obsolescence. Today, advancements in toxicological methodologies allow for a more nuanced and detailed re-evaluation of the hazards posed by such legacy chemicals. This guide compares historical toxicity data for this compound with modern in vitro and in silico approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of how our understanding of chemical toxicity has evolved.

This compound, like many organophosphates, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] A key characteristic of this compound is that it is a pro-insecticide, meaning it requires metabolic activation to become a potent cholinesterase inhibitor.[1] This activation process significantly increases its toxicity.

A Look Back: Historical In Vivo Toxicity Data

Historically, the primary method for assessing the acute toxicity of a substance was through in vivo studies, which determined the median lethal dose (LD50) – the dose required to kill 50% of a test population. These studies, while providing a general measure of lethality, are often criticized for their use of animals and their limited ability to elucidate specific mechanisms of toxicity.

For this compound, historical data provides the following acute oral LD50 values in rats:

SpeciesRoute of AdministrationLD50 (mg/kg)
Rat (male)Oral9.1
Rat (female)Oral42

Source: Gaines, 1969

These values classify this compound as a highly toxic substance. However, they offer little insight into the concentration at which it begins to exert its inhibitory effect on its molecular target.

The Modern Approach: In Vitro and In Silico Methods

Modern toxicology has shifted towards methods that reduce or replace animal testing, while providing more detailed mechanistic information. These include in vitro assays and computational modeling.

In Vitro Cholinesterase Inhibition Assays

A key modern technique for evaluating organophosphate toxicity is the in vitro cholinesterase inhibition assay. This method directly measures the concentration of a substance required to inhibit 50% of the activity of the acetylcholinesterase enzyme (the IC50 value). A lower IC50 value indicates a more potent inhibitor.

OrganophosphateSpecies/Enzyme SourceIC50 (µM)
Chlorpyrifos (B1668852)Human Red Blood Cell AChE0.12
MonocrotophosHuman Red Blood Cell AChE0.25
ProfenofosHuman Red Blood Cell AChE0.35
AcephateHuman Red Blood Cell AChE4.0
ParaoxonElectric Eel AChE~0.001

Note: The IC50 values above are for the active forms of the respective organophosphates.

This table illustrates the high potency of activated organophosphates as cholinesterase inhibitors, with IC50 values often in the micromolar to nanomolar range. It is expected that the activated form of this compound would exhibit a similarly low IC50 value, providing a more precise measure of its intrinsic inhibitory potential than the in vivo LD50.

Computational Toxicology: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activity of a chemical based on its molecular structure.[2][3][4] For toxicity prediction, QSAR models can estimate endpoints like LD50, reducing the need for animal testing.[2][3][4]

Developing a QSAR model for organophosphate toxicity involves:

  • Data Collection: Compiling a dataset of organophosphate compounds with known LD50 values.

  • Descriptor Calculation: Using software to calculate various molecular descriptors for each compound, which quantify different aspects of their structure (e.g., size, shape, electronic properties).

  • Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the observed toxicity.[2]

  • Validation: Testing the model's predictive ability on a set of compounds not used in its development.[5]

While a specific QSAR-predicted LD50 for this compound was not found in the reviewed literature, studies on QSAR models for organophosphates have shown good predictive performance, with correlation coefficients (R²) often exceeding 0.8, indicating a strong relationship between the predicted and experimental values.[5][6] These models provide a powerful tool for screening new or untested organophosphates for potential toxicity early in the development process.

Experimental Protocols

Historical Method: In Vivo Acute Oral LD50 Study (Rat)

A typical historical protocol for determining the acute oral LD50 in rats would involve the following steps:

  • Animal Selection: A group of rats (e.g., Wistar or Sprague-Dawley) of a specific age and weight range are selected.

  • Dose Preparation: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Administration: A range of doses of the substance are administered orally to different groups of animals, typically via gavage.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded, and statistical methods (e.g., probit analysis) are used to calculate the LD50 value.

Modern Method: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

A common protocol for measuring cholinesterase inhibition in vitro is the Ellman's method:

  • Metabolic Activation (for pro-insecticides like this compound): this compound would first be incubated with a source of metabolic enzymes, such as liver microsomes (S9 fraction), to generate its active metabolite.[7][8][9]

  • Enzyme and Substrate Preparation: A solution of purified acetylcholinesterase and the substrate acetylthiocholine (B1193921) are prepared in a buffer solution.

  • Inhibition Reaction: The activated this compound metabolite is incubated with the acetylcholinesterase enzyme for a specific period.

  • Colorimetric Reaction: The substrate acetylthiocholine is added. The enzyme hydrolyzes it to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product.

  • Measurement: The absorbance of the yellow product is measured using a spectrophotometer. The degree of inhibition is calculated by comparing the absorbance of the sample with that of a control (enzyme without inhibitor).

  • IC50 Determination: The experiment is repeated with a range of inhibitor concentrations, and the IC50 value is determined from the resulting dose-response curve.

Visualizing the Workflow and Signaling Pathway

To better understand the processes involved in re-evaluating historical toxicity data and the mechanism of action of this compound, the following diagrams are provided.

G cluster_historical Historical In Vivo Assessment cluster_modern Modern Re-evaluation cluster_comparison Comparative Analysis hist_data In Vivo Animal Studies ld50 LD50 Value hist_data->ld50 comparison Weight of Evidence Assessment ld50->comparison in_vitro In Vitro Assays (e.g., Cholinesterase Inhibition) ic50 IC50 Value in_vitro->ic50 in_silico In Silico Modeling (e.g., QSAR) pred_ld50 Predicted LD50 in_silico->pred_ld50 ic50->comparison pred_ld50->comparison G This compound This compound (Inactive Pro-insecticide) activation Metabolic Activation (e.g., in Liver) This compound->activation active_metabolite Activated this compound (Potent Inhibitor) activation->active_metabolite inhibition Inhibition active_metabolite->inhibition ache Acetylcholinesterase (AChE) ache->inhibition accumulation Accumulation of Acetylcholine inhibition->accumulation Prevents breakdown of acetylcholine Acetylcholine acetylcholine->ache toxicity Neurotoxicity accumulation->toxicity

References

Comparative Toxicity of Schradan and Its Primary Metabolite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative toxicological overview of the organophosphate insecticide schradan and its primary, more active metabolite, phosphoramide (B1221513) oxide. This compound itself is a weak cholinesterase inhibitor and requires metabolic activation to exert its toxic effects.[1] This document is intended for researchers, scientists, and professionals in drug development and toxicology.

Executive Summary

Data Presentation: Acute Toxicity and Cholinesterase Inhibition

The following table summarizes the available quantitative data for the acute toxicity of this compound. A direct quantitative comparison with its primary metabolite, phosphoramide oxide, is challenging due to the limited availability of specific LD50 values for the metabolite. However, it is widely established that phosphoramide oxide is a significantly more potent cholinesterase inhibitor.

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)SexReference
This compoundRatOral9.1Male[3]
This compoundRatOral42Female[3]
This compoundRatDermal15Male[3]
This compoundRatDermal44Female[3]
Phosphoramide Oxide--Not Available--

Note: The lack of a specific LD50 value for phosphoramide oxide in publicly available literature necessitates a qualitative comparison of its toxicity based on its enhanced mechanism of action.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound and its metabolite is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). The accumulation of acetylcholine at nerve synapses leads to overstimulation of cholinergic receptors, resulting in a range of toxic effects. This compound itself is a poor inhibitor of AChE, but its metabolite, phosphoramide oxide, is a potent inhibitor.

Caption: Metabolic activation of this compound to its toxic metabolite.

The following diagram illustrates the workflow for determining and comparing the toxicity of these compounds.

G cluster_0 In Vivo Toxicity Assessment cluster_1 In Vitro Potency Assessment cluster_2 Comparative Analysis Dose_Admin Dose Administration (e.g., Oral Gavage in Rats) Observation Observation for Clinical Signs & Mortality (e.g., 14 days) Dose_Admin->Observation LD50_Calc LD50 Calculation (e.g., Probit Analysis) Observation->LD50_Calc Compare_Toxicity Comparison of LD50 and IC50 Values LD50_Calc->Compare_Toxicity Enzyme_Prep Preparation of Acetylcholinesterase (AChE) Incubation Incubation of AChE with This compound or Metabolite Enzyme_Prep->Incubation Activity_Assay Measurement of Residual AChE Activity Incubation->Activity_Assay IC50_Calc IC50 Calculation Activity_Assay->IC50_Calc IC50_Calc->Compare_Toxicity

Caption: Experimental workflow for toxicity comparison.

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination in Rats

This protocol is a general guideline for determining the acute oral LD50 of a substance like this compound, based on standard toxicological testing procedures.

1. Test Animals:

  • Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), approximately 8-12 weeks old.

  • Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment.

  • Both male and female rats are used.

2. Housing and Feeding:

  • Animals are housed in standard laboratory cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Standard laboratory chow and water are provided ad libitum, except for a brief fasting period (e.g., 3-4 hours) before dosing.

3. Dose Preparation and Administration:

  • This compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • A range of doses is selected based on preliminary range-finding studies.

  • The test substance is administered as a single dose by oral gavage. A control group receives the vehicle only.

4. Observation:

  • Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Observations include changes in skin, fur, eyes, and motor activity, as well as the presence of tremors, convulsions, salivation, and diarrhea.

  • Body weights are recorded at the beginning and end of the study.

5. Data Analysis:

  • The number of mortalities in each dose group is recorded.

  • The LD50 value and its 95% confidence limits are calculated using a standard statistical method, such as probit analysis.

In Vitro Acetylcholinesterase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory potency (IC50) of this compound and its metabolites on acetylcholinesterase.

1. Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or recombinant human).

  • Acetylthiocholine iodide (substrate).

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (pH 8.0).

  • This compound and phosphoramide oxide.

2. Procedure:

  • A stock solution of the test compound (this compound or phosphoramide oxide) is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the test compound are prepared.

  • In a 96-well microplate, the enzyme, buffer, and varying concentrations of the test compound are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

  • The change in absorbance is measured over time at 412 nm using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

3. Data Analysis:

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a foundational understanding of the comparative toxicity of this compound and its primary metabolite. Further research is warranted to obtain precise in vivo toxicity data for phosphoramide oxide to allow for a more direct quantitative comparison.

References

A Comparative Analysis of Schradan's Selective Toxicity in Sucking vs. Chewing Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate insecticide schradan's performance against sucking and chewing insects, supported by available experimental data. This compound, an obsolete but historically significant compound, exhibits a notable selective toxicity, being more effective against sap-sucking insects than those with chewing mouthparts. This analysis delves into the mechanisms underlying this selectivity, presenting quantitative data where available, detailed experimental protocols for toxicity assessment, and visualizations of the key biological pathways involved.

Executive Summary

This compound's selective toxicity is not primarily due to differences in its metabolic activation or the sensitivity of the target enzyme, acetylcholinesterase (AChE), between different insect orders. Instead, the evidence strongly suggests that the differential effectiveness arises from variations in the distribution of the toxicant within the insect's body and the structural characteristics of the nerve sheath, which acts as a protective barrier. Sucking insects tend to accumulate higher concentrations of this compound's active metabolite in their central nervous system, leading to greater toxicity.

Data Presentation: Toxicity of this compound

While comprehensive comparative LD50 data for this compound across a wide range of sucking and chewing insects is scarce in readily available literature, the qualitative difference in toxicity is well-documented. Sucking insects, such as aphids, are consistently reported to be more susceptible to this compound than chewing insects like caterpillars and beetles.

Insect TypeFeeding MechanismRepresentative OrdersDocumented Susceptibility to this compound
Sucking InsectsPierce plant tissues and suck sapHemiptera (e.g., aphids, leafhoppers)High
Chewing InsectsMasticate and ingest plant tissuesLepidoptera (e.g., caterpillars), Coleoptera (e.g., beetles)Low

Experimental Protocols

To validate the selective toxicity of this compound or similar systemic insecticides, the following experimental protocols are recommended.

Acute Toxicity (LD50) Determination via Topical Application

This method is used to determine the dose of a substance that is lethal to 50% of a test population.

Objective: To determine the median lethal dose (LD50) of this compound for a representative sucking insect (e.g., Myzus persicae) and a chewing insect (e.g., Pieris brassicae).

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (adults of uniform age and size)

  • Petri dishes or ventilated holding containers

  • Rearing cages and appropriate food source for each insect species

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven graded concentrations through serial dilution. A control group should be treated with acetone only.

  • Insect Handling: Anesthetize the insects lightly with carbon dioxide to immobilize them for application.

  • Topical Application: Using a calibrated microsyringe, apply a precise volume (typically 1 µL) of the this compound solution to the dorsal thorax of each insect.

  • Observation: Place the treated insects in clean containers with access to food and maintain them under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when gently prodded with a fine brush.

  • Data Analysis: Analyze the mortality data using probit analysis to calculate the LD50 values and their 95% confidence limits for each insect species.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the extent to which a substance inhibits the activity of the AChE enzyme.

Objective: To compare the inhibitory effect of activated this compound on AChE extracted from sucking and chewing insects.

Materials:

  • Insect heads (source of AChE)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound (and a method for its in vitro activation, e.g., using a liver microsomal preparation, as this compound itself is a weak inhibitor)

  • Microplate reader or spectrophotometer

  • 96-well microplates

  • Homogenizer

Procedure:

  • Enzyme Preparation: Homogenize insect heads in cold phosphate buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the AChE.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Insect AChE extract

    • Activated this compound solution at various concentrations (or a control buffer)

  • Incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of activated this compound compared to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Schradan_Metabolism_and_Action cluster_normal Normal Synaptic Function cluster_inhibited Inhibited Synaptic Function This compound This compound (Octamethylpyrophosphoramide) Activation Metabolic Activation (Oxidation) This compound->Activation  Insect Tissues (e.g., fat body, gut) Active_Metabolite Phosphoramide Oxide (Potent AChE Inhibitor) Activation->Active_Metabolite AChE Acetylcholinesterase (AChE) Active_Metabolite->AChE Inhibition Hydrolysis Hydrolysis AChE->Hydrolysis Nerve_Impulse Continuous Nerve Impulse Transmission ACh Acetylcholine (ACh) ACh->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Synapse Synaptic Cleft

Caption: Metabolic activation of this compound and its inhibitory effect on acetylcholinesterase.

Experimental_Workflow start Start prep_insects Prepare Insect Colonies (Sucking vs. Chewing) start->prep_insects prep_solutions Prepare this compound Solutions start->prep_solutions topical_app Topical Application prep_insects->topical_app oral_ingestion Oral Ingestion Assay (for systemic effects) prep_insects->oral_ingestion ache_extraction Extract Acetylcholinesterase prep_insects->ache_extraction prep_solutions->topical_app prep_solutions->oral_ingestion ache_assay Perform AChE Inhibition Assay prep_solutions->ache_assay mortality_assessment Assess Mortality (24, 48, 72h) topical_app->mortality_assessment oral_ingestion->mortality_assessment ld50_calc Calculate LD50 (Probit Analysis) mortality_assessment->ld50_calc comparison Compare Toxicity and Inhibition between Insect Types ld50_calc->comparison ache_extraction->ache_assay ic50_calc Calculate IC50 ache_assay->ic50_calc ic50_calc->comparison end End comparison->end Logical_Relationship schradan_toxicity Selective Toxicity of this compound sucking_insects Sucking Insects (High Susceptibility) schradan_toxicity->sucking_insects chewing_insects Chewing Insects (Low Susceptibility) schradan_toxicity->chewing_insects mechanism Primary Mechanism of Selectivity sucking_insects->mechanism chewing_insects->mechanism distribution Differential Distribution of Active Metabolite mechanism->distribution cns_accumulation Higher Accumulation in CNS distribution->cns_accumulation in Sucking Insects lower_cns_accumulation Lower Accumulation in CNS distribution->lower_cns_accumulation in Chewing Insects nerve_sheath Thinner, More Permeable Nerve Sheath cns_accumulation->nerve_sheath robust_nerve_sheath Thicker, Less Permeable Nerve Sheath lower_cns_accumulation->robust_nerve_sheath

Schradan's Dermal Absorption: A Comparative Analysis with Other Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schradan, an organophosphorus compound, is characterized by a notably low rate of percutaneous absorption when compared to many other compounds in the same class.[1] This guide provides a comparative analysis of this compound's dermal penetration characteristics against those of other common organophosphorus insecticides, supported by available experimental data and detailed methodologies. Understanding these differences is crucial for risk assessment and the development of safer alternatives.

Comparative Analysis of Percutaneous Absorption

While specific quantitative permeability data for this compound is limited in publicly available literature, its physicochemical properties offer a strong indication of its dermal absorption potential. This compound exhibits high water solubility and a low octanol-water partition coefficient (Log P of -1.01), suggesting a hydrophilic nature.[2] Generally, highly hydrophilic substances exhibit poorer penetration through the lipid-rich stratum corneum of the skin compared to more lipophilic compounds.

In contrast, other organophosphorus compounds with higher lipophilicity demonstrate more significant dermal absorption. The following tables summarize quantitative data from various in vitro studies on the percutaneous absorption of prominent organophosphorus pesticides.

Table 1: In Vitro Percutaneous Absorption of Various Organophosphorus Compounds

CompoundVehicleDoseExposure Duration (hours)ModelPercent of Applied Dose AbsorbedReference
Chlorpyrifos (B1668852) Isopropanol500 ng/cm²24Human Skin10.3%[3]
Isopropyl Myristate500 ng/cm²24Human Skin1.9%[3]
Propylene Glycol500 ng/cm²24Human Skin19.5%[3]
Dichlorvos Isopropanol5 µg/cm²24Human Skin38.6%[3]
Parathion AcetoneNot Specified24Human Skin (in vitro) & HuSki (in vivo)Similar to in vivo human volunteer absorption[4]
Malathion Aqueous VehicleNot SpecifiedNot SpecifiedRat Skin~6.0%This information is from a study on rats and may not be directly comparable to human data.

Experimental Protocols

The data presented above are derived from in vitro percutaneous absorption studies, which are standard methods for evaluating the dermal penetration of chemical substances. A generalized experimental protocol for such studies is outlined below.

General In Vitro Percutaneous Absorption Assay Protocol

This protocol provides a framework for assessing the dermal absorption of a test compound using a Franz diffusion cell apparatus.

  • Skin Preparation:

    • Excised human or animal (e.g., porcine or rodent) skin is used. The skin is carefully prepared to a specific thickness (typically 200-500 µm) by removing subcutaneous fat and underlying tissue. The prepared skin sample is then mounted onto the Franz diffusion cell, separating the donor and receptor chambers.

  • Franz Diffusion Cell Setup:

    • The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like bovine serum albumin) to maintain the viability of the skin and to solubilize the test compound as it permeates. The receptor fluid is continuously stirred and maintained at a physiological temperature (approximately 32-37°C).

  • Dosing:

    • A known concentration of the test compound (e.g., this compound or another organophosphate) dissolved in a suitable vehicle is applied to the surface of the stratum corneum in the donor chamber.

  • Sampling:

    • At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.

    • At the end of the experiment, the skin surface is washed to recover any unabsorbed compound. The different layers of the skin (stratum corneum, epidermis, and dermis) can also be separated and analyzed to determine the distribution of the test compound within the skin.

  • Analysis:

    • The concentration of the test compound in the collected receptor fluid samples and skin layers is quantified using appropriate analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Calculation:

    • The cumulative amount of the compound that has permeated the skin at each time point is calculated and plotted against time. From this data, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be determined.

Visualizing Experimental and Biological Processes

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for assessing percutaneous absorption and the cholinergic signaling pathway affected by organophosphorus compounds.

G cluster_prep Skin Preparation cluster_cell Franz Diffusion Cell Setup cluster_exp Experiment cluster_analysis Analysis prep1 Excised Skin (Human or Animal) prep2 Removal of Subcutaneous Fat prep1->prep2 prep3 Skin Sectioning (200-500 µm) prep2->prep3 cell1 Mounting Skin on Franz Cell prep3->cell1 cell2 Filling Receptor Chamber with Fluid cell1->cell2 cell3 Temperature and Stirring Control cell2->cell3 exp1 Application of Test Compound cell3->exp1 exp2 Time-point Sampling of Receptor Fluid exp1->exp2 exp3 End-of-Experiment Skin Wash exp2->exp3 ana1 Quantification of Compound (e.g., HPLC, GC-MS) exp2->ana1 exp4 Skin Layer Separation (Optional) exp3->exp4 exp3->ana1 exp4->ana1 ana2 Calculation of Flux, Permeability Coefficient ana1->ana2

Experimental workflow for in vitro percutaneous absorption studies.

Organophosphorus compounds primarily exert their toxic effects through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions. This overstimulation of cholinergic receptors disrupts normal nerve impulse transmission.

cluster_synapse Synaptic Cleft cluster_neuron Neuron OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition Degradation ACh Degradation (Choline + Acetic Acid) AChE->Degradation Catalyzes ACh Acetylcholine (ACh) ACh->AChE Receptor Cholinergic Receptor ACh->Receptor Binds Postsynaptic Postsynaptic Neuron/Effector Cell ACh->Postsynaptic Overstimulation Receptor Overstimulation Receptor->Overstimulation Leads to Presynaptic Presynaptic Neuron Presynaptic->ACh Releases Effect Effect Postsynaptic->Effect Physiological Effect

Simplified signaling pathway of organophosphate toxicity.

Conclusion

The available evidence strongly suggests that this compound has a lower potential for percutaneous absorption compared to more lipophilic organophosphorus compounds like chlorpyrifos and dichlorvos. This characteristic is likely attributable to its high water solubility. The provided experimental data for other organophosphates serves as a valuable benchmark for understanding the range of dermal penetration within this class of compounds. The detailed experimental protocol and workflow diagrams offer a guide for conducting further comparative studies to generate direct quantitative data for this compound.

References

Cross-Validation of Enzymatic and Chemical Analysis for Schradan Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic and chemical methods for the analysis of schradan metabolites. This compound, an organophosphate insecticide, requires metabolic activation to become a potent cholinesterase inhibitor. Accurate and reliable quantification of its metabolites is crucial for toxicological studies and the development of potential antidotes. This document outlines the experimental protocols for both analytical approaches, presents a comparative analysis of their performance, and visualizes the metabolic pathway of this compound and the cross-validation workflow.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound metabolites depends on the specific research question, required sensitivity, and the available instrumentation. Enzymatic assays offer a rapid and cost-effective screening tool, while chemical analysis provides higher specificity and confirmatory data. A cross-validation approach, utilizing both methods, ensures the accuracy and reliability of the results.

ParameterEnzymatic Analysis (Cholinesterase Inhibition Assay)Chemical Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
Principle Measures the inhibition of cholinesterase activity by this compound metabolites.Separates and identifies metabolites based on their mass-to-charge ratio.
Specificity Moderate (can be susceptible to interference from other cholinesterase inhibitors).High (provides structural information for confident identification).
Sensitivity High (can detect low levels of inhibitory activity).Very High (can achieve low limits of detection, often in the µg/kg range).[1]
Linearity Range Typically narrower, dependent on enzyme kinetics. For some organophosphates, good linearity is obtained in ranges like 0.005–50 µg·L−1.[2]Wide linear range, often from 2–200 μg/kg.[1]
Sample Throughput High (amenable to multi-well plate formats for rapid screening).[2]Lower (requires individual sample preparation and chromatographic run time).
Cost Lower (requires basic spectrophotometric or luminometric equipment).Higher (requires sophisticated and expensive GC-MS instrumentation).
Data Output Indirect measurement of metabolite concentration based on enzyme inhibition.Direct quantification and structural confirmation of metabolites.
Recovery (%) For similar organophosphates, mean recoveries can range from 93.2% to 98.6%.[2]Recoveries are typically within acceptable standard guidelines.[1]
Precision (%RSD) Reproducibility can be high, with RSDs between 0.99% and 1.67% for some assays.[2]Interday and intraday variations are generally low, often not exceeding 4%.[3]

Experimental Protocols

Enzymatic Analysis: Cholinesterase Inhibition Assay

This protocol is a representative method based on the principles of cholinesterase inhibition assays for organophosphates.

1. Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • Sample containing this compound metabolites

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.

  • Add 25 µL of the sample or standard to the wells of a 96-well plate.

  • Add 50 µL of the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibition.

  • Add 50 µL of the substrate solution (ATCh or BTCh) to each well.

  • Immediately add 50 µL of DTNB solution to each well. DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a colored product.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of color change is proportional to the enzyme activity. The percentage of inhibition is calculated relative to a control sample without the inhibitor.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of organophosphate metabolites.

1. Sample Preparation (QuEChERS method):

  • Homogenize 10 g of the sample (e.g., tissue) with 10 mL of water.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.

  • Centrifuge the sample, and collect the upper acetonitrile layer.

  • Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents to remove interfering matrix components.

  • Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., SH-Rxi-5Sil MS).[3]

  • Injector: Splitless injection mode at a temperature of 250°C.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Oven Temperature Program: A programmed temperature ramp to separate the analytes.[4]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a quadrupole mass analyzer. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Visualizations

This compound Metabolic Pathway

This compound itself is a weak cholinesterase inhibitor and requires metabolic activation to its more potent oxide form.[5] The following diagram illustrates the key metabolic transformation.

Schradan_Metabolism This compound This compound (Octamethylpyrophosphoramide) Metabolite This compound N-Oxide (Potent Cholinesterase Inhibitor) This compound->Metabolite Metabolic Activation (Oxidation) Enzyme Mixed-Function Oxidases (MFO) Enzyme->this compound

Caption: Metabolic activation of this compound to its active N-oxide form.

Cross-Validation Workflow

The following diagram outlines the logical flow for the cross-validation of enzymatic and chemical analysis methods for this compound metabolites.

Cross_Validation_Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Data Comparison and Validation Sample Biological Sample (e.g., Tissue, Urine) Extraction Metabolite Extraction Sample->Extraction Enzymatic Enzymatic Analysis (Cholinesterase Assay) Extraction->Enzymatic Chemical Chemical Analysis (GC-MS) Extraction->Chemical Comparison Quantitative Data Comparison Enzymatic->Comparison Chemical->Comparison Correlation Correlation Analysis Comparison->Correlation Validation Method Validation Correlation->Validation

Caption: Workflow for cross-validating analytical methods.

References

comparative study of schradan metabolism in mammals and insects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic pathways of the organophosphate insecticide schradan in mammalian and insect systems.

This guide provides a detailed comparison of this compound metabolism, drawing from foundational research in the field. While this compound is an obsolete insecticide, understanding its bioactivation and detoxification pathways remains relevant for the study of organophosphate toxicology and the development of selectively toxic compounds. This document summarizes key findings, presents available data in a comparative format, and outlines the experimental approaches used in seminal studies.

Overview of this compound Metabolism

This compound, or octamethylpyrophosphoramide (OMPA), is not a direct inhibitor of acetylcholinesterase (AChE). Its toxicity is dependent on metabolic activation to a potent anticholinesterase agent. This bioactivation is an oxidative process that occurs in both mammals and insects, leading to the formation of the active metabolite, a phosphoramide (B1221513) oxide. The fundamental metabolic pathways are qualitatively similar in both groups; however, differences in the rate and site of metabolism can contribute to selective toxicity.

Comparative Data on this compound Metabolism

Due to the historical nature of most this compound research, detailed quantitative data on metabolic rates and enzyme kinetics are not extensively available in modern formats. The following table summarizes the key comparative aspects of this compound metabolism based on the existing literature.

FeatureMammalsInsects
Primary Site of Metabolism LiverDigestive tract, fat body, and other tissues
Metabolic Process OxidationOxidation
Primary Active Metabolite Phosphoramide OxidePhosphoramide Oxide
Key Enzyme System (Inferred) Cytochrome P450 monooxygenasesCytochrome P450 monooxygenases
Detoxification Pathways Hydrolysis of the pyrophosphate bondHydrolysis of the pyrophosphate bond

Metabolic Pathways

The metabolic activation of this compound is a critical step for its toxic action. The following diagram illustrates the primary metabolic pathway in both mammals and insects.

Schradan_Metabolism This compound This compound (Octamethylpyrophosphoramide) Active_Metabolite Active Metabolite (Phosphoramide Oxide) This compound->Active_Metabolite Oxidation (Cytochrome P450) Inhibition Acetylcholinesterase Inhibition Active_Metabolite->Inhibition

Fig. 1: Metabolic activation of this compound.

Experimental Protocols

The foundational research on this compound metabolism employed a variety of in vivo and in vitro techniques. While detailed, step-by-step protocols are not always available in these older publications, the general methodologies can be summarized as follows. The workflow for a typical in vitro metabolism study is outlined below.

Experimental_Workflow cluster_prep Tissue Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization (e.g., Liver, Insect Gut) Centrifugation Centrifugation to obtain subcellular fractions (e.g., microsomes) Tissue_Homogenization->Centrifugation Incubation Incubation of tissue preparation with this compound and cofactors (e.g., NADPH) Centrifugation->Incubation Extraction Solvent Extraction of Metabolites Incubation->Extraction Assay Cholinesterase Inhibition Assay Extraction->Assay Chromatography Chromatographic Separation (e.g., Paper Chromatography) Extraction->Chromatography

Fig. 2: General experimental workflow for in vitro this compound metabolism studies.
In Vitro Metabolism Studies

  • Tissue Preparation:

    • Mammalian: Livers from various mammalian species (e.g., rats, mice) were typically used. The liver was homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) and subjected to differential centrifugation to isolate subcellular fractions, such as microsomes, which are rich in cytochrome P450 enzymes.

    • Insect: Tissues from the digestive tract (e.g., gut, gastric caeca) and fat body of insects (e.g., American cockroach) were dissected and homogenized in a similar manner to mammalian tissues.

  • Incubation:

    • The tissue homogenates or subcellular fractions were incubated with this compound in a temperature-controlled water bath.

    • The incubation mixture typically contained cofactors necessary for oxidative metabolism, such as NADPH (nicotinamide adenine (B156593) dinucleotide phosphate).

    • Control incubations were often performed without the tissue preparation or without cofactors to ensure that the observed conversion was enzymatic.

  • Analysis of Metabolites:

    • Following incubation, the reaction was stopped, and the mixture was extracted with an organic solvent to separate the metabolites from the aqueous phase.

    • The primary method for detecting the formation of the active metabolite was through its ability to inhibit cholinesterase activity. The extract containing the metabolite was added to a preparation of cholinesterase, and the enzyme activity was measured. A decrease in cholinesterase activity indicated the presence of the active metabolite.

    • Early studies also utilized techniques like paper chromatography to separate this compound from its metabolites.

In Vivo Studies
  • Administration: this compound was administered to mammals (e.g., via injection or oral gavage) and insects (e.g., topical application or injection).

  • Sample Collection: At various time points after administration, tissues (e.g., liver, blood) from mammals and whole bodies or specific tissues from insects were collected.

  • Extraction and Analysis: The collected samples were processed to extract this compound and its metabolites. The extracts were then analyzed for their anticholinesterase activity to determine the extent of metabolic activation in the living organism.

Conclusion

The metabolism of this compound in both mammals and insects proceeds through an oxidative activation pathway to form a potent cholinesterase inhibitor. The liver is the primary site of this conversion in mammals, while in insects, various tissues, including the digestive system and fat body, are involved. Although the fundamental metabolic route is conserved, the selective toxicity of this compound and other organophosphates can be influenced by differences in the rates of activation and detoxification, as well as variations in the target enzyme, acetylcholinesterase. The experimental approaches developed in the mid-20th century laid the groundwork for our current understanding of organophosphate metabolism and toxicology. Further research employing modern analytical techniques could provide more precise quantitative comparisons of this compound metabolism, though the discontinued (B1498344) use of this compound makes such studies unlikely. This guide serves as a valuable resource for understanding the historical context and foundational science of organophosphate metabolism.

A Comparative Analysis of the Environmental Impact: Schradan vs. Modern Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the organophosphate insecticide schradan against modern insecticides, including a neonicotinoid (imidacloprid), a pyrethroid (cypermethrin), and a more recent organophosphate (chlorpyrifos). The assessment is based on key environmental indicators: acute toxicity to non-target organisms (birds and fish), persistence in the soil, and the potential for bioaccumulation in aquatic life. All cited experimental data is presented in structured tables, and standardized testing methodologies are detailed to ensure a clear understanding of the data's context and reliability.

Executive Summary

This compound, an early systemic organophosphate insecticide, exhibits high toxicity to vertebrates, a characteristic shared with other organophosphates like chlorpyrifos (B1668852). Modern insecticides, such as the neonicotinoid imidacloprid (B1192907) and the pyrethroid cypermethrin, were developed to offer greater selectivity towards target pests. However, extensive research has revealed significant environmental consequences associated with these newer compounds. Neonicotinoids display extremely high toxicity to non-target insects and aquatic invertebrates, while pyrethroids are exceptionally toxic to fish. In terms of environmental persistence, this compound, as an organophosphate, is generally considered to be of moderate persistence. Modern insecticides show a wide range of soil half-lives, from relatively short-lived to highly persistent, depending on their chemical class and environmental conditions. The potential for bioaccumulation also varies significantly among these insecticides.

Data Presentation: Quantitative Comparison

The following tables summarize the key environmental impact parameters for this compound and the selected modern insecticides. It is important to note that due to its age, publicly available environmental fate data for this compound is limited. Where specific data for this compound is unavailable, information for the representative organophosphate chlorpyrifos is provided for comparative context, and this is clearly indicated.

Table 1: Acute Avian Toxicity (Oral LD50)

Insecticide ClassCompoundSpeciesAcute Oral LD50 (mg/kg body weight)Reference
OrganophosphateThis compoundMallard duck (Anas platyrhynchos)36.3[1]
Ring-necked pheasant (Phasianus colchicus)19.0[1]
OrganophosphateChlorpyrifosMallard duck (Anas platyrhynchos)112[2]
Ring-necked pheasant (Phasianus colchicus)8.41[2]
NeonicotinoidImidaclopridBobwhite quail (Colinus virginianus)152[3]
Grey partridge (Perdix perdix)13.9[4]
PyrethroidCypermethrinMallard duck (Anas platyrhynchos)>4640[5]

Table 2: Acute Aquatic Toxicity (96-hour LC50 for Fish)

Insecticide ClassCompoundSpecies96-hour LC50 (mg/L)Reference
OrganophosphateThis compoundData not available-
OrganophosphateChlorpyrifosRainbow trout (Oncorhynchus mykiss)0.007 - 0.051[3]
Bluegill sunfish (Lepomis macrochirus)0.002 - 0.010[3]
NeonicotinoidImidaclopridRainbow trout (Oncorhynchus mykiss)211[6]
Carp (Cyprinus carpio)280[6]
PyrethroidCypermethrinRainbow trout (Oncorhynchus mykiss)0.0082[5]
Bluegill sunfish (Lepomis macrochirus)0.0018[5]

Table 3: Soil Persistence (Half-life)

Insecticide ClassCompoundSoil Half-life (days)ConditionsReference
OrganophosphateThis compoundData not available (Generally considered moderately persistent)-
OrganophosphateChlorpyrifos60 - 120 (can range from 14 to >365)Dependent on soil type and climate[7]
NeonicotinoidImidacloprid48 - 190Varies with ground cover[6]
PyrethroidCypermethrin4 days - 8 weeksVaries with soil type and organic matter[5]

Table 4: Bioaccumulation Potential (Bioconcentration Factor - BCF)

Insecticide ClassCompoundSpeciesBCF (L/kg)InterpretationReference
OrganophosphateThis compoundData not available--
OrganophosphateChlorpyrifosFish (various species)58 - 5100Moderate to High[3][8]
NeonicotinoidImidaclopridData not available--
PyrethroidCypermethrinRainbow trout (Oncorhynchus mykiss)1200Moderate[5]

Experimental Protocols

The data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals.

Acute Avian Oral Toxicity Test (based on OECD 223)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to birds.

  • Test Animals: Commonly used species include the Bobwhite quail (Colinus virginianus) or the Mallard duck (Anas platyrhynchos). Birds are acclimatized to laboratory conditions.

  • Dosage: The test substance is administered as a single oral dose, typically via gavage. A range of dose levels is used to determine the concentration that is lethal to 50% of the test population.

  • Observation Period: Birds are observed for a period of at least 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 value, expressed as mg of test substance per kg of body weight, is calculated using appropriate statistical methods.

Fish, Acute Toxicity Test (based on OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a 96-hour period (96-hr LC50).

  • Test Organisms: Standard test species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).

  • Exposure: Fish are exposed to a series of concentrations of the test substance in water under controlled conditions (e.g., temperature, pH, light). A control group is exposed to water without the test substance.

  • Duration: The exposure period is 96 hours.

  • Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value, the concentration estimated to be lethal to 50% of the test fish, is calculated for each observation time.

Aerobic and Anaerobic Transformation in Soil (based on OECD 307)

This protocol is used to determine the persistence of a chemical in soil by measuring its rate of degradation.

  • Soil Samples: Representative soil types are used. The soil is typically sieved and brought to a specific moisture content.

  • Application: The test substance, often radiolabeled for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark at a constant temperature. For aerobic conditions, the soil is kept in an environment with oxygen. For anaerobic conditions, an oxygen-free environment is maintained.

  • Sampling and Analysis: Soil samples are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products.

  • Endpoint: The data is used to calculate the half-life (t½) of the substance in the soil, which is the time it takes for 50% of the initial concentration to degrade.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD 305)

This test evaluates the potential of a chemical to accumulate in fish from the surrounding water.

  • Test System: A flow-through system is preferred, where a constant concentration of the test substance is maintained in the water.

  • Uptake Phase: Fish are exposed to the test substance for a defined period (e.g., 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to measure the rate at which the substance is eliminated from their bodies.

  • Sampling: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanisms of action of the different insecticide classes and the general workflows of the key experimental protocols.

cluster_Organophosphate Organophosphate (this compound, Chlorpyrifos) Signaling Pathway cluster_Neonicotinoid Neonicotinoid (Imidacloprid) Signaling Pathway cluster_Pyrethroid Pyrethroid (Cypermethrin) Signaling Pathway OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibits (Irreversible) ACh Acetylcholine (ACh) Receptor Postsynaptic Receptor ACh->Receptor Binds Signal Continuous Nerve Signal Transmission Receptor->Signal Stimulates Paralysis Paralysis and Death Signal->Paralysis Leads to Neo Neonicotinoid (e.g., Imidacloprid) nAChR Nicotinic Acetylcholine Receptor (nAChR) Neo->nAChR Binds Irreversibly (Agonist) Signal_N Continuous Nerve Signal Transmission nAChR->Signal_N Overstimulates ACh_N Acetylcholine (ACh) ACh_N->nAChR Normal Binding Paralysis_N Paralysis and Death Signal_N->Paralysis_N Leads to Pyr Pyrethroid (e.g., Cypermethrin) NaChannel Voltage-Gated Sodium Channel Pyr->NaChannel Keeps Open NaIon Na+ Ions Neuron Neuron NaIon->Neuron Influx Signal_P Repetitive Nerve Discharge Neuron->Signal_P Causes Paralysis_P Paralysis and Death Signal_P->Paralysis_P Leads to

Figure 1: Simplified signaling pathways for Organophosphate, Neonicotinoid, and Pyrethroid insecticides.

cluster_LC50 OECD 203: Fish Acute Toxicity (LC50) Workflow cluster_LD50 OECD 223: Avian Acute Oral Toxicity (LD50) Workflow start Acclimatize Test Fish prep Prepare Test Concentrations + Control start->prep expose Expose Fish for 96 hours prep->expose observe Record Mortality at 24, 48, 72, 96h expose->observe calculate Calculate LC50 Value observe->calculate start_avian Acclimatize Test Birds dose_avian Administer Single Oral Dose start_avian->dose_avian observe_avian Observe for 14 days (Mortality & Symptoms) dose_avian->observe_avian calculate_avian Calculate LD50 Value observe_avian->calculate_avian

Figure 2: General experimental workflows for determining fish LC50 and avian LD50.

cluster_Soil OECD 307: Soil Persistence (Half-life) Workflow cluster_BCF OECD 305: Bioaccumulation (BCF) Workflow prep_soil Prepare & Treat Soil Samples incubate Incubate Under Controlled Conditions (Aerobic/Anaerobic) prep_soil->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze for Parent Compound & Metabolites sample->analyze calculate_soil Calculate Soil Half-life (t½) analyze->calculate_soil uptake Uptake Phase: Expose Fish to Test Substance depuration Depuration Phase: Transfer Fish to Clean Water uptake->depuration sample_bcf Sample Fish & Water Throughout Both Phases uptake->sample_bcf depuration->sample_bcf analyze_bcf Analyze for Test Substance Concentration sample_bcf->analyze_bcf calculate_bcf Calculate Bioconcentration Factor (BCF) analyze_bcf->calculate_bcf

Figure 3: General experimental workflows for determining soil half-life and bioaccumulation factor.

References

A Comparative Analysis of Schradan as a Systemic Insecticide in Various Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of schradan, an early organophosphate systemic insecticide, with other alternatives. It delves into its performance, supported by available experimental data, and outlines detailed methodologies for key experiments. Due to its status as an obsolete insecticide, this guide focuses on historical data and compares its characteristics to both its contemporaries and modern systemic insecticides.

Introduction to this compound

This compound, an organophosphate compound, was one of the first chemicals to be recognized for its systemic insecticidal properties.[1] Unlike contact insecticides, this compound is absorbed by the plant and translocated through its vascular tissues, making the plant itself toxic to sap-sucking insects.[2] This systemic action provides longer-lasting protection and targets pests that may be difficult to reach with topical sprays. However, this compound itself is a weak cholinesterase inhibitor and requires metabolic activation within the plant or the insect to be converted into its active, toxic form, phosphoramide (B1221513) oxide.[1]

Performance and Efficacy of this compound

Historical studies have validated the systemic action of this compound in a variety of plant species against several sap-sucking pests.

Data on this compound's Systemic Action

Quantitative data on the efficacy of this compound is limited in modern literature. However, historical studies using radiolabeling techniques provided insights into its absorption and translocation.

Table 1: Residue of Radiophosphorus-Labeled this compound in Cotton Plant Components

Plant ComponentResidue (ppm, calculated as this compound)
Raw Cottonseed Oil10.9
Refined Cottonseed Oil0.02
Cottonseed Cake167

This data indicates that this compound and its metabolites are translocated to and accumulate in the seeds of cotton plants.

Comparative Performance with Other Systemic Insecticides

Direct comparative studies with modern insecticides are unavailable due to this compound's obsolescence. However, it was historically evaluated alongside other organophosphate systemic insecticides like demeton (B52138) and dimefox. While specific comparative efficacy data is scarce, the principles of their application and target pests were similar.

Modern systemic insecticides, such as neonicotinoids (e.g., imidacloprid, acetamiprid) and others (e.g., spirotetramat, flonicamid), have largely replaced organophosphates like this compound due to improved safety profiles and, in many cases, greater efficacy and broader spectrum of control.[3][4] These newer compounds often have different modes of action, such as acting on the nicotinic acetylcholine (B1216132) receptors in insects.[3]

Table 2: General Comparison of this compound with Alternative Systemic Insecticides

InsecticideChemical ClassMode of ActionTarget Pests (General)Notes
This compound OrganophosphateAcetylcholinesterase inhibitor (after metabolic activation)Aphids, Mites, MealybugsObsolete; requires metabolic activation.
Demeton OrganophosphateAcetylcholinesterase inhibitorAphids, Mites, ThripsEarly systemic insecticide, often used as a standard for comparison.
Dimefox OrganophosphateAcetylcholinesterase inhibitorAphids, MitesAnother early systemic organophosphate.
Imidacloprid NeonicotinoidNicotinic acetylcholine receptor agonistAphids, Whiteflies, Thrips, some beetlesWidely used modern systemic insecticide.[3]
Acetamiprid NeonicotinoidNicotinic acetylcholine receptor agonistAphids, WhitefliesLower toxicity to bees compared to some other neonicotinoids.[3]
Spirotetramat Tetramic AcidLipid biosynthesis inhibitorAphids, Whiteflies, Mealybugs, ScalesTwo-way systemicity (moves up and down the plant).
Flonicamid PyridinecarboxamideSelective feeding blockerAphids, WhitefliesNovel mode of action, useful for resistance management.[4]

Experimental Protocols

Protocol for Evaluating the Systemic Efficacy of this compound in Cotton Against Aphids

1. Plant Material and Insect Culture:

  • Grow cotton plants (e.g., Gossypium hirsutum) in a greenhouse under controlled conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

  • Maintain a healthy, pesticide-free culture of a relevant aphid species (e.g., cotton aphid, Aphis gossypii).

2. Insecticide Application:

  • Prepare different concentrations of this compound in a suitable solvent (e.g., acetone) and dilute with water to the final application concentrations.

  • Apply the this compound solution as a soil drench to the potted cotton plants. Ensure even distribution of the solution to the root zone.

  • Include a control group treated with the solvent and water mixture only.

  • Replicate each treatment and the control (e.g., 5 replicates per concentration).

3. Infestation and Efficacy Assessment:

  • At a set time post-application (e.g., 24, 48, and 72 hours) to allow for uptake and translocation, infest the plants with a known number of aphids (e.g., 20 adult apterous aphids) on a specific leaf.

  • Confine the aphids to the leaf using a clip cage.

  • Assess aphid mortality at regular intervals (e.g., 24, 48, and 72 hours after infestation).

  • Calculate the percentage of mortality for each concentration and time point, correcting for any mortality in the control group using Abbott's formula.

4. Data Analysis:

  • Analyze the mortality data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

  • If multiple concentrations are tested, a dose-response analysis can be performed to calculate the LC50 (lethal concentration for 50% of the population).

Protocol for Determining Cholinesterase Inhibition

The primary mode of action of activated this compound is the inhibition of acetylcholinesterase (AChE). The Ellman assay is a standard method for measuring AChE activity.[5][6]

1. Enzyme and Inhibitor Preparation:

  • Prepare a source of AChE (e.g., from insect homogenates or purified enzyme).

  • Prepare a solution of activated this compound (phosphoramide oxide).

2. Assay Procedure:

  • In a microplate well or cuvette, mix the AChE preparation with the activated this compound solution and incubate for a specific period.

  • Initiate the enzymatic reaction by adding the substrate acetylthiocholine (B1193921) (ATCh) and the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Compare the rate of reaction in the presence of the inhibitor to a control without the inhibitor to determine the percentage of inhibition.

  • Kinetic parameters such as the inhibition constant (Ki) can be determined by measuring the inhibition at various substrate and inhibitor concentrations.

Visualizations

The following diagrams illustrate the metabolic activation of this compound and a general workflow for evaluating systemic insecticides.

Schradan_Activation_Pathway This compound This compound (Weak AChE inhibitor) Activation Metabolic Oxidation (in Plant/Insect) This compound->Activation PhosphoramideOxide Phosphoramide Oxide (Potent AChE inhibitor) Activation->PhosphoramideOxide Inhibition Inhibition PhosphoramideOxide->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition Effect Nerve Impulse Disruption & Insect Mortality Inhibition->Effect

Caption: Metabolic activation pathway of this compound to its toxic form.

Systemic_Insecticide_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Plant_Prep Plant Cultivation Application Systemic Application (e.g., Soil Drench) Plant_Prep->Application Insect_Prep Insect Rearing Infestation Insect Infestation Insect_Prep->Infestation Chem_Prep Insecticide Formulation Chem_Prep->Application Uptake Uptake & Translocation Application->Uptake Uptake->Infestation Residue_Analysis Residue Analysis (Optional) Uptake->Residue_Analysis Mortality_Assessment Mortality Assessment Infestation->Mortality_Assessment Data_Analysis Data Analysis (e.g., LC50) Mortality_Assessment->Data_Analysis

Caption: General experimental workflow for evaluating systemic insecticides.

References

Safety Operating Guide

Safe Disposal of Schradan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING PRECAUTIONS: Schradan (Octamethylpyrophosphoramide) is a highly toxic organophosphate insecticide that is now largely considered obsolete.[1] Due to its extreme toxicity, handling and disposal require stringent safety measures to protect laboratory personnel and the environment. This compound is classified as fatal if swallowed or in contact with skin.[2][3] It functions as a cholinesterase inhibitor, posing a significant health risk.[4][5]

Before handling this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. The procedures outlined below are intended as a general guide and must be superseded by your local, state, and federal regulations and institutional protocols. Personnel handling this compound must be thoroughly trained in the safe handling of hazardous chemicals.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when working with this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are essential. Given that this compound is fatal on skin contact, double-gloving may be advisable.[3][6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[3]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn to protect against splashes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.

Spill Management

In the event of a spill, immediately evacuate the area and alert your institution's EHS department. Do not attempt to clean up a this compound spill unless you are trained and equipped to do so.

Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be managed as hazardous waste. The recommended disposal method for many hazardous pesticides is to engage a professional hazardous waste disposal service.[7]

Step 1: Inactivation and Neutralization (to be performed by trained professionals)

Step 2: Waste Segregation and Labeling

  • Solid Waste: All solid waste contaminated with this compound, including personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and empty containers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and rinsate from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Labeling: All waste containers must be labeled in accordance with EPA and DOT regulations. The label should clearly state "Hazardous Waste," identify the contents as "this compound," and include the appropriate hazard warnings (e.g., "Toxic").

Step 3: Container Management

Empty this compound containers are considered hazardous waste and must be handled appropriately. The practice of triple rinsing, common for less hazardous pesticides, may be a preliminary step, but the rinsate itself is hazardous waste and must be collected.[8]

  • Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or methanol).

  • Collect Rinsate: All rinsate must be collected and treated as hazardous liquid waste.

  • Puncture Container: After rinsing, puncture the container to prevent reuse.

  • Dispose as Solid Waste: The rinsed and punctured container should be disposed of as solid hazardous waste.

Step 4: Arranging for Professional Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C8H24N4O3P2[2][4]
Molecular Weight 286.25 g/mol [1][2]
Melting Point 14-20 °C[5]
Boiling Point 120 - 125 °C[2]
Flash Point > 100 °C[2]
UN Number UN2810[2]

Experimental Protocols

Detailed experimental protocols for the degradation or detoxification of this compound were not found in the provided search results. The development of such a protocol would require extensive research and should only be undertaken by qualified professionals in a controlled setting. The primary recommendation is for disposal via a licensed hazardous waste contractor.[7]

This compound Disposal Workflow

Schradan_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood SolidWaste Generate Solid Waste (Contaminated PPE, Containers) FumeHood->SolidWaste LiquidWaste Generate Liquid Waste (Unused Solutions, Rinsate) FumeHood->LiquidWaste CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid ContactEHS Contact Institutional EHS CollectSolid->ContactEHS CollectLiquid->ContactEHS WastePickup Arrange for Professional Hazardous Waste Pickup ContactEHS->WastePickup

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Schradan

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PERSONNEL

This document provides critical operational and disposal guidance for the handling of Schradan, a highly toxic organophosphate insecticide. Strict adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Personal Protective Equipment (PPE)

Due to the acute toxicity of this compound (fatal if swallowed or in contact with skin), a comprehensive PPE protocol is required at all times. This includes operations such as weighing, solution preparation, administration, and waste disposal.

Minimum PPE Requirements:

  • Gloves: Double gloving is mandatory. An inner nitrile glove should be worn, with an outer glove of butyl rubber or a chemically resistant alternative. Gloves must be unlined and extend to the mid-forearm.[1] If clothes get wet with liquid concentrates or highly toxic pesticides, they should be discarded.[1]

  • Primary Protective Clothing: A disposable, solid-front, back-closing chemical-resistant gown.

  • Secondary Protective Clothing: A disposable, full-body chemical protection suit (Tyvek or similar).

  • Eye and Face Protection: Chemical splash goggles and a full-face shield.

  • Respiratory Protection: A NIOSH-approved air-purifying respirator with organic vapor cartridges is required when handling the concentrated form or when there is a potential for aerosolization.

  • Footwear: Disposable, chemical-resistant shoe covers worn over enclosed laboratory shoes.

Quantitative Data on Glove Chemical Resistance for Organophosphates:

Glove MaterialChemical ClassTypical Breakthrough TimeDegradationRecommendations & Citations
Butyl Rubber Organophosphates, Ketones, Esters, Aldehydes> 480 minutes (Excellent)LowRecommended as the outer glove for handling concentrated this compound due to high resistance to a wide variety of chemicals.[4]
Nitrile Oils, Greases, Weak Acids, Some Solvents10 - 60 minutes (Good to Fair for some organophosphates)VariableRecommended as the inner glove. Not recommended for prolonged direct contact with concentrated organophosphates.[2]
Neoprene Acids, Bases, Alcohols, Hydraulic Fluids> 30 minutes (Fair to Good)ModerateAn alternative to butyl rubber for some applications, offering good dexterity.
Polyvinyl Chloride (PVC) Strong Acids & Bases, Alcohols> 480 minutes (Excellent for some organophosphates)Can be stripped by some solventsOffers good resistance to many organophosphates.

Note: The information in this table is a guideline. It is imperative to consult the glove manufacturer's specific chemical resistance data. If any signs of degradation (swelling, cracking, or discoloration) are observed, gloves should be changed immediately.

Experimental Protocols

Protocol for Preparing a this compound Working Solution:

This protocol outlines the safe preparation of a dilute working solution from a concentrated stock of this compound. All steps must be performed within a certified chemical fume hood.

  • Preparation:

    • Assemble all necessary materials: this compound stock, solvent, volumetric flasks, pipettes, and waste containers inside the chemical fume hood.

    • Ensure a chemical spill kit is readily accessible.

  • Donning PPE:

    • Don all required PPE as specified in the "Personal Protective Equipment (PPE)" section before entering the designated work area.

  • Solution Preparation:

    • Carefully uncap the this compound stock container.

    • Using a calibrated positive displacement pipette, slowly aspirate the required volume of concentrated this compound.

    • Dispense the this compound concentrate into the volumetric flask containing the desired solvent.

    • Rinse the pipette tip with the solvent by aspirating and dispensing back into the volumetric flask three times.

    • Bring the solution to the final volume with the solvent, cap the flask, and invert gently to mix.

  • Post-Preparation:

    • Securely cap the newly prepared working solution and the stock container.

    • Decontaminate all non-disposable equipment that has come into contact with this compound using a 0.5% sodium hypochlorite (B82951) solution followed by a water rinse.

    • Dispose of all contaminated disposable items (e.g., pipette tips, wipes) in a designated "Acutely Toxic" hazardous waste container.

  • Doffing PPE:

    • Follow the detailed doffing procedure outlined in the "Standard Operating Procedure for Donning and Doffing PPE" diagram to prevent self-contamination.

Emergency Spill Cleanup Protocol:

In the event of a this compound spill, immediate and decisive action is required to contain and decontaminate the area.

  • Evacuate and Alert:

    • Immediately alert all personnel in the vicinity and evacuate the immediate area.

    • If the spill is large or you are unsure how to proceed, contact the institutional Environmental Health and Safety (EHS) department.

  • Control and Contain:

    • Wearing appropriate PPE, control the source of the spill if it can be done safely.

    • Contain the spill by creating a dike around the liquid with an absorbent material such as kitty litter, sand, or vermiculite.[5][6] Do not use sawdust or other combustible materials.[5]

  • Absorb and Collect:

    • Cover the spill with additional absorbent material and allow it to fully absorb the liquid.[6]

    • Carefully scoop the contaminated absorbent material into a designated "Acutely Toxic" hazardous waste container.

  • Decontaminate:

    • Decontaminate the spill surface with a freshly prepared 0.5% sodium hypochlorite (bleach) solution.[7] Allow a contact time of at least 15 minutes.

    • Absorb the decontamination solution with fresh absorbent material and place it in the hazardous waste container.

    • Rinse the area with water and absorb the rinse water for disposal.

  • Dispose:

    • Seal the hazardous waste container and label it appropriately.

    • Arrange for pickup and disposal by the institutional hazardous waste management team.

Mandatory Visualizations

Donning_Doffing_PPE cluster_Donning Donning Procedure cluster_Doffing Doffing Procedure (in designated area) Don1 1. Inner Nitrile Gloves Don2 2. Chemical Suit Don1->Don2 Don3 3. Shoe Covers Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Don6 6. Outer Butyl Gloves Don5->Don6 Doff1 1. Remove Outer Butyl Gloves Doff2 2. Remove Chemical Suit & Shoe Covers Doff1->Doff2 Doff3 3. Remove Goggles & Face Shield Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff5 5. Remove Inner Nitrile Gloves Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Standard Operating Procedure for Donning and Doffing PPE.

Schradan_Waste_Disposal cluster_Generation Waste Generation Point (Inside Fume Hood) cluster_Segregation Waste Segregation cluster_Disposal Final Disposal Path Solid_Waste Contaminated Solids (Gloves, Wipes, Pipette Tips) Solid_Container Acutely Toxic Solid Waste Container (Clearly Labeled, Sealed) Solid_Waste->Solid_Container Liquid_Waste Unused/Expired this compound, Contaminated Solvents Liquid_Container Acutely Toxic Liquid Waste Container (Clearly Labeled, Sealed, Secondary Containment) Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Needles/Syringes Sharps_Container Puncture-Proof Sharps Container (Labeled as Acutely Toxic) Sharps_Waste->Sharps_Container Storage Secure Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Pickup EHS Hazardous Waste Pickup Storage->Pickup Incineration Licensed Hazardous Waste Incineration Facility Pickup->Incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schradan
Reactant of Route 2
Reactant of Route 2
Schradan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.